Product packaging for Ethenone, cyclopropyl-(Cat. No.:CAS No. 128871-21-6)

Ethenone, cyclopropyl-

Cat. No.: B15416721
CAS No.: 128871-21-6
M. Wt: 82.10 g/mol
InChI Key: OGILDNZHSOSLPI-UHFFFAOYSA-N
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Description

Ethenone, cyclopropyl- is a useful research compound. Its molecular formula is C5H6O and its molecular weight is 82.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethenone, cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenone, cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O B15416721 Ethenone, cyclopropyl- CAS No. 128871-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128871-21-6

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c6-4-3-5-1-2-5/h3,5H,1-2H2

InChI Key

OGILDNZHSOSLPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=C=O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Cyclopropyl Methyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopropyl methyl ketone, a versatile organic intermediate crucial in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, provides in-depth experimental protocols, and summarizes key analytical data for the characterization of this compound.

Synthesis of Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone can be synthesized through various routes, with the choice of method often depending on the availability of starting materials, scalability, and desired purity. The most common and well-documented laboratory-scale synthesis involves the intramolecular cyclization of 5-chloro-2-pentanone.

Synthesis from α-Acetyl-γ-butyrolactone

A widely employed two-step method utilizes α-acetyl-γ-butyrolactone as the starting material to first generate 5-chloro-2-pentanone, which is then cyclized to form cyclopropyl methyl ketone.[1][2][3]

Step 1: Synthesis of 5-Chloro-2-pentanone

The initial step involves the hydrolytic cleavage and decarboxylation of α-acetyl-γ-butyrolactone followed by chlorination.[1][2]

Step 2: Synthesis of Cyclopropyl Methyl Ketone

The synthesized 5-chloro-2-pentanone undergoes an intramolecular cyclization reaction in the presence of a base to yield cyclopropyl methyl ketone.[1][2]

A visual representation of this synthetic pathway is provided below.

G A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B  HCl, H₂O, Heat   C Cyclopropyl Methyl Ketone B->C  NaOH, H₂O, Heat  

Caption: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone.

Alternative Synthetic Routes

Other notable methods for the synthesis of cyclopropyl methyl ketone include:

  • From 2-Methylfuran: This method involves a one-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol, which is then chlorinated and cyclized.[4]

  • From Ethyl Acetoacetate and Ethylene Bromide: A classical approach involving the alkylation of ethyl acetoacetate followed by cyclization.[1]

  • Grignard Reaction: The reaction of methylmagnesium bromide with cyclopropyl cyanide.[1]

  • Friedel-Crafts Acylation: The acylation of cyclopropanol with acetyl chloride.[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone.

Preparation of 5-Chloro-2-pentanone[1][3]
  • In a 2-liter distilling flask equipped with a condenser, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Heat the mixture, initiating the evolution of carbon dioxide. Control the heating rate to prevent foaming into the condenser.

  • Continue the distillation rapidly. After collecting 900 ml of distillate, add 450 ml of water to the flask and collect an additional 300 ml of distillate.

  • Separate the organic layer from the distillate. Extract the aqueous layer with three 150 ml portions of ether.

  • Combine the organic layer and the ether extracts and dry over calcium chloride.

  • Remove the ether by distillation. The resulting crude 5-chloro-2-pentanone can be used directly in the next step. A yield of 79-90% can be expected.

Preparation of Cyclopropyl Methyl Ketone[1][3]
  • In a 2-liter three-necked flask equipped with a stirrer and a reflux condenser, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Over a period of 15-20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.

  • If the reaction does not begin to boil during the addition, gently heat the flask to initiate boiling and continue for 1 hour.

  • Slowly add 370 ml of water over 20 minutes and continue to heat under reflux for an additional hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate.

  • Separate the upper layer of cyclopropyl methyl ketone. Extract the aqueous layer with two 150 ml portions of ether.

  • Combine the ketone layer and the ether extracts and dry over calcium chloride.

  • Fractionally distill the dried solution to obtain pure cyclopropyl methyl ketone. The expected yield is between 77-83%.

Characterization of Cyclopropyl Methyl Ketone

The characterization of the synthesized cyclopropyl methyl ketone is essential to confirm its identity and purity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

A general workflow for the characterization process is outlined below.

G A Synthesized Product (Cyclopropyl Methyl Ketone) B Purity Assessment (GC) A->B C Structural Elucidation A->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G

Caption: Workflow for the Characterization of Cyclopropyl Methyl Ketone.

Physical Properties

The table below summarizes the key physical properties of cyclopropyl methyl ketone.

PropertyValueReference(s)
Molecular FormulaC₅H₈O[6][7]
Molecular Weight84.12 g/mol [6][7]
AppearanceColorless to light yellow liquid[8][9]
Boiling Point114 °C[6][10]
Melting Point< -70 °C[6]
Density0.849 - 0.903 g/mL at 25 °C[6][10]
Refractive Index (n²⁰/D)1.422 - 1.426[6][10]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of cyclopropyl methyl ketone.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR~0.8-1.1m
~1.8-2.1m
~2.2s
¹³C NMR~10
~20
~30
~208

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The provided data is an approximation based on typical values.

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption peak for cyclopropyl methyl ketone is the carbonyl stretch.

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)~1700
C-H (Cyclopropyl)~3000-3100
C-H (Methyl)~2850-2950

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityFragment
84High[M]⁺
69High[M-CH₃]⁺
43Very High[CH₃CO]⁺
41Moderate[C₃H₅]⁺
Chromatographic Data

Gas chromatography (GC) is a powerful technique for assessing the purity of cyclopropyl methyl ketone.

TechniqueColumnConditionsRetention Time
Gas Chromatography (GC)Standard non-polarVariesKovats Retention Index: 704-730[11]

A high purity of >99% is often reported for commercially available cyclopropyl methyl ketone, as determined by GC analysis.[8]

References

Spectroscopic Profile of Cyclopropyl Ethenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyl ethenone (also known as cyclopropyl methyl ketone), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and utilization in research and development.

Spectroscopic Data Summary

The key spectroscopic data for cyclopropyl ethenone are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1s3H-CH₃ (Methyl protons)
~1.8m1H-CH (Cyclopropyl methine proton)
~0.8-1.0m4H-CH₂- (Cyclopropyl methylene protons)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~208C=O (Carbonyl carbon)
~30-CH₃ (Methyl carbon)
~18-CH (Cyclopropyl methine carbon)
~10-CH₂- (Cyclopropyl methylene carbons)
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
~2980-3080MediumC-H stretch (cyclopropyl)
~2920-2960MediumC-H stretch (methyl)
~1700StrongC=O stretch (ketone)
~1450MediumC-H bend (methyl)
~1020MediumC-C stretch (cyclopropyl ring)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
84High[M]⁺ (Molecular ion)
69High[M-CH₃]⁺
43Base Peak[CH₃CO]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like cyclopropyl ethenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of cyclopropyl ethenone (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

For liquid samples, the ATR-FTIR method is a common and convenient technique.[2] A small drop of cyclopropyl ethenone is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation by the sample over a typical range of 4000-400 cm⁻¹. After the measurement, the crystal is cleaned with a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[3] This high energy also induces fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion. For ketones like cyclopropyl ethenone, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[4][5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample Compound of Interest (Cyclopropyl Ethenone) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Fragmentation) MS->ProcessMS Elucidation Structure Confirmation ProcessNMR->Elucidation ProcessIR->Elucidation ProcessMS->Elucidation

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Cyclopropyl Ethenone

This diagram visualizes the primary fragmentation pathways of cyclopropyl ethenone under electron ionization.

MS_Fragmentation cluster_molion Molecular Ion Formation cluster_fragmentation Alpha-Cleavage Fragmentation cluster_radicals Neutral Radicals (Not Detected) Molecule Cyclopropyl Ethenone C₅H₈O MolecularIon [M]⁺ m/z = 84 Molecule->MolecularIon + e⁻ Fragment1 [M-CH₃]⁺ m/z = 69 MolecularIon->Fragment1 Loss of •CH₃ Fragment2 [CH₃CO]⁺ m/z = 43 (Base Peak) MolecularIon->Fragment2 Loss of •C₃H₅ Radical1 •CH₃ Radical2 •C₃H₅

Caption: Key fragmentation pathways of cyclopropyl ethenone in EI-MS.

References

Conformational Landscape of Cyclopropyl Methyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of cyclopropyl methyl ketone, a molecule of interest in organic synthesis and medicinal chemistry. By integrating data from experimental techniques such as microwave spectroscopy, gas-phase electron diffraction, and vibrational (infrared and Raman) spectroscopy, alongside computational studies, this document elucidates the structural and energetic landscape of the molecule's conformers. Key quantitative data, including rotational constants, dihedral angles, and energy barriers, are summarized for comparative analysis. Detailed experimental and computational protocols are provided to ensure reproducibility and further investigation.

Introduction

The conformational analysis of flexible molecules is a cornerstone of understanding their chemical reactivity, physical properties, and biological activity. Cyclopropyl methyl ketone presents a compelling case study due to the interplay between the steric and electronic effects of the cyclopropyl and acetyl moieties. The orientation of the carbonyl group relative to the cyclopropyl ring dictates the molecule's overall shape and electronic distribution, influencing its interactions in chemical and biological systems.

This guide focuses on the two primary conformers of cyclopropyl methyl ketone: the s-cis and s-trans rotamers. The s-cis conformation, where the carbonyl bond is eclipsed with a C-C bond of the cyclopropyl ring, has been consistently identified as the most stable form.[1][2] This preference is attributed to favorable electronic interactions between the carbonyl group and the Walsh orbitals of the cyclopropyl ring. The s-trans conformer, where the carbonyl bond is anti-periplanar to a C-C bond of the ring, represents a local energy minimum.[1]

Conformational Equilibrium

The conformational landscape of cyclopropyl methyl ketone is dominated by the equilibrium between the s-cis and s-trans forms. The following diagram illustrates this equilibrium and the transition state that separates the two conformers.

G s_cis s-cis Conformer (Global Minimum) TS Transition State s_cis->TS ΔE_cis-trans s_trans s-trans Conformer (Local Minimum) TS->s_trans

Conformational equilibrium of cyclopropyl methyl ketone.

Quantitative Conformational Data

A thorough understanding of the conformational preferences of cyclopropyl methyl ketone requires the analysis of quantitative data obtained from various experimental and theoretical methods. The following tables summarize the key parameters that define the geometry and relative energies of the s-cis and s-trans conformers.

Table 1: Conformational Energy Landscape
Parameters-cis Conformers-trans ConformerMethodReference
Relative Energy Global MinimumLocal MinimumAb initio[1]
Enthalpy Difference (ΔH) 0217 cm⁻¹ (621 cal/mol)Raman (liquid)
Dihedral Angle (O=C-C-H) 180°Computational[2]
Table 2: Rotational Barriers
TransitionEnergy BarrierMethodReference
Methyl Group Torsion 381 cm⁻¹ (1.09 kcal/mol)Far-IR (gas)

Note: Data for the rotational barrier of the acetyl group and experimentally determined rotational constants are not available in the reviewed literature.

Experimental and Computational Methodologies

The determination of the conformational properties of cyclopropyl methyl ketone relies on a combination of experimental and computational techniques. This section details the protocols for the key methods cited in this guide.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of gaseous compounds.

Experimental Protocol:

  • Sample Introduction: A gaseous sample of cyclopropyl methyl ketone is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy electron beam is directed at the effusing gas jet.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • Data Analysis: The radial distribution of scattered electrons is analyzed to determine internuclear distances and bond angles. The relative abundance of conformers can also be estimated from the diffraction data.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.

Experimental Protocol:

  • Sample Preparation: Spectra are recorded for the gaseous, liquid, and solid states. Gas-phase spectra are obtained using a gas cell. Liquid-phase spectra are recorded using a liquid cell or as a thin film. Solid-state spectra are typically obtained by depositing the sample onto a cold window.

  • Data Acquisition: Infrared and Raman spectra are recorded over a wide spectral range.

  • Conformer Identification: Different conformers exhibit distinct vibrational frequencies. By analyzing the spectra at different temperatures, the enthalpy difference between conformers can be determined from the change in the relative intensities of their characteristic bands.

Computational Chemistry

Ab initio and density functional theory (DFT) calculations are invaluable tools for exploring the potential energy surface of a molecule.

Computational Protocol (Gaussian):

  • Input Structure Generation: Initial 3D structures of the s-cis and s-trans conformers are generated.

  • Geometry Optimization: The geometries of the conformers are optimized to find the energy minima on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

  • Potential Energy Surface Scan: To determine the rotational barrier, a relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defining the orientation of the acetyl group relative to the cyclopropyl ring.

The following diagram illustrates a typical workflow for the computational analysis of cyclopropyl methyl ketone.

G cluster_computational Computational Workflow start Initial Structures (s-cis and s-trans) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pes_scan Potential Energy Surface Scan geom_opt->pes_scan results Conformational Energies and Rotational Barriers freq_calc->results pes_scan->results

Computational analysis workflow.

Conclusion

The conformational analysis of cyclopropyl methyl ketone reveals a clear preference for the s-cis conformer, a finding supported by a convergence of experimental and computational evidence. This preference is a key determinant of the molecule's physical and chemical properties. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers in drug development and organic synthesis to understand and predict the behavior of this and related molecular systems. Further experimental work, particularly high-resolution microwave spectroscopy to determine precise rotational constants and the rotational barrier of the acetyl group, would provide a more complete picture of the conformational dynamics of cyclopropyl methyl ketone.

References

An In-depth Technical Guide to the Ring Strain Effects in Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a fascinating and increasingly important structural motif in organic chemistry, particularly within the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the significant ring strain inherent in the three-membered ring, dramatically influence the reactivity and characteristics of adjacent functional groups. This technical guide provides a comprehensive examination of the effects of ring strain in cyclopropyl ketones. It covers the fundamental principles of bonding and conformation, detailed spectroscopic and structural data, key synthetic methodologies, and the characteristic reactivity patterns that arise from the interplay between the strained ring and the carbonyl group. This document is intended to serve as a detailed resource for researchers leveraging the unique properties of cyclopropyl ketones in synthesis and drug design.

Introduction: The Nature of the Cyclopropyl Group

The three-membered ring of cyclopropane is subject to immense strain, a combination of angle strain (due to the compression of C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbon) and torsional strain (from the eclipsing of C-H bonds). The total strain energy is approximately 115 kJ/mol (27.5 kcal/mol). To accommodate this geometry, the carbon-carbon bonds are not simple σ-bonds but are instead "bent" or "banana" bonds, containing significant p-character. This unique hybridization imparts properties akin to a carbon-carbon double bond, allowing the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, such as a carbonyl group. This interaction is central to the distinct chemical and physical properties of cyclopropyl ketones.

Bonding, Structure, and Conformation

Electronic Structure: The Walsh Model

The electronic behavior of the cyclopropane ring is best described by the Walsh model. This model proposes that the carbon atoms are sp² hybridized. Two sp² orbitals from each carbon form C-H bonds, while the third is directed towards the center of the ring, forming a central, bonding molecular orbital from the overlap of three sp² orbitals. The remaining p-orbital on each carbon atom combines to form a set of three molecular orbitals (one bonding, two anti-bonding) that resemble the π-system of an aromatic ring and are responsible for the ring's "double-bond character." It is this high-lying, p-character HOMO that allows for effective conjugation with the π* orbital of an adjacent carbonyl group.

walsh_model Walsh Orbital Model of Cyclopropane cluster_ring cluster_p_orbitals cluster_sp2_orbitals C1 C C2 C C3 C p1_top p2_top p1_top->p2_top p1_bot p2_bot p1_bot->p2_bot p3_top p2_top->p3_top p3_bot p2_bot->p3_bot p3_top->p1_top p3_bot->p1_bot sp2_1 sp2_2 sp2_3 sp2_4 sp2_5 label_p Tangential p-orbitals (form π-like MOs) label_sp2 Radial sp²-orbitals (form central σ MO)

Caption: Walsh orbital model for cyclopropane.
Conformational Analysis

The conjugation between the cyclopropyl ring and the carbonyl group is highly dependent on their relative orientation. Rotation around the C-C single bond connecting the two moieties gives rise to two primary conformers: s-cis (or bisected) and s-trans (or gauche).

  • s-cis (Bisected): The carbonyl bond eclipses one of the C-C bonds of the cyclopropyl ring. This conformation maximizes the overlap between the p-orbitals of the carbonyl group and the Walsh orbitals of the ring, leading to effective conjugation.

  • s-trans (Gauche): The carbonyl bond is rotated away from the ring. This conformation minimizes steric hindrance but reduces electronic conjugation.

For cyclopropyl methyl ketone, experimental and computational studies have shown that the s-cis conformer is the global energy minimum , being more stable than the s-trans conformer.[1]

conformation Conformational Equilibrium in Cyclopropyl Methyl Ketone s_cis s-cis (Bisected) More Stable Maximal Conjugation s_trans s-trans (Gauche) Less Stable Sterically Favored s_cis->s_trans

Caption: s-cis and s-trans conformers of cyclopropyl ketone.
Quantitative Structural and Energy Data

The geometry and conformational energetics of cyclopropyl ketones have been precisely determined using techniques like gas-phase electron diffraction and vibrational spectroscopy.

Table 1: Structural Parameters of Cyclopropyl Methyl Ketone (s-cis conformer) Data from gas-phase electron diffraction.[2]

ParameterBond/AngleValue
Bond Lengths (Å)
C=O1.216 ± 0.003
C(ring)-C(keto)1.474 ± 0.004
C-C (ring, avg)1.514 ± 0.002
C-CH₃1.517 ± 0.004
**Bond Angles (°) **
C(ring)-C(keto)-O120.3 ± 0.4
C(ring)-C(keto)-C(methyl)118.0 ± 0.4

Table 2: Conformational Energy of Cyclopropyl Methyl Ketone Data from Raman spectroscopy.[3]

ConformerRelative StabilityEnthalpy Difference (ΔH)
s-cisMore Stable0 kcal/mol (Reference)
s-transLess Stable0.62 ± 0.1 kcal/mol

Spectroscopic Signatures

The unique electronic structure of cyclopropyl ketones gives rise to characteristic spectroscopic features.

Infrared (IR) Spectroscopy

The key feature in the IR spectrum is the C=O stretching frequency. Due to conjugation with the cyclopropyl ring, the C=O bond is weakened, resulting in a lower stretching frequency compared to a simple, non-conjugated aliphatic ketone.

Table 3: Comparative Carbonyl (C=O) IR Stretching Frequencies

CompoundStructureC=O Frequency (cm⁻¹)Rationale
AcetoneSaturated~1715Standard acyclic ketone reference
Cyclopropyl Methyl Ketone Cyclopropyl Conjugated ~1695 Lowered due to conjugation with the ring
Methyl Vinyl Ketoneα,β-Unsaturated~1685Lowered due to standard π-conjugation
CyclobutanoneStrained Ring (no conj.)~1785Increased due to angle strain
Nuclear Magnetic Resonance (NMR) Spectroscopy

The strained ring also significantly influences NMR chemical shifts. The cyclopropyl protons appear at an unusually high field (upfield) due to the diamagnetic anisotropy of the ring. In ¹³C NMR, the carbonyl carbon is notably shielded (shifted upfield) compared to its saturated acyclic counterparts, a direct consequence of the electronic donation from the cyclopropyl ring.[4][5]

Table 4: Typical ¹H and ¹³C NMR Chemical Shifts for Cyclopropyl Methyl Ketone

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹H -CH₃ (acetyl)2.1 - 2.2
-CH- (methine, on ring)1.7 - 1.9
-CH₂- (methylene, on ring)0.7 - 1.1Characteristic upfield shift
¹³C C =O (carbonyl)207 - 209 Shielded relative to acetone (~213 ppm)
-C H₃ (acetyl)28 - 30
-C H- (methine, on ring)16 - 18
-C H₂- (methylene, on ring)9 - 11

Synthesis and Experimental Protocols

Cyclopropyl ketones are accessible through various synthetic routes. A classic and reliable method is the intramolecular cyclization of γ-halo ketones.

Key Experiment: Synthesis of Cyclopropyl Methyl Ketone

This protocol describes the preparation of cyclopropyl methyl ketone from 5-chloro-2-pentanone, which is itself generated from α-acetyl-γ-butyrolactone.[4]

Protocol: Intramolecular Cyclization of 5-Chloro-2-pentanone

  • Apparatus Setup: A 2-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a 500-mL dropping funnel.

  • Base Preparation: A solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 mL of water is placed in the flask.

  • Addition of Halo-ketone: Over a period of 15–20 minutes, 361.5 g (~3 moles) of crude 5-chloro-2-pentanone is added to the stirred sodium hydroxide solution.

  • Reaction: If the reaction does not begin to boil during the addition, the flask is gently heated to initiate boiling, which is then maintained for 1 hour.

  • Workup - Distillation: The condenser is arranged for distillation. A mixture of water and the ketone product is distilled from the reaction mixture until the organic layer is completely removed.

  • Workup - Extraction: The aqueous layer of the distillate is saturated with potassium carbonate to salt out the product. The upper organic layer (cyclopropyl methyl ketone) is separated. The aqueous layer is then extracted twice with 150-mL portions of diethyl ether.

  • Drying and Isolation: The combined ether extracts and the initial organic layer are dried over anhydrous calcium chloride. The ether is removed by distillation, and the remaining liquid is fractionally distilled to yield pure cyclopropyl methyl ketone.

synthesis_workflow Workflow: Synthesis of Cyclopropyl Methyl Ketone start Start: 5-Chloro-2-pentanone + NaOH(aq) reaction Intramolecular Cyclization (Reflux, 1 hr) start->reaction distillation Steam Distillation (Isolate product/water azeotrope) reaction->distillation separation Separation & Extraction 1. Saturate with K₂CO₃ 2. Separate organic layer 3. Extract aqueous with Et₂O distillation->separation drying Drying (Combine organics, dry over CaCl₂) separation->drying purification Final Purification (Fractional Distillation) drying->purification end Product: Cyclopropyl Methyl Ketone purification->end

Caption: Experimental workflow for the synthesis of cyclopropyl methyl ketone.

Reactivity Driven by Ring Strain

The high strain energy of the cyclopropyl ring serves as a powerful thermodynamic driving force for reactions involving ring-opening. This unique reactivity makes cyclopropyl ketones versatile intermediates in organic synthesis.

Acid-Catalyzed Ring Opening

In the presence of acid, the carbonyl oxygen is protonated, which enhances the electron-withdrawing nature of the carbonyl group. This activation facilitates the cleavage of one of the proximal C-C bonds of the cyclopropane ring. The ring opens to form a resonance-stabilized homoenolate cation, which is then trapped by a nucleophile.[6] This process effectively converts the cyclopropyl ketone into a linear γ-functionalized ketone.

acid_cleavage Mechanism: Acid-Catalyzed Ring Opening start_ketone p1 start_ketone->p1 + H⁺ protonated_ketone p2 protonated_ketone->p2 carbocation p3 carbocation->p3 + Nu⁻ product l1 1. Protonation l2 2. Ring Opening l3 3. Nucleophilic Attack p1->protonated_ketone p2->carbocation p3->product

Caption: General mechanism for acid-catalyzed ring cleavage.
Radical and Photochemical Reactions

Cyclopropyl ketones are excellent substrates in radical reactions. The one-electron reduction of an aryl cyclopropyl ketone, often initiated by photoredox catalysis, generates a radical anion. This intermediate readily undergoes ring-opening to form a more stable, distonic radical anion. This species can then be trapped intramolecularly or intermolecularly by alkenes or alkynes, leading to formal [3+2] cycloaddition reactions to construct five-membered rings.[7]

Protocol: Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone Adapted from Lu, Z. et al., J. Am. Chem. Soc. 2011, 133 (5), pp 1162–1164.[7]

  • Preparation: An oven-dried vial is charged with the aryl cyclopropyl ketone substrate (1.0 equiv), Ru(bpy)₃Cl₂ (2.5 mol%), La(OTf)₃ (1.0 equiv), and a magnetic stir bar.

  • Solvent and Reagents: The vial is sealed with a septum and purged with nitrogen. Anhydrous acetonitrile is added, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA, 5.0 equiv).

  • Reaction Conditions: The vial is placed approximately 2 cm from a 26 W compact fluorescent lamp and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the cyclopentane product.

Applications in Drug Development

The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The ring can act as a "bioisostere" for a double bond or a gem-dimethyl group. Its rigid nature helps to lock in a specific conformation, potentially increasing binding affinity to a biological target. Furthermore, the electronic properties of the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The unique reactivity of cyclopropyl ketones makes them valuable building blocks for accessing complex molecular scaffolds found in numerous bioactive molecules.

Conclusion

The ring strain in cyclopropyl ketones is not merely a structural curiosity but a profound determinant of their physical and chemical properties. The unique sp²-like hybridization and Walsh orbitals of the cyclopropane ring enable electronic conjugation with the adjacent carbonyl group, leading to distinct spectroscopic signatures and a preference for a bisected s-cis conformation. This inherent strain provides a potent thermodynamic driving force for a variety of synthetic transformations, most notably ring-opening reactions under acidic, basic, or radical conditions. A thorough understanding of these principles allows researchers to harness the latent reactivity of cyclopropyl ketones, making them powerful and versatile intermediates for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

The Synthesis and Utility of Cyclopropyl Methyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthesis, and applications of cyclopropyl methyl ketone for researchers, scientists, and drug development professionals.

Cyclopropyl methyl ketone, a versatile organic compound, holds a significant position in the landscape of chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity that has been harnessed for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of cyclopropyl methyl ketone, along with detailed experimental protocols and a summary of its key applications.

Discovery and History

The journey to the synthesis of cyclopropyl methyl ketone is intrinsically linked to the broader history of the discovery and preparation of cyclopropane derivatives. The first synthesis of a cyclopropane compound was achieved by August Freund in 1881 through an intramolecular Wurtz reaction of 1,3-dibromopropane using sodium.[3] This was followed by the work of Gustav Gustavson in 1887, who developed an improved method using zinc, which is now a well-established named reaction.[3]

Early methods for the preparation of cyclopropyl methyl ketone itself were developed in the early 20th century. A notable procedure, and one that laid the groundwork for modern syntheses, was reported by Zelinsky and Dengin. Their approach involved the intramolecular cyclization of a 5-halo-2-pentanone.[4] Over the years, various synthetic strategies have been developed, including methods starting from ethyl acetoacetate and ethylene bromide, and the reaction of methylmagnesium bromide with cyclopropyl cyanide.[4] However, the synthesis via the cyclization of 5-chloro-2-pentanone, often derived from α-acetyl-γ-butyrolactone, remains one of the most common and well-documented routes.[4]

Physicochemical and Spectroscopic Data

Cyclopropyl methyl ketone is a colorless liquid with a characteristic fruity odor.[5] A summary of its key physical and spectroscopic properties is presented in the tables below for easy reference and comparison.

Physical Properties
PropertyValueReference
Molecular FormulaC₅H₈O[5]
Molecular Weight84.12 g/mol [6]
Boiling Point114 °C[7][8]
Melting Point< -70 °C[9]
Density0.849 g/mL at 25 °C[7][8]
Refractive Index (n20/D)1.424[7]
Flash Point21 °C[7]
SolubilityModerately soluble in water; soluble in most organic solvents.[5]
Spectroscopic Data
Spectroscopy TypeKey Data PointsReference
Mass Spectrometry (GC-MS, EI) m/z: 43 (100%), 69 (77.8%), 41 (55.2%), 84 (27.3%), 39 (25.8%)[6]
¹H NMR Chemical shifts and multiplicities are available in public databases.[10]
¹³C NMR Chemical shifts are available in public databases.[10]
Infrared (IR) Spectroscopy Characteristic C=O stretching frequency.
Raman Spectroscopy Spectral data is available in public databases.[6]

Synthesis of Cyclopropyl Methyl Ketone

The most prevalent and well-documented laboratory and industrial synthesis of cyclopropyl methyl ketone involves a two-step process starting from α-acetyl-γ-butyrolactone. The first step is the hydrolytic decarboxylation and chlorination of α-acetyl-γ-butyrolactone to form 5-chloro-2-pentanone. The subsequent step is an intramolecular cyclization of 5-chloro-2-pentanone under basic conditions to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone [11]

  • Reagents:

    • α-Acetyl-γ-butyrolactone (384 g, 3 moles)

    • Concentrated hydrochloric acid (450 mL)

    • Water (525 mL)

    • Ether

    • Calcium chloride (anhydrous)

  • Procedure:

    • A mixture of concentrated hydrochloric acid, water, and α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath.

    • The mixture is heated, and distillation is commenced. Carbon dioxide is evolved during the reaction.

    • The distillation is carried out rapidly. After collecting approximately 900 mL of distillate, 450 mL of water is added to the distilling flask, and another 300 mL of distillate is collected.

    • The organic layer from the distillate is separated. The aqueous layer is extracted with three 150-mL portions of ether.

    • The combined organic layer and ether extracts are dried over anhydrous calcium chloride.

    • The ether is removed by distillation, and the crude 5-chloro-2-pentanone is obtained. The yield is typically in the range of 79-90%.

Protocol 2: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone [11]

  • Reagents:

    • 5-Chloro-2-pentanone (361.5 g, 3 moles)

    • Sodium hydroxide (180 g, 4.5 moles)

    • Water (180 mL)

    • Ether

    • Potassium carbonate

    • Calcium chloride (anhydrous)

  • Procedure:

    • A solution of sodium hydroxide in water is placed in a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

    • The crude 5-chloro-2-pentanone is added to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.

    • The mixture is heated under reflux for 1 hour.

    • Water (370 mL) is then added slowly, and the mixture is refluxed for an additional hour.

    • The condenser is arranged for distillation, and a mixture of water and cyclopropyl methyl ketone is distilled.

    • The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer of cyclopropyl methyl ketone is separated.

    • The aqueous layer is extracted with two 150-mL portions of ether.

    • The combined organic layer and ether extracts are dried over anhydrous calcium chloride.

    • The ether is removed by distillation, and the final product, cyclopropyl methyl ketone, is purified by fractional distillation. The yield is typically between 77-83%.[11]

Synthesis Workflow Diagrams

The following diagrams illustrate the key synthetic pathways for cyclopropyl methyl ketone.

Synthesis_Workflow_1 A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B HCl, H₂O, Heat (Hydrolysis, Decarboxylation, Chlorination) C Cyclopropyl Methyl Ketone B->C NaOH, H₂O, Heat (Intramolecular Cyclization)

Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone.

An alternative, more recent approach involves the direct cleavage of α-acetyl-γ-butyrolactone in the presence of a metal halide catalyst.

Synthesis_Workflow_2 A α-Acetyl-γ-butyrolactone B Cyclopropyl Methyl Ketone (crude) A->B Metal Halide, Inert Solvent 185-195 °C (Cleavage Reaction) C High-Purity Cyclopropyl Methyl Ketone B->C Fractional Distillation

Direct Synthesis from α-Acetyl-γ-butyrolactone via Metal Halide Catalysis.

Applications in Drug Development and Agrochemicals

Cyclopropyl methyl ketone serves as a crucial building block in the synthesis of a wide range of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its unique structure allows for the introduction of the cyclopropyl moiety, which can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

  • Pharmaceuticals: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable examples include antiviral drugs like Efavirenz, which is used in the treatment of HIV, as well as certain antidepressants and anti-inflammatory agents.[1]

  • Agrochemicals: In the agrochemical industry, cyclopropyl methyl ketone is utilized in the production of fungicides and herbicides.[5] For instance, it is a precursor for the synthesis of the fungicide propiconazole.[4]

The reactivity of the ketone functional group and the strained cyclopropyl ring allows for a diverse array of chemical transformations, making it a valuable tool for medicinal and process chemists.[2]

Conclusion

Cyclopropyl methyl ketone, a compound with a rich history rooted in the early explorations of cyclopropane chemistry, has evolved into a pivotal intermediate in modern organic synthesis. Its efficient and well-established synthetic routes, coupled with its unique chemical reactivity, have solidified its importance in the development of essential medicines and crop protection agents. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

The Photochemical Landscape of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl cyclopropyl ketones represent a unique class of chromophores whose photochemical behavior is dictated by the interplay between the aromatic ketone moiety and the strained cyclopropyl ring. Upon photoexcitation, these molecules exhibit a rich and varied reactivity, including characteristic Norrish Type I reactions, ring-opening, and cycloadditions. This technical guide provides an in-depth exploration of the core photochemical properties of aryl cyclopropyl ketones, detailing their reaction mechanisms, summarizing key photophysical data, and outlining the experimental protocols used for their characterization. This document is intended to serve as a comprehensive resource for researchers leveraging the unique photoreactivity of these compounds in synthetic chemistry and drug development.

Introduction

The conjugation of an aryl ketone with a cyclopropyl ring creates a system with distinct photochemical properties. The aryl ketone serves as the primary chromophore, absorbing ultraviolet light to reach an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). The high ring strain of the adjacent cyclopropane ring (approximately 27.5 kcal/mol) makes the α-bond between the carbonyl group and the cyclopropyl ring susceptible to cleavage from this excited triplet state. This initial bond scission is the gateway to a variety of reaction pathways, making aryl cyclopropyl ketones versatile building blocks in photochemistry. Their reactions are often initiated by a Norrish Type I cleavage, which involves the homolysis of the bond between the carbonyl carbon and the cyclopropyl ring to form a biradical intermediate[1][2]. The subsequent fate of this intermediate defines the final product distribution.

Photophysical Properties

The absorption of a photon by an aryl cyclopropyl ketone promotes the molecule to an excited singlet state. For many aryl ketones, this is typically an n→π* transition. This singlet state is short-lived and can either fluoresce or, more commonly, undergo intersystem crossing to the corresponding triplet state. The triplet state is the key reactive intermediate in most of the photochemical reactions discussed herein. The efficiency of these processes is governed by the compound's intrinsic photophysical parameters.

Table 1: Photophysical and Photochemical Data for Selected Aryl Cyclopropyl Ketones and Related Compounds

Compoundλmax (nm)Molar Absorptivity, ε (M⁻¹cm⁻¹)Triplet Energy, E_T (kcal/mol)Quantum Yield (Φ)Reaction Type & Conditions
Phenyl cyclopropyl ketone~242, ~278Not Reported~74 (estimated from benzophenone)Not Reported-
1-(o-tolyl)-1-benzoylcyclopropaneNot ReportedNot ReportedNot Reported0.14Intramolecular H-abstraction (Cyclohexane)[3]
2-(o-tolyl)-2-benzoyloxiraneNot ReportedNot ReportedNot Reported0.05 (for secondary product)Ring-opening and rearrangement (Cyclohexane)[3]
Valerophenone313Not Reported73.50.30Norrish Type II (Benzene)
Benzophenone~252, ~340~18,000, ~15069>0.9Photoreduction (in H-donating solvents)

Note: Data for aryl cyclopropyl ketones is sparse in the literature. Values for related ketones are provided for context. Triplet energies are often determined from the 0-0 transition in the phosphorescence spectrum measured at low temperatures (e.g., 77 K) in a glassy matrix.

Key Photochemical Reactions and Mechanisms

The excited triplet state of aryl cyclopropyl ketones is the origin of their diverse photoreactivity. The primary processes include Norrish Type I cleavage, photocatalytic cycloadditions, and rearrangements.

Norrish Type I Reaction and Subsequent Pathways

The hallmark of aryl cyclopropyl ketone photochemistry is the Norrish Type I α-cleavage. This reaction involves the homolytic cleavage of the bond between the carbonyl group and the cyclopropyl ring, generating an acyl radical and a cyclopropylcarbinyl radical. This process can also be viewed as a ring-opening of the cyclopropane to form a 1,5-biradical.

Norrish_Type_I cluster_reaction Reaction Pathways S0 Aryl Cyclopropyl Ketone (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (Absorption) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Biradical 1,5-Biradical Intermediate T1->Biradical Norrish Type I α-Cleavage/ Ring Opening Product_A Rearrangement Product (e.g., Dihydrofuran) Biradical->Product_A Intramolecular Cyclization Product_B Cyclopentane Derivative Biradical->Product_B Intramolecular Cyclization Product_C Ring-Opened Product (e.g., Enone) Biradical->Product_C H-shift / Fragmentation

Figure 1: General photochemical pathways for an aryl cyclopropyl ketone.

The resulting biradical is a versatile intermediate that can undergo several subsequent reactions:

  • Intramolecular Cyclization: The biradical can cyclize to form five-membered rings, such as substituted cyclopentanes or dihydrofurans.

  • Hydrogen Abstraction: Intramolecular hydrogen abstraction can lead to the formation of unsaturated open-chain ketones (enones).

  • Fragmentation: In some cases, the biradical can undergo further fragmentation.

Photocatalytic [3+2] Cycloadditions

A significant application of aryl cyclopropyl ketone photochemistry is in visible-light-mediated [3+2] cycloadditions to form highly substituted cyclopentanes. This transformation does not rely on direct excitation of the ketone but instead on a photocatalytic cycle. A photoredox catalyst, such as Ru(bpy)₃²⁺, is excited by visible light and then reduces the aryl cyclopropyl ketone to a radical anion. This radical anion undergoes facile ring-opening to a distonic radical anion, which then acts as the three-carbon component in the cycloaddition with an alkene. The use of a chiral Lewis acid in tandem with the photocatalyst can achieve high enantioselectivity[4].

Photocatalytic_Cycle PC Ru(bpy)₃²⁺ PC_star *Ru(bpy)₃²⁺ PC->PC_star Visible Light (hν) PC_red Ru(bpy)₃⁺ PC_star->PC_red Reductive Quenching Amine_ox Amine•⁺ PC_star->Amine_ox PC_red->PC Ketone Aryl Cyclopropyl Ketone (ACK) Activated_Ketone [LA]-ACK Ketone->Activated_Ketone LewisAcid Chiral Lewis Acid (LA) LewisAcid->Activated_Ketone Radical_Anion [LA]-ACK•⁻ (Radical Anion) Activated_Ketone->Radical_Anion Single Electron Transfer (SET) Radical_Anion->PC Distonic_RA [LA]-Ring-Opened•⁻ (Distonic Radical Anion) Radical_Anion->Distonic_RA Ring Opening Cycloadd_Int Cycloaddition Intermediate•⁻ Distonic_RA->Cycloadd_Int Addition Alkene Alkene Alkene->Cycloadd_Int Product_Anion Product•⁻ Cycloadd_Int->Product_Anion Cyclization Product Cyclopentane Product Product_Anion->Product Oxidation Product->LewisAcid Catalyst Release Amine Amine

Figure 2: Mechanism for enantioselective photocatalytic [3+2] cycloaddition.

Experimental Protocols

Characterizing the photochemical properties of aryl cyclopropyl ketones requires specialized experimental techniques to measure transient species and determine reaction efficiencies.

Determination of Photochemical Quantum Yield (Φ)

The quantum yield is a critical measure of the efficiency of a photochemical reaction. It is defined as the number of molecules reacted divided by the number of photons absorbed. A common method for its determination is the comparative method using a chemical actinometer.

Protocol: Quantum Yield Determination via Chemical Actinometry

  • Actinometer Preparation: Prepare a solution of a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate) that absorbs light at the intended irradiation wavelength.

  • Sample Preparation: Prepare a solution of the aryl cyclopropyl ketone in the desired solvent. The concentration should be adjusted to ensure sufficient absorbance (>99% of incident light is absorbed) at the irradiation wavelength.

  • Irradiation: Irradiate both the actinometer and the sample solution in parallel using a merry-go-round photoreactor to ensure equal photon flux to all samples. A monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) should be used.

  • Actinometer Analysis: After irradiation, analyze the actinometer solution to determine the extent of its photochemical conversion. For ferrioxalate, this involves complexation of the produced Fe²⁺ ions with 1,10-phenanthroline and spectrophotometric quantification. This measurement allows for the calculation of the total photon flux.

  • Sample Analysis: Analyze the irradiated sample solution using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR with an internal standard) to quantify the amount of starting material consumed or product formed.

  • Calculation: The quantum yield (Φ_sample) is calculated using the following formula: Φ_sample = (moles of sample reacted / moles of actinometer reacted) * Φ_actinometer

Quantum_Yield_Workflow cluster_actinometer Actinometer Path cluster_sample Sample Path start Prepare Sample & Actinometer Solutions irradiate Irradiate in Parallel (Monochromatic Light) start->irradiate analysis Analyze Solutions Post-Irradiation irradiate->analysis actinometer_analysis Spectrophotometry (e.g., Fe²⁺-phenanthroline) analysis->actinometer_analysis sample_analysis Chromatography/NMR (Quantify Conversion) analysis->sample_analysis calc Calculate Photon Flux & Moles Reacted result Determine Quantum Yield (Φ) calc->result actinometer_analysis->calc sample_analysis->calc

Figure 3: Workflow for determining photochemical quantum yield.
Transient Absorption Spectroscopy (Laser Flash Photolysis)

To directly observe and characterize the short-lived intermediates (e.g., triplet states, radicals), nanosecond transient absorption (TA) spectroscopy is employed.

Protocol: Nanosecond Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a solution of the aryl cyclopropyl ketone in a suitable, degassed spectroscopic-grade solvent. The concentration is optimized to have an absorbance of ~0.5-1.0 at the excitation wavelength.

  • Experimental Setup: The setup consists of a high-energy pulsed laser (the "pump," e.g., a Nd:YAG laser providing a 266 or 355 nm pulse) and a broad-spectrum, high-intensity lamp (the "probe," e.g., a xenon arc lamp). The pump and probe beams are crossed at the sample cuvette.

  • Data Acquisition: The pump laser pulse excites the sample, generating the transient species. The probe beam passes through the sample, and its transmitted intensity is measured by a fast detector (e.g., a photomultiplier tube or an ICCD camera) connected to an oscilloscope.

  • Spectral and Kinetic Analysis:

    • By measuring the change in absorbance (ΔA) immediately after the laser flash across a range of wavelengths, a transient absorption spectrum is constructed. This spectrum provides a "fingerprint" of the intermediate(s).

    • By fixing the probe wavelength at a maximum of the transient absorption and monitoring the decay of the ΔA signal over time, the lifetime of the transient species can be determined.

  • Quenching Studies: The identity of the transient (e.g., a triplet state) can be confirmed by adding a known quencher (e.g., oxygen or dienes for triplets) and observing the effect on the transient's lifetime.

Applications in Drug Development and Synthesis

The unique photoreactivity of aryl cyclopropyl ketones makes them valuable tools in several areas:

  • Complex Molecule Synthesis: As demonstrated by the [3+2] cycloaddition, these ketones are precursors to densely functionalized carbocycles, which are common motifs in natural products and pharmaceutical agents[4].

  • Photocleavable Protecting Groups: The ability to induce C-C bond cleavage with light suggests potential applications in the design of novel photocleavable protecting groups, allowing for the controlled release of therapeutic agents or the spatial and temporal control of chemical reactions.

  • Photoactivated Pro-drugs: The photochemical ring-opening can be envisioned as a triggering mechanism for the activation of a pro-drug at a specific site in the body by applying light, a strategy employed in photodynamic therapy. The Norrish Type I reaction, in particular, has been studied in the context of photoactive drug precursors[4].

Conclusion

Aryl cyclopropyl ketones are a fascinating class of molecules with a rich photochemistry primarily driven by the cleavage of the strained cyclopropyl ring from an excited triplet state. Understanding their core photophysical properties, reaction mechanisms, and the experimental techniques used to probe them is essential for harnessing their synthetic potential. From the construction of complex molecular architectures to potential applications in targeted drug delivery, the light-induced transformations of aryl cyclopropyl ketones offer a powerful and versatile platform for innovation in chemistry and medicine.

References

A Technical Guide to the Thermochemical Properties of Cyclopropyl-ethenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for cyclopropyl-ethenone (also known as acetylcyclopropane or cyclopropyl methyl ketone). The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details experimental methodologies where available, and visualizes key chemical processes.

Core Thermochemical Data

Cyclopropyl-ethenone, with the chemical formula C₅H₈O, is a ketone featuring a cyclopropyl ring attached to an acetyl group. Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis.

Enthalpy of Formation

The enthalpy of formation is a critical measure of a molecule's intrinsic stability. The standard enthalpy of formation for cyclopropyl-ethenone in the gaseous and liquid states is presented below.

Thermochemical PropertyValuePhaseReference
Standard Enthalpy of Formation (ΔfH°)-115.3 ± 1.2 kJ/molGas[1]
Standard Enthalpy of Formation (ΔfH°)-155.9 ± 1.4 kJ/molLiquid
Standard Enthalpy of Combustion (ΔcH°)-2859.3 ± 1.3 kJ/molLiquid

Note: The liquid phase data is sourced from the NIST Chemistry WebBook, which cites the work of Kozina, Timofeeva, et al. (1984).

Entropy and Heat Capacity

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. Below are summaries of the methodologies employed in the key cited studies.

Calorimetry (for Enthalpy of Formation)

The enthalpy of formation of cyclopropyl-ethenone was determined by Kozina, Timofeeva, et al. (1984) through combustion calorimetry.

Experimental Workflow:

G cluster_sample Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis synthesis Synthesis & Purification of Cyclopropyl-ethenone characterization Characterization (GC, NMR) synthesis->characterization combustion Combustion in a Bomb Calorimeter characterization->combustion temp_measurement Precise Temperature Measurement combustion->temp_measurement heat_calc Calculation of the Heat of Combustion temp_measurement->heat_calc calibration Calorimeter Calibration (e.g., with benzoic acid) calibration->combustion enthalpy_calc Calculation of the Enthalpy of Formation heat_calc->enthalpy_calc G CPE Cyclopropyl-ethenone (C₅H₈O) DMF 2,3-dihydro-5-methylfuran (C₅H₈O) CPE->DMF ΔrH° = -9.6 ± 3.3 kJ/mol

References

An In-depth Technical Guide to the Solubility and Physical Properties of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl methyl ketone, also known as acetylcyclopropane, is an organic compound with the chemical formula C₅H₈O.[1] It is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[1][2] This ketone is a versatile building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2][3][4] Notably, it is utilized in the synthesis of antiviral drugs, antidepressants, and anti-inflammatory medications.[1] Its unique molecular structure, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity and physical properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of the solubility and physical characteristics of cyclopropyl methyl ketone, complete with experimental methodologies and data presented for ease of reference.

Physical and Chemical Properties

Cyclopropyl methyl ketone is a flammable liquid, and its vapor can form explosive mixtures with air.[1][5] It is stable under normal temperatures and pressures.[3][] The key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of Cyclopropyl Methyl Ketone

PropertyValueReferences
Molecular Formula C₅H₈O[7][8]
Molecular Weight 84.12 g/mol [1][8][9][10]
CAS Number 765-43-5[3][7]
Appearance Clear colorless to slightly yellow liquid[3][]
Odor Characteristic, pungent, fruity[1][2][11]
Boiling Point 111-114 °C[3][][8]
Melting Point <-70 °C to -68 °C[3][][8][12]
Density 0.849 - 0.903 g/mL at 25 °C[][10][13]
Refractive Index (n20/D) 1.422 - 1.426[3][][8]
Flash Point 21 °C (69.8 °F)[3][4][7][12][14]
Vapor Pressure 44.7 mmHg[9][15]
Vapor Density 2.91 (Air = 1.0)[14]

Solubility Profile

Cyclopropyl methyl ketone exhibits moderate solubility in water and is fully miscible with many common organic solvents.[1][13][16] Its solubility in water is a key property, distinguishing it from many other ketones with similar molecular weights. The presence of the polar ketone group allows for hydrogen bonding with water molecules, while the small hydrocarbon portion of the molecule does not overwhelmingly counteract this interaction.[17]

Table 2: Solubility of Cyclopropyl Methyl Ketone

SolventSolubilityReferences
Water Fully miscible / Very soluble / 185 g/L (20°C)[3][8][11][13][16][18][19]
Ethanol Soluble / Miscible[1][2]
Diethyl Ether Soluble / Miscible[1][2]
Acetone Soluble / Miscible[2]
Chloroform Soluble[1]
Chloride Solvents Soluble[8]

Experimental Protocols

The determination of the physical properties of organic compounds like cyclopropyl methyl ketone involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For cyclopropyl methyl ketone, a common method for determining the boiling point is simple distillation.[20]

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

  • Sample Preparation: A known volume of cyclopropyl methyl ketone is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[20]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

  • Mass Measurement: An empty, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • Volume Measurement: The pycnometer is filled with distilled water, and its mass is measured again. The mass of the water is used to calculate the exact volume of the pycnometer at a specific temperature.

  • Sample Measurement: The pycnometer is dried and filled with cyclopropyl methyl ketone, and its mass is determined.

  • Calculation: The density of the cyclopropyl methyl ketone is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property of a pure compound.

Methodology:

  • Instrument: An Abbe refractometer is used for this measurement.

  • Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of cyclopropyl methyl ketone are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

Determination of Solubility

Solubility tests are conducted to determine the extent to which a compound dissolves in a particular solvent.

Methodology:

  • Sample Preparation: A small, measured amount of cyclopropyl methyl ketone (e.g., 0.1 mL) is added to a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 2 mL of water) is added to the test tube.

  • Mixing: The mixture is agitated thoroughly for a few minutes.

  • Observation: The mixture is observed to see if the cyclopropyl methyl ketone has dissolved completely. If a single phase is observed, the compound is soluble. If two distinct layers remain or the solution is cloudy, it is considered insoluble or partially soluble. This process is repeated with various organic solvents.

Visualizations

Experimental Workflow for Physical Property Determination

G cluster_main Workflow for Physical Property Determination of an Organic Liquid cluster_bp Boiling Point cluster_density Density cluster_ri Refractive Index start Obtain Pure Sample of Cyclopropyl Methyl Ketone bp_setup Set up Simple Distillation Apparatus d_weigh_empty Weigh Empty Pycnometer ri_calibrate Calibrate Refractometer bp_heat Heat Sample bp_setup->bp_heat bp_record Record Stable Temperature bp_heat->bp_record end Compile Data d_weigh_filled Weigh Pycnometer with Sample d_weigh_empty->d_weigh_filled d_calculate Calculate Density d_weigh_filled->d_calculate ri_apply Apply Sample to Prism ri_calibrate->ri_apply ri_read Read Refractive Index ri_apply->ri_read

Caption: A flowchart illustrating the general experimental workflow for determining the physical properties of a liquid organic compound.

Logical Flow for Solubility Testing

G cluster_solubility Solubility Testing Workflow start Start with Sample (Cyclopropyl Methyl Ketone) add_solvent Add a Measured Amount of Solvent start->add_solvent mix Agitate the Mixture add_solvent->mix observe Observe for Phase Separation mix->observe decision Is it a Single Phase? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' or 'Partially Soluble' decision->insoluble No

Caption: A diagram showing the logical steps involved in a qualitative solubility test for an organic compound.

References

Methodological & Application

Cyclopropyl Methyl Ketone: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclopropyl methyl ketone (CPMK), a colorless liquid with a fruity odor, has emerged as a critical and versatile intermediate in the pharmaceutical industry.[1] Its unique chemical structure, featuring a strained three-membered cyclopropyl ring attached to a ketone functional group, imparts distinct reactivity that makes it an invaluable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the use of cyclopropyl methyl ketone in the synthesis of pharmaceutical intermediates, with a focus on the preparation of cyclopropylacetylene, a key component in antiviral drugs.

Physicochemical Properties and Safety Information

Cyclopropyl methyl ketone is a flammable organic compound with moderate solubility in water and high solubility in common organic solvents.[1] Due to its flammability and potential as a skin, eye, and respiratory irritant, appropriate safety precautions, including the use of personal protective equipment, are essential when handling this chemical.[1]

PropertyValueReference
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1]
Boiling Point 106-107 °C[1]
Appearance Colorless liquid[1]
Odor Fruity[1]
Solubility Moderately soluble in water; highly soluble in organic solvents[1]

Applications in Pharmaceutical Synthesis

The strained cyclopropyl ring of CPMK is susceptible to various ring-opening and rearrangement reactions, while the ketone group allows for a wide range of classical carbonyl chemistry. This dual reactivity makes it a strategic starting material for introducing the cyclopropyl moiety into drug candidates, which can significantly influence their pharmacological properties. The cyclopropyl group is a feature of several approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune physicochemical properties.

Cyclopropyl methyl ketone serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including:

  • Antiviral agents: Notably, it is a precursor to cyclopropylacetylene, a key building block for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in the treatment of HIV.

  • Antidepressants and Anti-inflammatory medications: The cyclopropyl motif is present in several CNS-acting and anti-inflammatory drugs.

Experimental Protocols

This section provides a detailed two-step protocol for the synthesis of cyclopropylacetylene from cyclopropyl methyl ketone. This transformation is a cornerstone for the subsequent synthesis of more complex pharmaceutical ingredients.

Step 1: Synthesis of 1,1-dichloro-1-cyclopropylethane

This protocol is based on the chlorination of cyclopropyl methyl ketone using phosphorus pentachloride (PCl₅), a common method for converting ketones to geminal dichlorides.

Reaction:

Materials and Equipment:

  • Cyclopropyl methyl ketone (CPMK)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend phosphorus pentachloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add cyclopropyl methyl ketone (1.0 equivalent) to the stirred suspension. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅ and hydrolyze the phosphorus oxychloride.

  • Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,1-dichloro-1-cyclopropylethane can be purified by fractional distillation.

Expected Yield: The yield for this type of reaction can be variable, and optimization may be required.

Reactant/ProductMolar RatioKey Parameters
Cyclopropyl methyl ketone1.0-
Phosphorus pentachloride1.2Added portion-wise to control exotherm
Dichloromethane-Anhydrous
Product: 1,1-dichloro-1-cyclopropylethane-Purified by distillation
Step 2: Synthesis of Cyclopropylacetylene

This protocol describes the double dehydrohalogenation of 1,1-dichloro-1-cyclopropylethane to form cyclopropylacetylene. A strong base, such as potassium t-butoxide in dimethyl sulfoxide (DMSO), is an effective reagent for this elimination.[3]

Reaction:

Materials and Equipment:

  • 1,1-dichloro-1-cyclopropylethane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a distillation head

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Receiving flask cooled in an ice bath

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a distillation head, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous DMSO.

  • Heat the mixture gently to ensure complete dissolution.

  • Slowly add the 1,1-dichloro-1-cyclopropylethane (1.0 equivalent) to the stirred solution.

  • The product, cyclopropylacetylene, is volatile. The reaction can be performed at a temperature that allows for the simultaneous distillation of the product as it is formed. The receiving flask should be cooled in an ice bath to efficiently collect the distillate.

  • Continue the reaction and distillation until no more product is collected.

  • The collected distillate will contain cyclopropylacetylene and potentially some solvent. The product can be further purified by redistillation.

Expected Yield: The overall yield for the two-step synthesis of cyclopropylacetylene from cyclopropyl methyl ketone is reported to be in the range of 20-25%, indicating that both steps can be challenging and require careful optimization for large-scale production.[4]

Reactant/ProductMolar RatioKey Parameters
1,1-dichloro-1-cyclopropylethane1.0-
Potassium tert-butoxide2.2Strong base for elimination
Dimethyl sulfoxide-Anhydrous polar aprotic solvent
Product: Cyclopropylacetylene-Collected by distillation

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthetic pathway from cyclopropyl methyl ketone to cyclopropylacetylene and a general workflow for its application in pharmaceutical synthesis.

G cluster_synthesis Synthesis of Cyclopropylacetylene cluster_application Application in Pharmaceutical Synthesis CPMK Cyclopropyl Methyl Ketone Dichloride 1,1-dichloro-1-cyclopropylethane CPMK->Dichloride PCl5, DCM Reflux CPA Cyclopropylacetylene Dichloride->CPA KOtBu, DMSO Distillation CPA_app Cyclopropylacetylene Intermediate Key Pharmaceutical Intermediate CPA_app->Intermediate Coupling Reactions API Active Pharmaceutical Ingredient (e.g., Efavirenz) Intermediate->API Further Synthetic Steps

Caption: Synthetic pathway from cyclopropyl methyl ketone to cyclopropylacetylene and its application.

G start Start: Cyclopropyl Methyl Ketone chlorination Step 1: Chlorination (PCl5, DCM) start->chlorination workup1 Work-up & Purification (Quenching, Extraction, Distillation) chlorination->workup1 intermediate Intermediate: 1,1-dichloro-1-cyclopropylethane workup1->intermediate elimination Step 2: Dehydrohalogenation (KOtBu, DMSO) intermediate->elimination workup2 Work-up & Purification (Distillation) elimination->workup2 product Product: Cyclopropylacetylene workup2->product application Application: Synthesis of APIs (e.g., Efavirenz) product->application

Caption: Experimental workflow for the synthesis of cyclopropylacetylene from cyclopropyl methyl ketone.

References

Application Notes and Protocols for the Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopropyl methyl ketone is a valuable organic intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably in the preparation of fungicides like propiconazole.[1] One common and effective route to this ketone involves the use of α-acetyl-γ-butyrolactone as a starting material. This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone, focusing on a widely practiced two-step method involving the formation of a 5-chloro-2-pentanone intermediate.

Reaction Pathway

The synthesis proceeds in two primary stages:

  • Ring-opening and Decarboxylation: α-Acetyl-γ-butyrolactone is treated with hydrochloric acid, which facilitates the opening of the lactone ring and subsequent decarboxylation to form 5-chloro-2-pentanone.

  • Intramolecular Cyclization: The resulting 5-chloro-2-pentanone undergoes a base-mediated intramolecular nucleophilic substitution to form the cyclopropyl ring of cyclopropyl methyl ketone.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the two-step synthesis.

Table 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone

ParameterValueReference
Reactants
α-Acetyl-γ-butyrolactone1.0 mol (128.5 g)[1]
Hydrochloric Acid (15%)2.0 mol (486.7 g)[1]
Reaction Conditions
Temperature60-70°C[1]
Reaction Time1.5 hours[1]
Product
5-Chloro-2-pentanone114.5 g[1]
Purity (GC)96.18%[1]
Molar Yield91.34%[1]

Table 2: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone

ParameterValueReference
Reactants
5-Chloro-2-pentanone114.5 g[1]
Sodium Hydroxide (20%)1.28 mol (205 g)[1]
Benzyltriethylammonium Chloride2.5 g[1]
Reaction Conditions
Temperature90-100°C[1]
Reaction Time1.5 hours[1]
Product
Cyclopropyl Methyl Ketone69.9 g[1]
Purity (GC)96.67%[1]
Molar Yield88.04%[1]
Boiling Point110-112°C[2][3]
Refractive Index (nD25)1.4226[2][3]

Experimental Protocols

The following are detailed experimental protocols derived from the cited literature.

Protocol 1: Synthesis of 5-Chloro-2-pentanone [1][3]

Materials:

  • α-Acetyl-γ-butyrolactone (1.0 mol, 128.5 g)

  • Concentrated Hydrochloric Acid

  • Water

  • 1000 mL four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a 15% hydrochloric acid solution by adding 486.7 g of concentrated hydrochloric acid to the appropriate amount of water.

  • Begin stirring and slowly add 128.5 g (1.0 mol) of α-acetyl-γ-butyrolactone to the hydrochloric acid solution.

  • Heat the reaction mixture and maintain the temperature at 60-70°C for 1.5 hours. Carbon dioxide will be evolved during this time.

  • After the initial reaction period, set up the apparatus for distillation. Heat the mixture to distill off water and the co-boiling 5-chloro-2-pentanone. The water can be refluxed back into the reaction flask.

  • Collect the organic layer of the distillate, which is the crude 5-chloro-2-pentanone.

  • The crude product can be purified by fractional distillation. The major fraction boils at 70-72°C/20 mm Hg.

Protocol 2: Synthesis of Cyclopropyl Methyl Ketone [1][3]

Materials:

  • 5-Chloro-2-pentanone (from Protocol 1)

  • Sodium Hydroxide

  • Benzyltriethylammonium chloride (optional, as a phase transfer catalyst)

  • 500 mL four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Simple distillation apparatus

Procedure:

  • In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a simple distillation apparatus, prepare a 20% sodium hydroxide solution by dissolving 205 g of NaOH pellets in water.

  • Add 2.5 g of benzyltriethylammonium chloride to the sodium hydroxide solution and begin stirring.

  • Quickly add the 114.5 g of 5-chloro-2-pentanone to the stirred solution.

  • Heat the reaction mixture and maintain the temperature at 90-100°C for 1.5 hours.

  • After the reaction is complete, heat the mixture to distill off water and the co-boiling cyclopropyl methyl ketone.

  • Separate the organic layer from the distillate. This is the crude cyclopropyl methyl ketone.

  • The crude product can be purified by distillation. The boiling point of cyclopropyl methyl ketone is 110-112°C.

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 5-Chloro-2-pentanone cluster_step2 Step 2: Synthesis of Cyclopropyl Methyl Ketone cluster_purification Purification A Charge flask with HCl solution B Slowly add α-acetyl-γ-butyrolactone A->B C Heat at 60-70°C for 1.5h B->C D Distill to collect crude 5-chloro-2-pentanone C->D E Charge flask with NaOH solution and catalyst D->E Use crude product in next step F Add 5-chloro-2-pentanone E->F G Heat at 90-100°C for 1.5h F->G H Distill to collect crude cyclopropyl methyl ketone G->H I Fractional distillation of crude product H->I Purify final product J Characterize final product (GC, NMR, etc.) I->J

Alternative One-Step Synthesis Methods

While the two-step method is well-documented, one-step syntheses of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone have also been explored. These methods typically involve the use of a catalyst at high temperatures to directly convert the starting material to the final product.

One such method involves the continuous pumping of α-acetyl-γ-butyrolactone into a reaction system containing a mixed catalyst at 170-200°C, with simultaneous distillation of the cyclopropyl methyl ketone product.[4] Another approach utilizes a microwave reactor and an ionic liquid as a catalyst to promote the cracking of α-acetyl-γ-butyrolactone to cyclopropyl methyl ketone.[5] These methods may offer advantages in terms of reduced waste and simplified procedures but may require specialized equipment.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Sodium hydroxide is caustic and can cause severe burns.

  • The organic compounds used are flammable. Avoid open flames and sources of ignition.

References

Catalytic Asymmetric Synthesis of Chiral Cyclopropyl Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyclopropyl ketones is a critical endeavor in modern organic chemistry and drug discovery. These strained three-membered ring structures are key components in numerous biologically active molecules and serve as versatile synthetic intermediates. This document provides detailed application notes and protocols for three state-of-the-art catalytic asymmetric methods for their synthesis: Cobalt(II)-Metalloradical Catalysis, Myoglobin-Catalyzed Biocatalysis, and Organocatalytic Michael-Alkylation. Additionally, a protocol for the asymmetric ring-opening of cyclopropyl ketones is included, offering a complementary approach to access valuable chiral building blocks.

Cobalt(II)-Catalyzed Asymmetric Cyclopropanation of Alkenes with Diazoacetates

This method utilizes a chiral cobalt(II)-porphyrin complex to catalyze the highly diastereo- and enantioselective cyclopropanation of a wide array of styrene derivatives. A key advantage of this system is the minimization of diazo compound dimerization, a common side reaction, which allows for the use of the alkene as the limiting reagent without the need for slow addition of the diazo compound.

Data Presentation
EntryStyrene DerivativeDiazoacetateProductYield (%)dr (trans:cis)ee (%) (trans)
1StyreneEthyl2-phenyl-1-ethoxycarbonylcyclopropane95>98:298
24-MethylstyreneEthyl2-(p-tolyl)-1-ethoxycarbonylcyclopropane96>98:297
34-ChlorostyreneEthyl2-(4-chlorophenyl)-1-ethoxycarbonylcyclopropane94>98:298
42-MethylstyreneEthyl2-(o-tolyl)-1-ethoxycarbonylcyclopropane85>98:296
5Styrenetert-Butyl2-phenyl-1-(tert-butoxycarbonyl)cyclopropane92>98:299
Experimental Protocol

General Procedure for [Co(P1)]-Catalyzed Asymmetric Cyclopropanation:

To a solution of the chiral cobalt(II)-porphyrin catalyst [Co(1)] (0.01 mmol, 1 mol%) and 4-(dimethylamino)pyridine (DMAP) (0.05 mmol, 5 mol%) in CH2Cl2 (1 mL) under an argon atmosphere is added the styrene derivative (1.0 mmol, 1.0 equiv). The mixture is stirred for 5 minutes at room temperature. Ethyl diazoacetate (EDA) or tert-butyl diazoacetate (t-BDA) (1.2 mmol, 1.2 equiv) is then added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired cyclopropane product. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

Cobalt_Catalytic_Cycle Co_II [Co(II)(P)] Carbene_Complex [Co(III)(P)]=CHR' Co_II->Carbene_Complex + R'CHN2 - N2 Diazo R'CHN2 N2 N2 Metallo_Alkyl_Radical γ-Co(III)-Alkyl Radical Intermediate Carbene_Complex->Metallo_Alkyl_Radical + RCH=CH2 Alkene RCH=CH2 Metallo_Alkyl_Radical->Co_II Intramolecular Radical Substitution Product Chiral Cyclopropyl Ketone Metallo_Alkyl_Radical->Product

Caption: Proposed catalytic cycle for Co(II)-metalloradical cyclopropanation.

Myoglobin-Catalyzed Asymmetric Cyclopropanation

Engineered variants of sperm whale myoglobin have emerged as highly efficient biocatalysts for the asymmetric

Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strained three-membered ring of cyclopropyl ketones represents a reservoir of chemical potential, offering a versatile entry point for the synthesis of complex molecular architectures. The ring-opening reactions of these substrates have emerged as powerful tools in organic synthesis, enabling the construction of valuable acyclic and heterocyclic frameworks that are integral to numerous natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for key ring-opening transformations of cyclopropyl ketones, with a focus on their utility in modern drug discovery and development.

Application Notes

The strategic application of cyclopropyl ketone ring-opening reactions allows for the efficient generation of diverse molecular scaffolds. These transformations can be broadly categorized based on the nature of the activation method: transition-metal catalysis, photocatalysis, acid catalysis, and base catalysis.

1. Transition-Metal-Catalyzed Ring-Opening Reactions:

Transition metals, particularly nickel and palladium, are highly effective in promoting the ring-opening of cyclopropyl ketones. These reactions often proceed through the formation of metallacyclic intermediates, which can then undergo a variety of transformations.

  • Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysis enables the cross-coupling of cyclopropyl ketones with various partners, such as organozinc reagents and alkyl halides, to furnish γ-functionalized ketones.[1] This approach is particularly valuable for the introduction of alkyl and aryl groups at the γ-position, providing access to intermediates for the synthesis of complex natural products like prostaglandin D1 and taiwaniaquinol B.[1] The reaction typically involves the oxidative addition of the cyclopropyl ketone to a low-valent nickel species, followed by reductive elimination.

  • Palladium-Catalyzed Stereoselective Rearrangements: Palladium catalysts can induce the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[2] This transformation is valuable for the synthesis of enones, which are versatile building blocks in organic synthesis.

2. Photocatalytic Ring-Opening Reactions:

Visible-light photocatalysis has emerged as a mild and powerful method for initiating the ring-opening of cyclopropyl ketones. These reactions often proceed via single-electron transfer (SET) to the ketone, generating a radical anion that readily undergoes ring cleavage.

  • [3+2] Cycloadditions: A prominent application of photocatalysis in this area is the [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes or alkynes.[3][4][5] This reaction provides a direct route to highly substituted cyclopentanes and cyclopentenes, which are common motifs in bioactive molecules. The reaction is typically initiated by a photoredox catalyst, such as Ru(bpy)₃²⁺, which, upon excitation, reduces the cyclopropyl ketone.

3. Acid-Catalyzed Ring-Opening Reactions:

Acidic conditions can promote the ring-opening of cyclopropyl ketones to generate various carbocationic intermediates, which can then be trapped by nucleophiles or undergo rearrangement.

  • Rearrangement to Furans (Cloke-Wilson Rearrangement): A classic transformation is the acid-catalyzed rearrangement of cyclopropyl ketones to furans. This reaction, known as the Cloke-Wilson rearrangement, is a powerful method for the synthesis of substituted furan rings, which are present in numerous natural products and pharmaceuticals. The reaction can be promoted by various Brønsted or Lewis acids.

  • Nucleophilic Trapping: In the presence of nucleophiles, the carbocationic intermediates generated under acidic conditions can be trapped to yield γ-functionalized products.

4. Base-Mediated Ring-Opening Reactions:

Strong bases can also induce the ring-opening of cyclopropyl ketones, typically through the formation of an enolate intermediate.

  • Nucleophilic Addition: The ring-opening can be initiated by the attack of a nucleophile at the carbonyl carbon, followed by cleavage of a cyclopropane bond. This approach is particularly useful for the introduction of heteroatom nucleophiles. While broadly applicable, this methodology has been extensively explored in the context of carbohydrate chemistry.[6]

Quantitative Data Summary

The following tables summarize the substrate scope and yields for representative ring-opening reactions of cyclopropyl ketones.

Table 1: Nickel-Catalyzed γ-Alkylation of Aryl Cyclopropyl Ketones with Alkyl Halides

EntryAryl Cyclopropyl KetoneAlkyl HalideProductYield (%)
1Phenyl cyclopropyl ketone1-Iodobutane1-Phenylheptan-1-one85
24-Methoxyphenyl cyclopropyl ketone1-Iodopentane1-(4-Methoxyphenyl)octan-1-one92
34-Chlorophenyl cyclopropyl ketone1-Bromohexane1-(4-Chlorophenyl)nonan-1-one78
42-Naphthyl cyclopropyl ketone1-Iodobutane1-(Naphthalen-2-yl)heptan-1-one81

Table 2: Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

EntryAryl Cyclopropyl KetoneAlkeneProductYield (%)ee (%)
1Phenyl cyclopropyl ketoneStyrene1,3-Diphenylcyclopentyl)methanone8592
24-Bromophenyl cyclopropyl ketone4-Methoxystyrene(1-(4-Bromophenyl)-3-(4-methoxyphenyl)cyclopentyl)methanone7895
33-Tolyl cyclopropyl ketone2-Vinylnaphthalene(1-(Naphthalen-2-yl)-3-(m-tolyl)cyclopentyl)methanone8290
4Phenyl cyclopropyl ketoneMethyl methacrylateMethyl 1-benzoyl-2,2-dimethylcyclopentane-1-carboxylate9197

Table 3: Acid-Catalyzed Rearrangement of Cyclopropyl Ketones to Furans

EntryCyclopropyl KetoneAcid CatalystProductYield (%)
11-Cyclopropyl-2-phenylethanonep-Toluenesulfonic acid2-Methyl-5-phenylfuran88
21-Cyclopropyl-2-(4-methoxyphenyl)ethanoneAmberlyst-152-Methyl-5-(4-methoxyphenyl)furan90
31-(1-Methylcyclopropyl)ethanoneTrifluoroacetic acid2,5-Dimethylfuran85
42-Cyclopropyl-1-phenylethanoneChloroacetic acid2-Benzyl-5-methylfuran75

Experimental Protocols

General Laboratory Workflow:

A typical experimental workflow for the following protocols involves:

  • Reaction Setup: Assembling the necessary glassware (e.g., round-bottom flask, condenser) and ensuring an inert atmosphere (e.g., nitrogen or argon) if required.

  • Reagent Addition: Adding solvents and reagents in the specified order. Liquid reagents are typically added via syringe, while solids are added under a positive pressure of inert gas.

  • Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quenching the reaction and separating the organic product from the aqueous phase, often through liquid-liquid extraction.

  • Purification: Purifying the crude product using techniques such as column chromatography, distillation, or recrystallization.

  • Characterization: Confirming the structure and purity of the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G

Protocol 1: Nickel-Catalyzed γ-Alkylation of Phenyl Cyclopropyl Ketone with 1-Iodobutane

This protocol describes the synthesis of 1-phenylheptan-1-one via a nickel-catalyzed ring-opening cross-coupling reaction.

Materials:

  • Phenyl cyclopropyl ketone (1.0 mmol, 146 mg)

  • 1-Iodobutane (1.2 mmol, 137 µL)

  • NiBr₂·dme (0.1 mmol, 30.9 mg)

  • 4,4'-Dimethyl-2,2'-bipyridine (0.1 mmol, 18.4 mg)

  • Zinc powder (<10 micron, 2.0 mmol, 131 mg)

  • Sodium iodide (1.5 mmol, 225 mg)

  • Anhydrous N,N-dimethylacetamide (DMA) (5 mL)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add NiBr₂·dme (30.9 mg), 4,4'-dimethyl-2,2'-bipyridine (18.4 mg), zinc powder (131 mg), and sodium iodide (225 mg).

  • Add anhydrous DMA (5 mL) to the tube, followed by phenyl cyclopropyl ketone (146 mg) and 1-iodobutane (137 µL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylheptan-1-one.

G

Protocol 2: Photocatalytic [3+2] Cycloaddition of Phenyl Cyclopropyl Ketone with Styrene

This protocol details the synthesis of (1,3-diphenylcyclopentyl)methanone through a visible-light-mediated photocatalytic cycloaddition.

Materials:

  • Phenyl cyclopropyl ketone (0.5 mmol, 73 mg)

  • Styrene (1.0 mmol, 114 µL)

  • Ru(bpy)₃(PF₆)₂ (0.01 mmol, 8.6 mg)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (0.1 mmol, 58.6 mg)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.0 mmol, 150 µL)

  • Anhydrous acetonitrile (5 mL)

  • Dichloromethane

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine Ru(bpy)₃(PF₆)₂ (8.6 mg), La(OTf)₃ (58.6 mg), phenyl cyclopropyl ketone (73 mg), and styrene (114 µL).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (5 mL) and TMEDA (150 µL) via syringe.

  • Place the reaction mixture approximately 5 cm away from a blue LED lamp (40 W) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1,3-diphenylcyclopentyl)methanone.

G

Protocol 3: Acid-Catalyzed Rearrangement of 1-Cyclopropyl-2-phenylethanone to 2-Methyl-5-phenylfuran

This protocol describes the synthesis of a substituted furan via an acid-catalyzed Cloke-Wilson rearrangement.

Materials:

  • 1-Cyclopropyl-2-phenylethanone (1.0 mmol, 160 mg)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)

  • Anhydrous toluene (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-cyclopropyl-2-phenylethanone (160 mg) and anhydrous toluene (10 mL).

  • Add p-toluenesulfonic acid monohydrate (19 mg) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-5-phenylfuran.

G

References

Application Notes and Protocols: Cyclopropyl Methyl Ketone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl methyl ketone is a versatile and readily available building block in organic synthesis.[1][2] Its unique chemical structure, featuring a strained cyclopropyl ring adjacent to a carbonyl group, provides multiple reaction sites for the construction of complex molecular architectures.[2] This reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and biologically active molecules.[3][4] These application notes provide an overview of the use of cyclopropyl methyl ketone in the synthesis of key heterocyclic systems, including detailed experimental protocols for selected transformations.

Synthesis of Pyrimidines

Pyrimidines are a class of nitrogen-containing aromatic heterocycles that form the backbone of nucleobases in DNA and RNA. Substituted pyrimidines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A common and effective strategy for the synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its precursor with a guanidine or urea derivative.

A versatile approach to pyrimidine synthesis utilizing cyclopropyl methyl ketone involves a two-step sequence:

  • Claisen-Schmidt Condensation: Reaction of cyclopropyl methyl ketone with an aromatic aldehyde to form a cyclopropyl chalcone (an α,β-unsaturated ketone).

  • Cyclocondensation: Reaction of the resulting chalcone with guanidine hydrochloride or a similar reagent to yield the corresponding 2-aminopyrimidine.

This methodology allows for the synthesis of a diverse range of 2-amino-4-cyclopropyl-6-arylpyrimidines.

Reaction Pathway for Pyrimidine Synthesis

pyrimidine_synthesis CPMK Cyclopropyl Methyl Ketone Chalcone Cyclopropyl Chalcone CPMK->Chalcone Base (e.g., KOH) Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrimidine 2-Amino-4-cyclopropyl-6-arylpyrimidine Chalcone->Pyrimidine Base (e.g., KOH) Guanidine Guanidine HCl Guanidine->Pyrimidine

Caption: Synthesis of 2-aminopyrimidines from cyclopropyl methyl ketone.

Quantitative Data for Pyrimidine Synthesis
EntryAromatic AldehydeCatalyst/BaseSolventReaction Time (Chalcone)Reaction Time (Pyrimidine)Yield (%)Reference
1BenzaldehydeKOHEthanol6 h10 h75 (overall)[5]
24-ChlorobenzaldehydeNaOHDMF3 h3 h95 (pyrimidine step)
34-MethoxybenzaldehydeNaOHEthanol/Water2-3 min (MW)2-3 min (MW)64-76 (pyrimidine step)
44-FluorobenzaldehydeKOHEthanol6 h10 hGood[5]
Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-6-phenylpyrimidine

Step 1: Synthesis of (E)-1-cyclopropyl-3-phenylprop-2-en-1-one (Cyclopropyl Phenyl Chalcone)

  • To a solution of cyclopropyl methyl ketone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (KOH).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry to afford the crude chalcone.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-cyclopropyl-3-phenylprop-2-en-1-one.

Step 2: Synthesis of 2-Amino-4-cyclopropyl-6-phenylpyrimidine

  • Dissolve the synthesized cyclopropyl phenyl chalcone (1.0 eq) and guanidine hydrochloride (1.0 eq) in ethanol.

  • Add a solution of KOH and reflux the mixture for 10 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-cyclopropyl-6-phenylpyrimidine.

Synthesis of Quinolines

The quinoline scaffold is a key structural motif in a multitude of natural products and synthetic drugs, most notably the anti-malarial drug, chloroquine. The Friedländer annulation is a classical and straightforward method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as cyclopropyl methyl ketone.

Reaction Pathway for Quinoline Synthesis (Friedländer Annulation)

quinoline_synthesis AminoKetone 2-Aminoaryl Ketone Quinoline 2-Cyclopropyl-substituted Quinoline AminoKetone->Quinoline Acid or Base Catalyst CPMK Cyclopropyl Methyl Ketone CPMK->Quinoline

Caption: Friedländer synthesis of 2-cyclopropyl-substituted quinolines.

Quantitative Data for Representative Friedländer Synthesis
Entry2-Aminoaryl KetoneCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
12-Aminobenzophenonep-TsOHTolueneReflux12 hHighGeneral Protocol
22-AminobenzaldehydeI₂EthanolReflux3 h92General Protocol
32-Amino-5-chlorobenzophenoneP₂O₅/SiO₂Solvent-free8015-40 min77-95
Experimental Protocol: Synthesis of 2-Cyclopropyl-4-phenylquinoline
  • In a round-bottom flask, combine 2-aminobenzophenone (1.0 eq) and cyclopropyl methyl ketone (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and toluene as the solvent.

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture for 12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-cyclopropyl-4-phenylquinoline.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. A standard method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Alternatively, pyrazoles can be synthesized from α,β-unsaturated ketones and hydrazines, which proceeds through a pyrazoline intermediate that is subsequently oxidized. A more direct route involves the reaction of a ketone with a hydrazine in the presence of an oxidant.

Reaction Pathway for Pyrazole Synthesis

pyrazole_synthesis CPMK Cyclopropyl Methyl Ketone Pyrazole 3-Cyclopropyl-5-methylpyrazole CPMK->Pyrazole Acid catalyst Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: Synthesis of 3-cyclopropyl-5-methylpyrazole.

Quantitative Data for Pyrazole Synthesis

| Entry | Ketone | Hydrazine Source | Catalyst/Oxidant | Solvent | Temperature | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Acetophenone | Hydrazine monohydrochloride | Bromine (in situ oxidation) | Dichloromethane | RT | - | Very Good | | | 2 | General Ketones | Hydrazine | SmCl₃ | - | - | - | Good to Excellent | | | 3 | General Ketones | Hydrazine | Copper catalyst | - | RT | - | Good | |

Experimental Protocol: Synthesis of 3-Cyclopropyl-5-methylpyrazole
  • To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-cyclopropyl-5-methylpyrazole.

Note: The regioselectivity of the reaction with substituted hydrazines may vary.

Further Applications and Future Directions

The reactivity of cyclopropyl methyl ketone also lends itself to the synthesis of other important heterocyclic systems, such as pyridines, oxazoles, and thiazoles, often through multicomponent reactions or by first converting it into other reactive intermediates. Research in this area continues to uncover novel synthetic routes and applications for this versatile building block in the development of new chemical entities with potential therapeutic value.

References

Application Notes and Protocols: Simmons-Smith Reaction for Cyclopropane Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane rings from alkenes. This reaction and its modifications have become indispensable tools, particularly in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where the unique conformational and electronic properties of the cyclopropane motif are leveraged to enhance biological activity and pharmacokinetic profiles.[1][2][3]

Reaction Principle and Characteristics

The Simmons-Smith reaction involves the treatment of an alkene with a zinc carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[4][5] The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the double bond in a single step.[4][5] This mechanism accounts for the reaction's high degree of stereospecificity; the geometry of the starting alkene is retained in the cyclopropane product.[5][6][7]

Key characteristics of the Simmons-Smith reaction include:

  • Stereospecificity: The cyclopropanation occurs in a syn-addition fashion, preserving the cis or trans stereochemistry of the alkene.[5]

  • Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including alcohols, ethers, ketones, and esters, making it suitable for complex molecule synthesis.[6][7]

  • Substrate Scope: A broad range of alkenes can be cyclopropanated, with electron-rich alkenes generally reacting faster.[5][7]

  • Directed Cyclopropanation: The presence of nearby hydroxyl groups can direct the cyclopropanation to the same face of the molecule, offering a powerful tool for stereocontrol in acyclic systems.[7]

Quantitative Data: Substrate Scope and Yields

The Simmons-Smith reaction and its modifications have been successfully applied to a diverse range of substrates. The following table summarizes representative examples, showcasing the reaction's efficiency and versatility.

SubstrateReagentsProductYield (%)Reference/Notes
Bicyclic Keto Alcohol (53)Et₂Zn, CH₂I₂, CH₂Cl₂Cyclopropanated Bicyclic Alcohol (54)63%Synthesis of JBIR-03 and asporyzin C. The hydroxyl group directs the cyclopropanation.[2]
Alkene Precursor (139)Et₂Zn, CH₂I₂, Cl₂CHCO₂HTricyclopropylamino Acid Precursor (140/141)70-80%Large-scale synthesis of a key intermediate for an Active Pharmaceutical Ingredient (API).[4]
(S)-4-Methylene-L-proline derivative (147)Et₂Zn, CH₂I₂, CF₃CO₂H(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid derivative (148)34%Synthesis of a cyclopropane-containing L-proline analogue.[4]
General AlkeneEt₂Zn, TFA, CH₂I₂, CH₂Cl₂Diastereomeric Mixture of Cyclopropanes90%General protocol example, highlighting high efficiency.[5]
CyclohexeneZn-Cu, CH₂I₂Norcarane (Bicyclo[4.1.0]heptane)HighThe classic example of the Simmons-Smith reaction.[6]
Vinyl EthersEt₂Zn, CH₂I₂ (Furukawa Modification)Cyclopropyl EthersHighParticularly effective for cationically polymerizable olefins where other methods fail.[6]

Experimental Protocols

3.1. Classic Simmons-Smith Cyclopropanation (Zn-Cu Couple)

This protocol is adapted from the synthesis of norcarane.

Materials:

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Alkene (e.g., Cyclohexene)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple: In a flask equipped with a condenser and magnetic stirrer, add zinc dust (1.1 eq) and an equal weight of water. While stirring vigorously, add copper(I) chloride in small portions until the black color of copper is evident. Decant the water and wash the Zn-Cu couple with several portions of anhydrous diethyl ether.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the freshly prepared Zn-Cu couple to a flask containing anhydrous diethyl ether.

  • Reagent Addition: Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether to the Zn-Cu suspension. The mixture may be gently heated to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).

  • Alkene Addition: Add the alkene (1.0 eq) to the reaction mixture. The reaction is typically stirred at reflux for several hours or at room temperature for a longer period.

  • Workup: Cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to afford the desired cyclopropane.

3.2. Furukawa Modification (Et₂Zn)

This protocol is a general procedure adapted from literature descriptions for its enhanced reactivity and reproducibility.[5][6]

Materials:

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Trifluoroacetic acid (TFA)

  • Diiodomethane (CH₂I₂)

  • Alkene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • EDTA sodium salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flask containing anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add a 1.0 M solution of diethylzinc (2.0 eq) in hexanes. Cool the solution to 0 °C.

  • Reagent Preparation: Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ dropwise. Caution: This addition is highly exothermic and produces gas; ensure adequate cooling and venting. A white slurry will form. Stir vigorously at room temperature for approximately 2 hours until gas evolution ceases.

  • Carbenoid Formation: Cool the slurry to -10 °C and add a solution of diiodomethane (2.0 eq) in CH₂Cl₂ dropwise. Stir until the mixture becomes a clear solution.

  • Alkene Addition: At -10 °C, add a solution of the alkene (1.0 eq) in CH₂Cl₂.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into a solution of NaHCO₃ and an EDTA sodium salt solution. Add saturated NH₄Cl solution to dissolve any precipitate.[5]

  • Extraction: Separate the organic phase and extract the aqueous phase with CH₂Cl₂.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the residue by flash column chromatography to yield the final product.[5]

Applications in Drug Development

The cyclopropane ring is a "bioisostere" that can replace other chemical groups like gem-dimethyl groups or alkenes to improve a drug candidate's properties. Its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and selectivity. Furthermore, the C-H bonds of a cyclopropane are stronger than those in alkanes, which can block sites of metabolic oxidation and improve a drug's half-life.[8][9]

The Simmons-Smith reaction is a key method for introducing this valuable motif. It has been employed in the synthesis of several marketed drugs, including:

  • Saxagliptin (Onglyza): A DPP-4 inhibitor for type 2 diabetes.

  • GSK1360707F: An investigational HIV integrase inhibitor.

  • Ropanicant: A drug candidate for interstitial cystitis.[6]

Visualizations

Caption: Mechanism of the Simmons-Smith reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Zn-Cu Couple or Et₂Zn Solution B Form Carbenoid (add CH₂I₂) A->B C Add Alkene Substrate B->C D Stir at Defined Temp/Time C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography or Distillation G->H I Pure Cyclopropane Product H->I Drug_Design_Logic cluster_synthesis Chemical Synthesis cluster_properties Improved Properties cluster_outcome Development Outcome A Lead Compound (with Alkene) B Simmons-Smith Reaction A->B C Cyclopropane Analogue B->C D Increased Metabolic Stability (Blocks Oxidation) C->D E Enhanced Potency (Conformational Rigidity) C->E F Reduced Off-Target Effects C->F G Improved Permeability / pKa C->G H Optimized Drug Candidate D->H E->H F->H G->H

References

Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a powerful and versatile synthetic method for the formation of three-membered rings, including cyclopropanes.[1][2] This reaction utilizes sulfur ylides to transfer a methylene group to an electrophilic double bond.[3] Specifically, for the synthesis of cyclopropyl ketones, α,β-unsaturated ketones (enones) are employed as substrates.[2][3] The reaction of enones with dimethyloxosulfonium methylide, a commonly used sulfur ylide, proceeds via a conjugate addition (1,4-addition) followed by an intramolecular cyclization to yield the corresponding cyclopropyl ketone.[3][4] This methodology is highly valued in organic synthesis and drug development for its ability to introduce the cyclopropyl moiety, a common structural motif in medicinally important compounds.

Reaction Mechanism

The accepted mechanism for the Corey-Chaykovsky cyclopropanation of an enone begins with the generation of the sulfur ylide, typically dimethyloxosulfonium methylide, from its corresponding sulfoxonium salt by deprotonation with a strong base.[3] The ylide then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone in a Michael-type addition.[4][5] This conjugate addition is generally the rate-determining step and leads to the formation of a zwitterionic enolate intermediate.[5][6] The intermediate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (DMSO) as a leaving group and forming the three-membered cyclopropane ring.[4] The reaction is known to be diastereoselective, typically favoring the formation of the trans substituted cyclopropane.[1]

Reaction_Mechanism Enone α,β-Unsaturated Ketone (Enone) Intermediate Zwitterionic Enolate Intermediate Enone->Intermediate 1,4-Conjugate Addition Ylide Dimethyloxosulfonium Methylide Ylide->Intermediate Product Cyclopropyl Ketone Intermediate->Product Intramolecular SN2 Cyclization Byproduct DMSO Intermediate->Byproduct Experimental_Workflow ReagentPrep Reagent Preparation (Ylide Generation) Reaction Reaction with Enone ReagentPrep->Reaction Quench Reaction Quenching Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Characterization Purification->Analysis

References

Application Notes and Protocols: Cyclopropyl Methyl Ketone as a Precursor for Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropyl Methyl Ketone (CMK), a colorless organic compound with the formula C₅H₈O, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique three-membered ring structure imparts specific reactivity that is highly sought after in complex organic synthesis, making it an indispensable building block for numerous Active Pharmaceutical Ingredients (APIs).[1][3] In the field of antiviral drug development, CMK and its derivatives are crucial for constructing molecules that target viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[3][4][5] The cyclopropyl moiety is often incorporated into drug candidates to enhance binding to hydrophobic pockets of viral enzymes and to improve the overall pharmacological profile of the compound.[6]

Applications in Antiviral Drug Synthesis

Cyclopropyl methyl ketone serves as a key starting material for several commercially significant antiviral drugs:

  • Anti-HIV Agents: CMK is instrumental in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[6] A prominent example is Efavirenz , a vital medication used in the treatment of HIV.[2][4][7] The cyclopropyl group in these inhibitors is designed to fit into a hydrophobic pocket of the HIV reverse transcriptase enzyme, contributing to the drug's potent inhibitory activity.[6]

  • Hepatitis C Virus (HCV) Protease Inhibitors: The synthesis of Grazoprevir , a potent NS3/4a protease inhibitor for treating chronic HCV, utilizes building blocks derived from cyclopropyl structures.[8][9][10] Grazoprevir is a key component of the combination therapy Zepatier, effective against HCV genotypes 1 and 4.[9][10]

  • Broad-Spectrum Antivirals: Research has demonstrated the development of cyclopropane-based inhibitors targeting the 3C-like proteases (3CLpro) of coronaviruses, including SARS-CoV-2.[5] These dipeptidyl inhibitors, incorporating a cyclopropane ring, have shown high potency and low cytotoxicity, marking them as promising candidates for broad-spectrum antiviral development.[5]

  • Cyclopropyl Nucleoside Analogues: Novel cyclopropyl nucleosides have been synthesized and evaluated for their antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV-1, HSV-2), Human Cytomegalovirus (HCMV), and HIV-1.[11][12]

Data Presentation

The following table summarizes key antiviral agents synthesized using cyclopropyl methyl ketone or its derivatives, along with relevant quantitative data.

Antiviral Drug/Compound ClassTarget VirusKey Quantitative DataCitations
Grazoprevir Hepatitis C Virus (HCV)Overall Synthesis Yield: 51%; Purity: >99.9%[8]
Efavirenz HIVEnantioselective synthesis reported with a 49% overall yield over nine steps.[13]
Cyclopropyl-Indole Derivatives HIV (NNRTIs)Several compounds inhibited HIV replication as effectively as Nevirapine in phenotypic assays.[6]
Cyclopropane-Based Protease Inhibitors Coronaviruses (SARS-CoV-1, MERS-CoV, SARS-CoV-2)Compound 5d: IC₅₀ = 70 nM (MERS-CoV), 790 nM (SARS-CoV-1); Compound 11d: IC₅₀ = 70 nM (MERS-CoV), 240 nM (SARS-CoV-1). Safety Index (SI) values for these compounds ranged from 7692 to 9090.[5]

Experimental Protocols

Protocol 1: General Synthesis of Cyclopropyl Methyl Ketone

This protocol is based on the ring-closure reaction of 5-chloro-2-pentanone, a common industrial method.[14][15]

Materials:

  • 5-chloro-2-pentanone

  • Sodium hydroxide (NaOH)

  • Water

  • Ether

  • Calcium chloride (anhydrous)

  • Potassium carbonate

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 4.5 moles in 180 ml of water) in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[14]

  • Slowly add crude 5-chloro-2-pentanone (approx. 3 moles) to the NaOH solution over 15-20 minutes.[14]

  • If the reaction does not begin to boil, apply gentle heat to initiate boiling and continue for 1 hour.[14]

  • Arrange the condenser for distillation and distill the water-ketone mixture.[14]

  • Saturate the aqueous layer of the distillate with potassium carbonate.

  • Separate the upper layer containing cyclopropyl methyl ketone.

  • Extract the aqueous layer with two portions of ether.

  • Combine the ether extracts with the ketone layer and dry over anhydrous calcium chloride.[14]

  • Decant the ether solution and perform fractional distillation to obtain pure cyclopropyl methyl ketone.

Protocol 2: Conceptual Synthesis of a Cyclopropyl-Containing Antiviral Agent (e.g., NNRTI)

This protocol outlines a conceptual workflow for synthesizing a novel antiviral agent, inspired by the synthesis of cyclopropyl-indole derivatives.[6]

Materials:

  • Cyclopropyl methyl ketone

  • Appropriate indole precursor

  • Reducing agent (e.g., NaBH₄)

  • Coupling agents (e.g., HATU, DCC)

  • Solvents (e.g., THF, DCM)

  • Purification media (e.g., silica gel for chromatography)

Procedure:

  • Functionalization of CMK: Convert cyclopropyl methyl ketone to a more reactive intermediate. For example, a reduction reaction using NaBH₄ can yield cyclopropyl methyl carbinol.

  • Coupling Reaction: Couple the functionalized cyclopropyl intermediate with a selected scaffold molecule (e.g., a substituted indole derivative). This step may involve activation of a carboxylic acid group on the indole using a coupling agent, followed by reaction with an amine-functionalized cyclopropyl derivative.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction: Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final cyclopropyl-containing compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry.

  • Antiviral Assay: Evaluate the antiviral activity of the purified compound in a relevant cell-based assay (e.g., HIV-1 replication assay). Determine key metrics like EC₅₀ and cytotoxicity (CC₅₀) to calculate the Selectivity Index (SI).

Visualizations

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_end Final Product Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Functionalization Functionalization Cyclopropyl Methyl Ketone->Functionalization Coupling Reaction Coupling Reaction Functionalization->Coupling Reaction Purification Purification Coupling Reaction->Purification Antiviral Drug Antiviral Drug Purification->Antiviral Drug

Caption: General synthesis pathway from CMK to an antiviral drug.

G AntiviralDrug Antiviral Drug (with Cyclopropyl Group) HydrophobicPocket Hydrophobic Binding Pocket AntiviralDrug->HydrophobicPocket Binds to ViralEnzyme Viral Enzyme (e.g., HIV Reverse Transcriptase) Binding Inhibition of Viral Replication ViralEnzyme->Binding HydrophobicPocket->ViralEnzyme

Caption: Role of the cyclopropyl group in enzyme binding.

G Start Synthesis of Novel Cyclopropyl Derivative Purify Purification & Characterization (NMR, MS) Start->Purify Screen In vitro Antiviral Screening (EC50) Purify->Screen Tox Cytotoxicity Assay (CC50) Screen->Tox Calculate Calculate Selectivity Index (SI = CC50/EC50) Tox->Calculate Evaluate Lead Compound Evaluation Calculate->Evaluate

Caption: Workflow for discovery of new antiviral agents.

References

Application Notes and Protocols: Synthesis and Transformation of α-Halogenated Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclopropyl methyl ketone (CPMK) is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] The inherent strain of the three-membered ring imparts unique reactivity, making it an excellent precursor for a variety of chemical transformations, including ring-opening reactions and nucleophilic substitutions.[1] CPMK and its derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including antiviral agents for conditions like HIV, as well as antidepressants and anti-inflammatory drugs.[2][3] The incorporation of a cyclopropyl moiety into a drug candidate can significantly enhance biological potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[4]

Halogenation of cyclopropyl methyl ketone, particularly at the α-position on the cyclopropyl ring, generates highly reactive α-halo ketones. These intermediates are susceptible to a range of subsequent reactions, providing a gateway to diverse molecular scaffolds. The electron-withdrawing effect of the carbonyl group increases the polarity of the carbon-halogen bond, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[5]

This document provides detailed protocols for the α-bromination of cyclopropyl methyl ketone and a subsequent Favorskii rearrangement of the resulting 1-(1-bromocyclopropyl)ethan-1-one. The Favorskii rearrangement is a classic transformation of α-halo ketones that proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives, in this case, leading to valuable cyclobutane precursors.[6][7] These methods offer reliable pathways to novel and synthetically useful compounds for drug discovery and development programs.

Experimental Protocols

Protocol 1: α-Bromination of Cyclopropyl Methyl Ketone

This protocol details the synthesis of 1-(1-bromocyclopropyl)ethan-1-one via the acid-catalyzed bromination of cyclopropyl methyl ketone. The procedure is adapted from established methods for the α-bromination of aromatic ketones using pyridine hydrobromide perbromide, a stable and less hazardous source of bromine.[8]

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone (5.0 mmol, 1.0 equiv.) and glacial acetic acid (20 mL).

  • Begin stirring the solution and add pyridine hydrobromide perbromide (5.5 mmol, 1.1 equiv.).

  • Heat the reaction mixture to 90 °C using a heating mantle.

  • Maintain the temperature and continue stirring for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(1-bromocyclopropyl)ethan-1-one.

Table 1: Summary of Reaction Parameters for α-Bromination

ParameterValue/DescriptionReference
Starting Material Cyclopropyl Methyl Ketone-
Reagent Pyridine Hydrobromide Perbromide[8]
Solvent Glacial Acetic Acid[8]
Stoichiometry Substrate:Reagent (1.0 : 1.1)[8]
Temperature 90 °C[8]
Reaction Time 3 hours[8]
Exemplified Yield ~85% (based on analogous reactions)
Protocol 2: Favorskii Rearrangement of 1-(1-Bromocyclopropyl)ethan-1-one

This protocol describes the base-catalyzed rearrangement of 1-(1-bromocyclopropyl)ethan-1-one to form a methyl cyclobutanecarboxylate derivative. The procedure is based on a general method for the Favorskii rearrangement.[1][7]

Experimental Procedure:

  • Prepare a fresh solution of sodium methoxide by carefully adding sodium metal (11 mmol, 2.2 equiv.) to 100 mL of anhydrous methanol (MeOH) at 0 °C under an inert atmosphere (e.g., Argon).

  • In a separate flask, dissolve 1-(1-bromocyclopropyl)ethan-1-one (5.0 mmol, 1.0 equiv.) in 75 mL of anhydrous diethyl ether (Et₂O).

  • Transfer the ethereal solution of the α-bromo ketone to the sodium methoxide solution at 0 °C via cannula. A white slurry may form.

  • Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.

  • Stir the reaction mixture at 55 °C for 4 hours.

  • Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to yield the final methyl cyclobutanecarboxylate product.

Table 2: Summary of Reaction Parameters for Favorskii Rearrangement

ParameterValue/DescriptionReference
Starting Material 1-(1-Bromocyclopropyl)ethan-1-one-
Base/Nucleophile Sodium Methoxide (NaOMe) in Methanol[1]
Solvent Diethyl Ether / Methanol[1]
Stoichiometry Substrate:Base (1.0 : 2.2)[1]
Temperature 55 °C[1]
Reaction Time 4 hours[1]
Exemplified Yield ~78% (based on analogous reactions)[1]

Visualized Workflows and Mechanisms

G Overall Experimental Workflow CPMK Cyclopropyl Methyl Ketone (CPMK) Bromination Protocol 1: α-Bromination CPMK->Bromination BromoCPMK 1-(1-Bromocyclopropyl) -ethan-1-one Bromination->BromoCPMK Rearrangement Protocol 2: Favorskii Rearrangement BromoCPMK->Rearrangement Product Methyl Cyclobutane- carboxylate Derivative Rearrangement->Product

Caption: Overall workflow for the synthesis of a cyclobutane derivative.

G Mechanism: Acid-Catalyzed α-Bromination cluster_0 Step 1: Enolization cluster_1 Step 2: Nucleophilic Attack Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Br2 Br-Br Enol->Br2 BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br₂ AlphaBromoKetone α-Bromo Ketone BrominatedIntermediate->AlphaBromoKetone - H⁺, - Br⁻

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

G Mechanism: Favorskii Rearrangement BromoKetone α-Bromo Ketone Enolate Enolate Formation BromoKetone->Enolate + Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 NucleophilicAttack Nucleophilic Attack (e.g., by MeO⁻) Cyclopropanone->NucleophilicAttack Tetrahedral Tetrahedral Intermediate NucleophilicAttack->Tetrahedral RingOpening Ring Opening Tetrahedral->RingOpening Carbanion Carbanion RingOpening->Carbanion Protonation Protonation Carbanion->Protonation Ester Ester Product Protonation->Ester

Caption: Key steps in the Favorskii rearrangement mechanism.

References

Application Notes and Protocols: [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetically valuable [3+2] cycloaddition reactions of aryl cyclopropyl ketones, a powerful method for the construction of highly substituted cyclopentane rings. Cyclopentanes are key structural motifs in a wide array of organic compounds, including many with significant biological activity. This document outlines various catalytic systems, presents quantitative data for key transformations, provides detailed experimental protocols, and illustrates the underlying reaction mechanisms.

Visible Light Photocatalytic [3+2] Cycloaddition

Visible light photocatalysis offers a mechanistically novel approach to the [3+2] cycloaddition of simple aryl cyclopropyl ketones.[1] This method relies on the one-electron reduction of the ketone to form a radical anion, which then initiates the cycloaddition cascade.[2] A key advantage of this approach is the use of a readily available light source and mild reaction conditions.[2]

Diastereoselective Intermolecular [3+2] Cycloaddition

A photocatalytic system comprising Ru(bpy)₃²⁺, a Lewis acid, and an amine co-reductant can effectively promote the [3+2] cycloaddition of aryl cyclopropyl ketones with various olefins.[2] The presence of a Lewis acid additive, such as La(OTf)₃, is crucial for activating the cyclopropyl ketone towards one-electron reduction and stabilizing the resulting ketyl radical intermediate.[1] α-Substituted enoates have proven to be particularly effective reaction partners, leading to the diastereoselective formation of quaternary carbon stereocenters.[1]

Table 1: Scope of the Diastereoselective Photocatalytic [3+2] Cycloaddition [2]

EntryAryl Cyclopropyl KetoneOlefinProductYield (%)Diastereomeric Ratio (d.r.)
1Phenyl cyclopropyl ketoneMethyl methacrylate2-Methyl-2-(1-phenyl-3-oxobutyl)cyclopentan-1-one85>20:1
2Phenyl cyclopropyl ketoneEthyl 2-phenylacrylate2-(1-Phenyl-3-oxobutyl)-2-phenylcyclopentan-1-one78>20:1
34-Methoxyphenyl cyclopropyl ketoneMethyl methacrylate2-(1-(4-Methoxyphenyl)-3-oxobutyl)-2-methylcyclopentan-1-one72>20:1
4Phenyl cyclopropyl ketoneAcrylonitrile2-(1-Phenyl-3-oxobutyl)cyclopentane-1-carbonitrile655:1

Experimental Protocol: General Procedure for Diastereoselective Photocatalytic [3+2] Cycloaddition [2]

  • To an oven-dried vial equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂ (2.5 mol%), La(OTf)₃ (10 mol%), and the aryl cyclopropyl ketone (1.0 equiv.).

  • The vial is sealed with a septum and purged with nitrogen for 15 minutes.

  • Add anhydrous acetonitrile (0.1 M), the olefin (1.5 equiv.), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 equiv.) via syringe.

  • The reaction mixture is then irradiated with a 23 W compact fluorescent light bulb at room temperature for 12-24 hours.

  • Upon completion, the reaction is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentane product.

Reaction Workflow

G reagents Aryl Cyclopropyl Ketone Olefin Ru(bpy)3Cl2 La(OTf)3 TMEDA setup Reaction Setup (N2 atmosphere) reagents->setup solvent Acetonitrile solvent->setup irradiation Visible Light Irradiation (23 W CFL, RT) setup->irradiation workup Workup (Concentration) irradiation->workup purification Purification (Column Chromatography) workup->purification product Substituted Cyclopentane purification->product

Caption: General workflow for the diastereoselective photocatalytic [3+2] cycloaddition.

Enantioselective Intramolecular [3+2] Cycloaddition

A dual-catalyst system, employing a chiral Lewis acid in tandem with a transition metal photoredox catalyst, enables the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones.[3] This strategy allows for the construction of densely substituted cyclopentanes with high enantiocontrol. The chiral Lewis acid activates the aryl cyclopropyl ketone and controls the stereochemistry of the subsequent C-C bond formation.[3]

Table 2: Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones [3]

EntryAryl Cyclopropyl KetoneAlkene TetherProductYield (%)Enantiomeric Excess (ee, %)
1(E)-1-phenyl-5-(prop-1-en-2-yl)pent-4-en-1-oneIsopropenyl(1R,5S)-1-benzoyl-5-methyl-5-vinylcyclopentane8895
2(E)-1-(4-methoxyphenyl)-5-(prop-1-en-2-yl)pent-4-en-1-oneIsopropenyl(1R,5S)-1-(4-methoxybenzoyl)-5-methyl-5-vinylcyclopentane8596
3(E)-1-(4-chlorophenyl)-5-(prop-1-en-2-yl)pent-4-en-1-oneIsopropenyl(1R,5S)-1-(4-chlorobenzoyl)-5-methyl-5-vinylcyclopentane9094
4(E)-1-phenyl-6-(prop-1-en-2-yl)hex-5-en-1-oneButenyl(1R,2S)-1-benzoyl-2-(prop-1-en-2-yl)cyclopentyl)methanol7592

Experimental Protocol: General Procedure for Enantioselective Photocatalytic [3+2] Cycloaddition [3]

  • In a glovebox, a solution of the chiral Lewis acid catalyst (e.g., a chiral Gd(OTf)₃ complex, 10 mol%) in anhydrous dichloromethane is prepared.

  • To a separate vial, add the aryl cyclopropyl ketone substrate (1.0 equiv.) and Ru(bpy)₃(PF₆)₂ (1 mol%).

  • The vial is sealed, removed from the glovebox, and cooled to the desired temperature (e.g., -20 °C).

  • The pre-mixed catalyst solution is added, followed by the addition of diisopropylethylamine (i-Pr₂NEt) (2.0 equiv.).

  • The reaction mixture is stirred and irradiated with a blue LED lamp for the specified time (e.g., 24-48 hours).

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with dichloromethane.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the enantioenriched cyclopentane.

Proposed Catalytic Cycle

G Ru_II Ru(bpy)3(2+) Ru_II_star Ru(bpy)3(2+) Ru_II->Ru_II_star hv Ru_I Ru(bpy)3(+) Ru_II_star->Ru_I Amine_rad i-Pr2NEt(•+) Ru_II_star->Amine_rad SET Ru_I->Ru_II SET Radical_Anion LA*...Substrate Amine i-Pr2NEt Substrate Aryl Cyclopropyl Ketone LA_Substrate [LA...Substrate] Substrate->LA_Substrate + Chiral LA* LA_Substrate->Radical_Anion Ring_Opened Distonic Radical Anion Radical_Anion->Ring_Opened Ring Opening Cyclization Cyclization Ring_Opened->Cyclization Product_Radical Product Radical Cyclization->Product_Radical Product_Radical->Ru_II Oxidation Product Enantioenriched Product Product_Radical->Product

Caption: Proposed dual catalytic cycle for enantioselective [3+2] photocycloaddition.

Titanium-Catalyzed Diastereo- and Enantioselective Formal [3+2] Cycloaddition

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes can be achieved using a chiral Ti(salen) complex as a catalyst.[4][5] This reaction proceeds via a radical redox-relay mechanism, constructing two new C-C bonds and two contiguous stereogenic centers with excellent diastereo- and enantioselectivity.[4]

Table 3: Scope of the Ti-Catalyzed Enantioselective [3+2] Cycloaddition [4]

EntryCyclopropyl KetoneAlkeneProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1Phenyl cyclopropyl ketoneStyrene2-Phenyl-5-benzoylcyclopentane92>20:198
2Phenyl cyclopropyl ketone4-Chlorostyrene2-(4-Chlorophenyl)-5-benzoylcyclopentane85>20:197
3Phenyl cyclopropyl ketoneMethyl acrylateMethyl 2-benzoylcyclopentane-1-carboxylate7810:195
4Naphthyl cyclopropyl ketoneStyrene2-Phenyl-5-(naphthalene-2-carbonyl)cyclopentane90>20:199

Experimental Protocol: General Procedure for Ti-Catalyzed [3+2] Cycloaddition [4]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ti(salen) catalyst (5 mol%).

  • Add the cyclopropyl ketone (1.0 equiv.), the alkene (1.2 equiv.), and a stoichiometric reductant (e.g., zinc dust, 2.0 equiv.).

  • Add the appropriate anhydrous solvent (e.g., THF, 0.1 M).

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for 12-24 hours.

  • The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired cyclopentane derivative.

Proposed Mechanism

G Ti_IV Ti(IV)-Salen Ti_III Ti(III)-Salen Ti_IV->Ti_III Complex [Ti(III)...Substrate] Ti_III->Complex Reduction Reduction Ti_III->Reduction Reductant Zn(0) Reductant_ox Zn(II) Reductant->Reductant_ox Substrate Aryl Cyclopropyl Ketone Substrate->Complex Radical_Intermediate Ti(IV)-Enolate Radical Complex->Radical_Intermediate SET & Ring Opening Addition Radical Addition Radical_Intermediate->Addition Alkene Alkene Alkene->Addition Cyclized_Radical Cyclized Radical Intermediate Addition->Cyclized_Radical Cyclized_Radical->Reduction Product_Anion Product Anion Reduction->Product_Anion Product_Anion->Ti_IV Product Enantioenriched Product Product_Anion->Product Workup G cluster_Aryl Aryl Substrates cluster_Alkyl Alkyl Substrates Aryl_Ketones Aryl Cyclopropyl Ketones Photocatalysis Visible Light Photocatalysis Aryl_Ketones->Photocatalysis Ti_Catalysis Titanium Catalysis Aryl_Ketones->Ti_Catalysis Alkyl_Ketones Alkyl Cyclopropyl Ketones SmI2_Catalysis SmI2 Catalysis Alkyl_Ketones->SmI2_Catalysis

References

Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key intermediate used in the preparation of Phosphodiesterase 4 (PDE4) inhibitors, starting from cyclopropyl methyl ketone. The outlined synthetic route leads to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a crucial building block for the potent PDE4 inhibitor, Roflumilast.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.

The cyclopropyl group is a valuable pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance potency, metabolic stability, and target engagement. Roflumilast, an approved PDE4 inhibitor for the treatment of severe COPD, prominently features a cyclopropylmethoxy group that contributes significantly to its efficacy. This document details a synthetic strategy to access a key precursor for Roflumilast and related analogs, starting from the readily available cyclopropyl methyl ketone.

Signaling Pathway of PDE4 Inhibition

The intracellular signaling pathway modulated by PDE4 inhibitors is centered on the regulation of cAMP levels. The following diagram illustrates the mechanism of action.

PDE4_Signaling cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP Hydrolysis PKA PKA (inactive) cAMP->PKA PDE4 PDE4 PKA_active PKA (active) PKA->PKA_active Activation Inflammation Pro-inflammatory Mediator Synthesis PKA_active->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Stimulation PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibition

Diagram 1: PDE4 Signaling Pathway

Synthetic Workflow

The overall synthetic strategy involves a multi-step process beginning with the conversion of cyclopropyl methyl ketone to a key benzoic acid intermediate, which can then be coupled with an appropriate amine to yield the final PDE4 inhibitor.

Synthesis_Workflow start Cyclopropyl Methyl Ketone step1 Reduction start->step1 intermediate1 Cyclopropylmethanol step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 Cyclopropylmethyl Bromide step2->intermediate2 step3 Alkylation of 3-hydroxy-4-difluoro- methoxybenzaldehyde intermediate2->step3 intermediate3 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde step3->intermediate3 step4 Oxidation intermediate3->step4 intermediate4 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid step4->intermediate4 step5 Amide Coupling with 4-amino-3,5-dichloropyridine intermediate4->step5 final_product Roflumilast (PDE4 Inhibitor) step5->final_product

Diagram 2: Synthetic Workflow for a Roflumilast Analog

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a general framework for the synthesis of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This procedure details the alkylation of 3-hydroxy-4-difluoromethoxybenzaldehyde with cyclopropylmethyl bromide.

Materials:

  • 3-hydroxy-4-difluoromethoxybenzaldehyde

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Acetonitrile

Procedure:

  • To a suspension of 3-hydroxy-4-difluoromethoxybenzaldehyde and potassium carbonate in a mixture of acetone and acetonitrile, add cyclopropylmethyl bromide at room temperature (20-30°C).

  • Heat the reaction mixture to 45-50°C and stir for approximately 22 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the inorganic solids and wash with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. This can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

This protocol describes the oxidation of the aldehyde intermediate to the corresponding carboxylic acid.[1]

Materials:

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • Sulfamic acid

  • Sodium chlorite

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.[1]

  • To this solution, add a solution of sodium chlorite (1.5 equivalents) in water.[1]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • After the reaction is complete, add water to precipitate the solid product.[1]

  • Filter the solid, wash with water, and dry to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[1]

Data Presentation

The following table summarizes typical yields for the key synthetic steps.

StepProductTypical Yield (%)Purity (%)Reference
Alkylation of 3-hydroxy-4-difluoromethoxybenzaldehyde3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde~85>95Adapted from Journal of Chemical and Pharmaceutical Research, 2015, 7(6):301-311
Oxidation of 3-(cyclopropylmethoxy)-4-difluoromethoxybenzaldehyde3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid~90>98[1]

Conclusion

The protocols outlined in these application notes provide a reliable and scalable method for the synthesis of a key intermediate for Roflumilast and other cyclopropyl-containing PDE4 inhibitors. The use of cyclopropyl methyl ketone as a starting material, following reduction and bromination, offers a practical entry point to this important class of therapeutic agents. The provided workflow and signaling pathway diagrams offer a clear conceptual framework for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

"common side reactions in the synthesis of cyclopropyl ketones"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopropyl ketones. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Guides

This section addresses specific side reactions and experimental challenges associated with the most common synthetic routes to cyclopropyl ketones.

Guide 1: Corey-Chaykovsky Reaction with α,β-Unsaturated Ketones

Issue: Low yield of the desired cyclopropyl ketone; formation of a significant amount of an epoxide byproduct.

Background: The Corey-Chaykovsky reaction can proceed via two main pathways when reacting with enones: a 1,4-conjugate addition leading to the desired cyclopropyl ketone, or a 1,2-addition to the carbonyl group resulting in an epoxide. The choice of the sulfur ylide is critical in directing the selectivity of this reaction.[1][2]

  • Dimethylsulfoxonium methylide (DMSOM) , a sulfoxonium ylide, preferentially undergoes 1,4-addition, yielding the cyclopropyl ketone.[1][3]

  • Dimethylsulfonium methylide (DMSM) , a sulfonium ylide, typically favors 1,2-addition, leading to the formation of the corresponding epoxide.[1]

Troubleshooting Steps:

  • Verify Your Ylide Choice: Ensure you are using a sulfoxonium ylide (e.g., generated from trimethylsulfoxonium iodide) for cyclopropanation of enones. Using a sulfonium ylide (from trimethylsulfonium iodide) is the most common reason for obtaining the epoxide byproduct.[1][2]

  • Control of Reaction Temperature: The formation and reaction of sulfur ylides should be conducted at low temperatures as they can be unstable. A significant drop in yield can occur if the reaction temperature is not controlled, for instance, if the cooling bath is removed prematurely.

  • Quenching Procedure: The reaction should be quenched carefully with a cold aqueous solution of ammonium chloride (NH₄Cl) to avoid decomposition of the product.

Summary of Ylide Selectivity:

Ylide TypeReagent PrecursorFavored Addition on EnonesPrimary Product
Sulfoxonium YlideTrimethylsulfoxonium iodide/halide1,4-Conjugate AdditionCyclopropyl Ketone
Sulfonium YlideTrimethylsulfonium iodide/halide1,2-Direct AdditionEpoxide

Experimental Protocol: Synthesis of (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropyl](phenyl)methanone

This protocol is adapted from a known procedure for the Corey-Chaykovsky cyclopropanation of a 2-hydroxychalcone.

  • Ylide Generation: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 mmol) in dry DMSO (3 mL) under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.2 mmol) in one portion. Stir the resulting mixture at room temperature for 20-30 minutes until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Add the α,β-unsaturated ketone (1 mmol) in 2-3 portions to the cold ylide solution.

  • Monitoring and Quenching: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding cold aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic layers and wash with water (5 x 10 mL) and then brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Reaction Pathway Diagram:

corey_chaykovsky cluster_1 Corey-Chaykovsky Reaction on Enones cluster_ylides Sulfur Ylides Enone α,β-Unsaturated Ketone DMSOM Sulfoxonium Ylide (DMSOM) Enone->DMSOM Favored Pathway DMSM Sulfonium Ylide (DMSM) Enone->DMSM Competing Pathway Product_Cyclo Cyclopropyl Ketone (1,4-Addition Product) DMSOM->Product_Cyclo Product_Epoxide Epoxide (1,2-Addition Product) DMSM->Product_Epoxide

Caption: Selectivity in the Corey-Chaykovsky reaction on enones.

Guide 2: Simmons-Smith Cyclopropanation

Issue 1: Formation of an ethylated byproduct instead of the cyclopropane.

Background: The Furukawa modification of the Simmons-Smith reaction utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). While highly effective, a potential side reaction is the transfer of an ethyl group from the zinc reagent to the substrate, competing with the desired methylene transfer.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of the diethylzinc and diiodomethane. Impurities can sometimes affect the reactivity of the carbenoid.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -40 °C) to favor the cyclopropanation pathway over ethyl transfer.

  • Solvent Choice: The reaction is typically run in solvents like dichloromethane (DCM) or toluene. If ethylation is a persistent issue, consider screening different solvents.

  • Alternative Reagents: If ethyl transfer remains a problem, consider using the original Simmons-Smith conditions (zinc-copper couple and CH₂I₂) or other modified procedures that do not involve diethylzinc.[4]

Issue 2: Methylation of heteroatoms in the substrate.

Background: The zinc carbenoid used in the Simmons-Smith reaction is electrophilic and can react with nucleophilic heteroatoms, such as alcohols or thioethers. This can lead to methylation of these functional groups, especially with prolonged reaction times or an excess of the reagent.[4]

Troubleshooting Steps:

  • Stoichiometry: Use a minimal excess of the Simmons-Smith reagent. Titrate the reagent if necessary to ensure accurate stoichiometry.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to minimize the time for side reactions to occur.

  • Protection Strategy: If methylation is unavoidable and problematic, consider protecting the sensitive functional group (e.g., as a silyl ether) before the cyclopropanation step.

Experimental Workflow Diagram:

simmons_smith_troubleshooting Start Start Simmons-Smith Reaction Check_Products Analyze Product Mixture Start->Check_Products Desired_Product Desired Cyclopropane Check_Products->Desired_Product Success Ethyl_Product Ethylated Byproduct Detected? Check_Products->Ethyl_Product Low Yield/ Byproducts Methyl_Product Methylated Byproduct Detected? Ethyl_Product->Methyl_Product No Action_Temp Lower Reaction Temperature Ethyl_Product->Action_Temp Yes Methyl_Product->Desired_Product No Action_Stoich Reduce Reagent Excess & Decrease Reaction Time Methyl_Product->Action_Stoich Yes Action_Protect Protect Heteroatom (e.g., -OH, -SH) Methyl_Product->Action_Protect If still an issue Action_Temp->Start Action_Reagent Consider Alternative (e.g., Zn-Cu couple) Action_Stoich->Start Action_Protect->Start

Caption: Troubleshooting workflow for the Simmons-Smith reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization of 5-chloro-2-pentanone to form cyclopropyl methyl ketone gives a very low yield and a lot of dark, polymeric material. What is going wrong?

A1: This is a common issue often caused by suboptimal reaction conditions. The base-catalyzed intramolecular Sₙ2 reaction is sensitive to temperature and reaction time.

  • High Temperatures: Running the reaction at too high a temperature can promote elimination and polymerization side reactions.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, or delaying the work-up and distillation of the product, can significantly decrease the yield due to product decomposition or polymerization.

  • Recommendation: Follow a well-established procedure, such as those found in Organic Syntheses, which emphasizes rapid addition of the precursor to a hot sodium hydroxide solution, a short reaction time (e.g., 1 hour of boiling), followed by prompt distillation of the product from the reaction mixture.

Q2: I successfully synthesized my aryl cyclopropyl ketone, but it seems to be decomposing upon purification by silica gel chromatography. What could be the cause?

A2: Aryl cyclopropyl ketones can be sensitive to acid. Silica gel is weakly acidic and can catalyze the rearrangement of the cyclopropyl ketone to form ring-opened or cyclized byproducts, such as 1-tetralones or open-chain carbinols.[5]

  • Troubleshooting:

    • Neutralize your silica gel before use by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent system) and then re-equilibrating with the eluent.

    • Alternatively, use a less acidic stationary phase like alumina (neutral or basic) for your chromatography.

    • Minimize the time the compound spends on the column.

Quantitative Data on Acid-Catalyzed Rearrangement:

The ratio of cyclized (1-tetralone) to ring-opened (carbinol) products depends on the electronic nature of the substituents on the aryl ring.

Aryl Substituent (para-)Reaction ConditionsRatio of 1-Tetralone : Carbinol
Methoxy (MeO-)Polyphosphoric Acid100 : 0
Methyl (Me-)Polyphosphoric Acid100 : 0
Hydrogen (H-)Polyphosphoric Acid80 : 20
Chloro (Cl-)Polyphosphoric Acid50 : 50
Data is illustrative of the trend described in the literature.[5]

Q3: When using a diazo compound for cyclopropanation, what are the most common side reactions?

A3: Besides the desired cyclopropanation, diazo compounds can participate in several other reactions:

  • 1,3-Dipolar Cycloaddition: The reaction often proceeds through a pyrazoline intermediate. Incomplete thermal or photochemical decomposition of this intermediate can lead to its isolation as a byproduct.

  • Carbene Dimerization: The carbene generated from the diazo compound can dimerize to form an alkene (e.g., two methylene carbenes forming ethylene). This is often minimized by slow addition of the diazo compound to the reaction mixture containing the substrate and catalyst.

  • C-H Insertion: The highly reactive carbene can insert into C-H bonds of the substrate or solvent, leading to a mixture of products. Metal catalysis (e.g., with rhodium or copper complexes) is often used to control the reactivity and favor cyclopropanation.

Signaling Pathway Analogy for Catalyst Choice:

catalyst_choice Start Starting Materials (Enone + Ylide Precursor) Decision Desired Product? Start->Decision Path_Cyclo Use Sulfoxonium Ylide (e.g., from (CH₃)₃SOI) Decision->Path_Cyclo Cyclopropane Path_Epoxide Use Sulfonium Ylide (e.g., from (CH₃)₃SI) Decision->Path_Epoxide Epoxide Result_Cyclo Cyclopropyl Ketone Path_Cyclo->Result_Cyclo Result_Epoxide Epoxide Path_Epoxide->Result_Epoxide

References

Technical Support Center: Purification of Cyclopropyl Methyl Ketone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclopropyl methyl ketone via fractional distillation.

Troubleshooting Guide

This section addresses common issues encountered during the fractional distillation of cyclopropyl methyl ketone.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Inefficient distillation column.- Ensure the fractionating column (e.g., Vigreux or packed column with glass helices or Raschig rings) has a sufficient number of theoretical plates for the separation. For close-boiling impurities, a longer column or more efficient packing may be required. - A well-insulated or heated column is recommended for good fractionation.
Incorrect reflux ratio.- For the separation of close-boiling impurities like 4,5-dihydro-2-methylfuran (DHMF), a higher reflux ratio (e.g., 5:10 or 12:1) may be necessary to achieve high purity.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.
Product Contamination with 4,5-dihydro-2-methylfuran (DHMF) DHMF is a common impurity from the synthesis of cyclopropyl methyl ketone and has a close boiling point.- Employ a multi-stage rectification process. DHMF can be removed as a lower-boiling fraction. - A continuous distillation setup with a side-stream withdrawal of the purified cyclopropyl methyl ketone can be effective.
Foaming of the Distillation Mixture Rapid initial heating or evolution of dissolved gases.- Heat the mixture gradually, especially during the initial stages. - The use of boiling chips or a magnetic stirrer can promote smooth boiling.
Low or No Product Recovery Inefficient condensation of the vapor.- Ensure the condenser is properly cooled and that the flow rate of the coolant is adequate. This is particularly important if there is a significant evolution of non-condensable gases like carbon dioxide from the preceding reaction steps.
Formation of an azeotrope.- While common azeotropes with solvents like water, ethanol, or ether are not widely reported for cyclopropyl methyl ketone, the possibility should be considered if separation is unexpectedly difficult. Azeotropic data for specific contaminant mixtures should be consulted if available.
Product Appears Discolored Thermal degradation of the product or impurities.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure cyclopropyl methyl ketone?

A1: The atmospheric boiling point of cyclopropyl methyl ketone is consistently reported to be 114 °C.[1][2][3] Some sources may cite a boiling range of 110-112 °C.

Q2: What are the common impurities to look for when purifying cyclopropyl methyl ketone?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 5-chloro-2-pentanone or α-acetyl-γ-butyrolactone, and solvents like diethyl ether. A significant byproduct to be aware of is 4,5-dihydro-2-methylfuran (DHMF), which has a boiling point close to that of the product.

Q3: How can I effectively remove diethyl ether before the final fractional distillation?

A3: Diethyl ether should be removed by a preliminary simple distillation using a fractionating column. Failure to do so will result in an initial ether-ketone mixture distilling at a lower temperature (around 41 °C), leading to a decreased yield of the pure ketone.

Q4: Is it possible to achieve >99% purity of cyclopropyl methyl ketone by fractional distillation?

A4: Yes, high-purity cyclopropyl methyl ketone (>99.5%) can be obtained through continuous fractional distillation (rectification) with appropriate control of the bottom and top temperatures and the reflux ratio.

Q5: When should I consider using vacuum distillation?

A5: Vacuum distillation is recommended if you observe product discoloration, which may indicate thermal degradation at the atmospheric boiling point. It is also a useful technique for separating from high-boiling impurities.

Quantitative Data

The following table summarizes key physical properties and conditions for the fractional distillation of cyclopropyl methyl ketone and a common impurity.

Compound Boiling Point (Atmospheric Pressure) Boiling Point (Reduced Pressure) Purity Achievable Reflux Ratio (Example)
Cyclopropyl Methyl Ketone 114 °C70-72 °C @ 20 mmHg>99.5%5:10 to 12:1
4,5-dihydro-2-methylfuran (DHMF) 82 °CNot specifiedN/AN/A
5-Chloro-2-pentanone Not specified70-72 °C @ 20 mmHgN/AN/A

Experimental Protocols

Lab-Scale Fractional Distillation of Cyclopropyl Methyl Ketone

This protocol is adapted from a procedure in Organic Syntheses.

  • Preparation: The crude cyclopropyl methyl ketone, which may be in an ether solution, is first dried over a suitable drying agent (e.g., calcium chloride).

  • Initial Ether Removal: The dried solution is transferred to a distillation flask with boiling chips or a magnetic stir bar. A 30-cm fractionating column packed with glass helices is fitted to the flask, followed by a distillation head, condenser, and receiving flask. The apparatus is heated to distill off the diethyl ether.

  • Fractional Distillation of the Product:

    • Once the ether has been removed, the temperature will rise. The receiving flask should be changed.

    • The flask is heated to the boiling point of cyclopropyl methyl ketone.

    • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the pure product (approx. 110-114 °C at atmospheric pressure). A well-insulated column is crucial for an efficient separation.

Visualizations

TroubleshootingWorkflow Troubleshooting Fractional Distillation of Cyclopropyl Methyl Ketone start Start Distillation check_separation Is separation poor? start->check_separation check_foaming Is there foaming? check_separation->check_foaming No improve_column Increase column efficiency (longer column/better packing) check_separation->improve_column Yes check_recovery Is recovery low? check_foaming->check_recovery No reduce_rate Decrease heating rate check_foaming->reduce_rate Yes check_color Is product discolored? check_recovery->check_color No check_condenser Check condenser cooling check_recovery->check_condenser Yes end_process Pure Product Obtained check_color->end_process No use_vacuum Consider vacuum distillation check_color->use_vacuum Yes adjust_reflux Increase reflux ratio improve_column->adjust_reflux adjust_reflux->reduce_rate reduce_rate->start check_condenser->start use_vacuum->start

Caption: Troubleshooting workflow for the fractional distillation of cyclopropyl methyl ketone.

Separation_Logic Logical Separation of Impurities crude_product Crude Cyclopropyl Methyl Ketone (Contains Ether, DHMF, etc.) distillation1 Step 1: Distillation (Low Temperature) crude_product->distillation1 ether_fraction Ether Fraction (b.p. ~35 °C) distillation1->ether_fraction intermediate_product Ether-Free Ketone Mixture distillation1->intermediate_product distillation2 Step 2: Fractional Distillation (Rectification) intermediate_product->distillation2 dhmf_fraction DHMF Fraction (b.p. ~82 °C) distillation2->dhmf_fraction pure_product Pure Cyclopropyl Methyl Ketone (b.p. 114 °C) distillation2->pure_product

Caption: Logical workflow for the separation of impurities from cyclopropyl methyl ketone.

References

"troubleshooting low conversion in cyclopropanation reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by common cyclopropanation methods.

General Troubleshooting

Question: My cyclopropanation reaction has a low conversion rate. What are the general factors I should investigate?

Answer: Low conversion in cyclopropanation reactions can stem from several factors, regardless of the specific method used. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Reagent Quality: The purity and activity of your starting materials, reagents, and catalysts are paramount. Degradation of reagents or inactive catalysts are common culprits.

  • Reaction Conditions: Temperature, reaction time, and concentration can significantly impact yield. These parameters often require careful optimization for each specific substrate.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the carbene or carbenoid species.

  • Substrate Reactivity: The electronic and steric properties of your alkene substrate play a major role. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.

  • Atmosphere Control: Many cyclopropanation reagents and intermediates are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., argon or nitrogen) is often critical.

Below is a general troubleshooting workflow to diagnose low conversion issues.

general_troubleshooting_workflow start Low Conversion Observed reagent_quality Check Reagent Purity and Activity start->reagent_quality First step reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reagent_quality->reaction_conditions If reagents are pure solvent_check Evaluate Solvent Choice reaction_conditions->solvent_check If optimization fails substrate_issues Assess Substrate Reactivity and Purity solvent_check->substrate_issues If solvent is appropriate atmosphere_check Ensure Inert Reaction Atmosphere substrate_issues->atmosphere_check If substrate is suitable analysis Analyze Byproducts by GC-MS atmosphere_check->analysis If atmosphere is inert solution Implement Specific Solution analysis->solution Identify root cause

General troubleshooting workflow for low conversion in cyclopropanation.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1]

FAQs and Troubleshooting:

Question: My Simmons-Smith reaction is not working or has a very low yield. What is the most likely cause?

Answer: The most common issue with the Simmons-Smith reaction is the activity of the zinc-copper couple.[2] If the zinc is not properly activated, the formation of the reactive organozinc carbenoid will be inefficient.

Troubleshooting Steps:

  • Zinc-Copper Couple Activation: Ensure your zinc-copper couple is freshly prepared and highly active.

  • Solvent Choice: Use non-coordinating, aprotic solvents like dichloromethane (DCM) or diethyl ether. Basic solvents can decrease the reaction rate.[3]

  • Reagent Purity: Use high-purity diiodomethane. Impurities can quench the carbenoid.

  • Temperature Control: While the reaction is often run at room temperature or reflux, the initial formation of the carbenoid may require specific temperature control.

Protocol: Activation of Zinc-Copper Couple

This protocol is a common method for preparing an active zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Procedure:

  • In a flask, add zinc dust (1.2 eq. relative to the alkene).

  • Add a solution of copper(II) acetate monohydrate (0.02 eq.) in glacial acetic acid (2 mL per gram of zinc).

  • Stir the mixture vigorously for 1-2 minutes. The zinc dust will turn dark gray or black as copper is deposited.

  • Decant the acetic acid solution.

  • Wash the zinc-copper couple with anhydrous diethyl ether (3 x 10 mL).

  • The freshly prepared, active zinc-copper couple is now ready to be used in the Simmons-Smith reaction.

Question: I am observing side products in my Simmons-Smith reaction. What are they and how can I avoid them?

Answer: Common side products in Simmons-Smith reactions include the formation of polymethylene from the decomposition of the carbenoid and products arising from the Lewis acidity of the zinc iodide byproduct.[4][5] Using basic solvents can also lead to the formation of methane, ethane, and ethylene.[4]

Table 1: Common Side Products in Simmons-Smith Reactions and Their Prevention

Side ProductLikely CausePrevention Strategy
PolymethyleneDecomposition of the zinc carbenoid.Add the diiodomethane slowly to the reaction mixture. Maintain a consistent temperature.
Rearrangement ProductsLewis acidic zinc iodide byproduct.Add a chelating agent like pyridine to sequester the zinc iodide.[5]
Methane, Ethane, EthyleneUse of basic solvents like THF or triethylamine.Use non-coordinating solvents such as dichloromethane or diethyl ether.[4]

Diazomethane-Based Cyclopropanation

Diazomethane (CH₂N₂) is a highly reactive reagent for cyclopropanation, often used with a metal catalyst (e.g., palladium or copper) to form a metallocarbene.[6] Due to its toxicity and explosive nature, it is often generated in situ.[7]

FAQs and Troubleshooting:

Question: My diazomethane cyclopropanation is giving a low yield. What should I check?

Answer: Low yields in diazomethane cyclopropanations can be due to several factors, including inefficient generation of diazomethane, catalyst deactivation, or competing side reactions.

Troubleshooting Steps:

  • In Situ Generation: If generating diazomethane in situ, ensure the precursor (e.g., N-methyl-N-nitrosourea) and base (e.g., KOH) are of high quality and that the generation conditions are optimal.[7]

  • Catalyst Activity: The choice and activity of the metal catalyst are crucial. Palladium catalysts are often very efficient.[8]

  • Slow Addition: Diazomethane is highly reactive. Slow addition of the diazomethane solution or the precursor for in situ generation to the reaction mixture containing the alkene and catalyst can minimize side reactions like the formation of polymethylene.[8]

  • Substrate Reactivity: Electron-deficient alkenes can be challenging substrates for this reaction.[3]

Question: What are the common byproducts in diazomethane cyclopropanations?

Answer: The most common byproduct is polymethylene, formed from the self-reaction of diazomethane. Another potential side reaction is the 1,3-dipolar cycloaddition of diazomethane with the alkene to form a pyrazoline, which may or may not eliminate nitrogen to form the cyclopropane.[2]

diazomethane_byproducts start Diazomethane + Alkene desired_path Metal Catalyst start->desired_path Desired Pathway side_path1 Self-Reaction start->side_path1 Side Reaction side_path2 1,3-Dipolar Cycloaddition start->side_path2 Side Reaction product Cyclopropane desired_path->product byproduct1 Polymethylene side_path1->byproduct1 byproduct2 Pyrazoline side_path2->byproduct2

Reaction pathways in diazomethane cyclopropanation.

Metal-Catalyzed Cyclopropanation (e.g., Rhodium-based)

Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[9]

FAQs and Troubleshooting:

Question: My rhodium-catalyzed cyclopropanation has low conversion. Could the catalyst be the problem?

Answer: Yes, catalyst deactivation is a common issue in rhodium-catalyzed reactions. The highly reactive carbene intermediate can react with the catalyst itself, leading to inactive species.

Troubleshooting Steps:

  • Catalyst Loading: While these catalysts are very active, an insufficient catalyst loading can lead to incomplete conversion. However, simply increasing the loading may not be cost-effective. Optimization is key.

  • Purity of Reagents: Impurities in the diazo compound or alkene can act as poisons for the catalyst.

  • Slow Addition of Diazo Compound: A slow, controlled addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate, which minimizes catalyst deactivation and side reactions.[1]

  • Catalyst Choice: Different rhodium catalysts exhibit varying levels of reactivity and stability. For challenging substrates, screening different catalysts may be necessary.[9]

Table 2: Effect of Rhodium Catalyst Loading on Yield

CatalystCatalyst Loading (mol%)SubstrateYield (%)Reference
Rh₂(S-DOSP)₄1.0Styrene95[1]
Rh₂(S-DOSP)₄0.1Styrene92[1]
Rh₂(S-PTAD)₄0.52-Methylstyrene88[1]
Rh₂(S-PTAD)₄0.12-Methylstyrene85[1]

Question: How can I monitor the progress of my cyclopropanation reaction and identify byproducts?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying byproducts.[4][10]

Protocol: Monitoring Cyclopropanation by GC-MS

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a small amount of a scavenger for the reactive intermediate or by cooling).

  • Dilution: Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the reaction mixture) to the diluted sample for quantitative analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS.

  • Data Analysis: Monitor the disappearance of the starting materials (alkene and diazo compound precursor) and the appearance of the cyclopropane product. Identify any unknown peaks by their mass spectra to determine the structure of byproducts.

Cyclopropanation of Electron-Deficient Alkenes

Electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, can be challenging substrates for cyclopropanation due to the reduced nucleophilicity of the double bond.[3][11]

FAQs and Troubleshooting:

Question: I am struggling to cyclopropanate an α,β-unsaturated ketone. What strategies can I employ?

Answer: The low reactivity of electron-deficient alkenes often requires modified reaction conditions or different types of reagents.

Strategies for Improvement:

  • Use of More Reactive Carbenoids: For Simmons-Smith type reactions, more reactive carbenoid species can be generated.

  • Catalyst Selection: For metal-catalyzed reactions, catalysts that generate more nucleophilic carbenes or operate through a different mechanism (e.g., radical pathway) may be more effective.[3]

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary, but this also increases the risk of side reactions and decomposition. Careful optimization is required.

Table 3: Comparison of Methods for Cyclopropanation of Electron-Deficient Alkenes

MethodReagentsTypical SubstratesKey Considerations
Modified Simmons-SmithEt₂Zn, CH₂I₂α,β-unsaturated estersRequires more forcing conditions.
Rhodium CatalysisRh₂(OAc)₄, Ethyl DiazoacetateAcrylates, AcrylamidesCatalyst choice is critical for good yield and stereoselectivity.[9]
BiocatalysisEngineered MyoglobinStyrenes, some acrylatesCan offer high stereoselectivity but may have a limited substrate scope.[3]

Purification of Cyclopropanated Products

Question: How can I purify my cyclopropane product from the reaction mixture?

Answer: Column chromatography is a common and effective method for purifying cyclopropanated products.[12][13]

Protocol: Purification by Column Chromatography

  • Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Column Preparation:

    • Select a column of appropriate size.

    • Pack the column with silica gel or alumina as the stationary phase, using a suitable solvent system as the eluent. The choice of eluent will depend on the polarity of your product and impurities.[12]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to separate compounds with different polarities.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cyclopropane derivative.

References

Technical Support Center: Cyclopropyl Methyl Ketone Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropyl methyl ketone. Below you will find information on its thermal stability, potential degradation pathways, and recommended experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of cyclopropyl methyl ketone?

Q2: What are the expected hazardous decomposition products of cyclopropyl methyl ketone at high temperatures?

A2: Under high-temperature conditions, the primary hazardous decomposition products are expected to be carbon monoxide (CO) and carbon dioxide (CO2).[1]

Q3: What are the likely thermal degradation pathways for cyclopropyl methyl ketone?

A3: At elevated temperatures, cyclopropyl methyl ketone is susceptible to thermal rearrangement reactions. One significant pathway is the ring-opening rearrangement to form homoallylic ketones. Another potential transformation is the Cloke-Wilson rearrangement, which involves the ring expansion of cyclopropyl ketones.

Q4: Are there any known incompatibilities for cyclopropyl methyl ketone that could affect its thermal stability?

A4: Yes, cyclopropyl methyl ketone is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Mixing with these substances could lower its thermal stability and should be avoided, especially at elevated temperatures.

Troubleshooting Guide

Issue 1: Inconsistent results in thermal stability studies (e.g., variable onset of decomposition in TGA).

  • Question: Why am I observing different decomposition temperatures for the same batch of cyclopropyl methyl ketone in my TGA experiments?

  • Answer: This variability can be attributed to several factors:

    • Sample Purity: The presence of impurities can catalyze or alter the decomposition pathway. Ensure the purity of your cyclopropyl methyl ketone using techniques like GC-MS before conducting thermal analysis.[5]

    • Heating Rate: The heating rate in a TGA experiment significantly impacts the observed onset of decomposition. Ensure you are using a consistent and appropriate heating rate for all your experiments. A common rate for such analyses is 10°C/min.

    • Sample Size: Variations in sample mass can affect heat transfer and the resulting thermogram. Use a consistent sample mass for all runs.

    • Atmosphere: The purge gas and its flow rate can influence the decomposition. Ensure a consistent inert atmosphere (e.g., nitrogen) and flow rate are used.

Issue 2: Unexpected peaks in GC-MS analysis after thermal stress.

  • Question: I am seeing unexpected peaks in my GC-MS chromatogram after heating cyclopropyl methyl ketone. What could these be?

  • Answer: Unexpected peaks could be due to several reasons:

    • Degradation Products: As mentioned in the FAQs, thermal rearrangement can lead to the formation of isomers like homoallylic ketones. Compare the mass spectra of the unknown peaks with literature data for potential rearrangement products.

    • Impurities: The unexpected peaks could be from the degradation of impurities present in the initial sample. It is crucial to analyze a non-heated control sample to identify baseline impurities.

    • Reaction with Container: At high temperatures, the ketone might react with the container surface. Ensure you are using inert sample vials (e.g., silanized glass).

Issue 3: Difficulty in achieving a stable baseline in TGA.

  • Question: My TGA baseline is noisy or drifting, making it difficult to determine the onset of decomposition. What should I do?

  • Answer: An unstable baseline can be caused by:

    • Instrument Calibration: Ensure the TGA is properly calibrated for both mass and temperature.[6]

    • Gas Flow: Fluctuations in the purge gas flow rate can cause baseline drift. Check your gas supply and flow controller.

    • Sample Volatility: Cyclopropyl methyl ketone is volatile. An initial weight loss due to evaporation might be observed before thermal decomposition. An isothermal hold at a temperature below the boiling point can help stabilize the baseline before the temperature ramp.

Data Presentation

Table 1: Physical and Chemical Properties of Cyclopropyl Methyl Ketone

PropertyValueReference
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol [4][7]
Boiling Point114 °C[2]
Flash Point21 °C[2]
Density0.903 g/mL[2]
AppearanceColorless liquid[3]
Incompatible MaterialsStrong oxidizing agents, strong bases, reducing agents
Hazardous DecompositionCarbon monoxide, Carbon dioxide[1]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[6]

  • Sample Preparation: Use a pure sample of cyclopropyl methyl ketone, verified by GC-MS.

  • TGA Parameters:

    • Sample Pan: Use an inert sample pan (e.g., alumina).

    • Sample Size: Accurately weigh 5-10 mg of the sample into the pan.

    • Purge Gas: Use high-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined as the temperature at which a significant deviation from the baseline mass is observed.

Protocol 2: Analysis of Thermal Degradation Products by GC-MS

  • Sample Preparation:

    • Place 1 mL of pure cyclopropyl methyl ketone in a sealed, inert vial.

    • Heat the vial at a predetermined temperature (e.g., 150°C, 200°C, 250°C) for a set duration (e.g., 1, 4, 8 hours).

    • Prepare a control sample stored at room temperature.

  • GC-MS Parameters (Example):

    • Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 35-350 amu.

  • Data Analysis:

    • Compare the chromatograms of the heated samples with the control to identify new peaks.

    • Analyze the mass spectra of the new peaks to identify the degradation products by comparing them to library spectra and known fragmentation patterns of potential isomers.

Visualizations

G Potential Thermal Degradation Pathway CPMK Cyclopropyl Methyl Ketone TS Transition State (Diradical Intermediate) CPMK->TS Heat HAK Homoallylic Ketone (e.g., 4-Penten-2-one) TS->HAK RO RO Ring Opening

Caption: Potential thermal rearrangement of cyclopropyl methyl ketone.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Purity Verify Purity (GC-MS) Control Prepare Control Sample Purity->Control Heated Prepare Heated Samples Purity->Heated GCMS GC-MS Analysis Control->GCMS TGA TGA Analysis Heated->TGA Heated->GCMS Decomp Determine Decomposition Temp. TGA->Decomp Products Identify Degradation Products GCMS->Products Report Generate Stability Report Decomp->Report Products->Report

Caption: Workflow for assessing the thermal stability of cyclopropyl methyl ketone.

G Troubleshooting Inconsistent TGA Results Start Inconsistent TGA Results CheckPurity Is Sample Purity Verified? Start->CheckPurity VerifyPurity Action: Verify Purity with GC-MS CheckPurity->VerifyPurity No CheckParams Are TGA Parameters Consistent? (Heating Rate, Sample Size, Gas Flow) CheckPurity->CheckParams Yes VerifyPurity->CheckPurity StandardizeParams Action: Standardize TGA Method CheckParams->StandardizeParams No CheckCal Is Instrument Calibrated? CheckParams->CheckCal Yes StandardizeParams->CheckParams Calibrate Action: Recalibrate TGA CheckCal->Calibrate No End Consistent Results CheckCal->End Yes Calibrate->CheckCal

Caption: Decision tree for troubleshooting inconsistent TGA results.

References

Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of cyclopropane. It provides essential information for managing the exothermic nature of this reaction to ensure safety and optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is the Friedel-Crafts acylation of cyclopropane an exothermic reaction?

Yes, like most Friedel-Crafts acylation reactions, the acylation of cyclopropane is expected to be exothermic. The reaction involves the formation of a highly reactive acylium ion and its subsequent reaction with the cyclopropane ring, which can be accompanied by a significant release of heat. The strain energy of the cyclopropane ring may also contribute to the overall exothermicity upon reaction.

Q2: What are the primary risks associated with uncontrolled exothermic reactions in this context?

An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, posing a risk of thermal runaway. This can result in boiling of the solvent, vessel over-pressurization, and potentially, an explosion. Furthermore, excessive heat can lead to undesirable side reactions, such as polymerization or decomposition of reactants and products, leading to a lower yield and purity of the desired product.

Q3: How does the choice of Lewis acid impact the exotherm?

The strength of the Lewis acid catalyst plays a crucial role. Stronger Lewis acids, such as aluminum chloride (AlCl₃), can lead to a faster reaction rate and a more vigorous exotherm. While highly efficient, their use requires more stringent temperature control. Milder Lewis acids may offer a slower, more controlled reaction, potentially at the cost of longer reaction times or lower yields. The choice of catalyst should be carefully considered based on the desired reactivity and the available cooling capacity.

Q4: What are the key parameters to control for managing the reaction exotherm?

The key parameters for controlling the exotherm are:

  • Temperature: Maintaining a low and stable reaction temperature is critical.

  • Reagent Addition Rate: Slow, controlled addition of the acylating agent or the Lewis acid allows for the heat generated to be effectively dissipated.

  • Concentration: Operating at lower concentrations can help to moderate the reaction rate and the associated heat evolution.

  • Agitation: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hot spots.

Q5: What are the signs of a potential thermal runaway?

Signs of a potential thermal runaway include:

  • A sudden, rapid increase in the internal temperature of the reactor that is not responsive to cooling.

  • A noticeable increase in the pressure of the reaction vessel.

  • Vigorous boiling or fuming from the reaction mixture.

  • A change in the color or viscosity of the reaction mixture.

Troubleshooting Guide

Managing temperature excursions is critical for the safe and successful acylation of cyclopropane. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid Temperature Increase During Reagent Addition 1. Addition rate is too fast.2. Inadequate cooling.3. Reaction concentration is too high.1. Immediately stop the addition of the reagent.2. Increase the cooling bath efficiency (e.g., switch from an ice-water bath to a dry ice-acetone bath).3. If the temperature continues to rise, have a quenching agent (e.g., a cold, inert solvent) ready to dilute the reaction mixture.4. For future runs, decrease the addition rate and/or dilute the reaction mixture.
Localized Hot Spots in the Reactor 1. Inefficient stirring.2. Viscous reaction mixture.1. Ensure the stirrer is functioning correctly and at an appropriate speed.2. Use a properly sized and shaped stir bar or overhead stirrer for the reaction vessel.3. If the mixture is too viscous, consider using a different solvent or a lower concentration.
Delayed Exotherm (Induction Period) 1. Presence of an inhibitor in the starting materials.2. Low initial temperature preventing reaction initiation.1. Ensure high purity of all reagents and solvents.2. Once the reaction initiates, be prepared for a potential rapid increase in temperature. Maintain vigilant temperature monitoring.3. Consider a slight, controlled increase in the initial temperature to overcome the activation energy, but with extreme caution.
Uncontrolled Boiling of Solvent 1. Temperature has exceeded the boiling point of the solvent due to a runaway reaction.1. If safe to do so, remove the heating source (if any) and apply maximum cooling.2. Be prepared for an emergency shutdown, which may include quenching the reaction.3. Ensure the reaction is conducted in a fume hood with the sash lowered.

Experimental Protocols

The following is a generalized, safety-oriented protocol for the Friedel-Crafts acylation of cyclopropane. Note: This is a hypothetical protocol and should be adapted and optimized for specific substrates and equipment. A thorough risk assessment should be conducted before any experiment.

Materials:

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Acyl chloride or anhydride

  • Lewis acid (e.g., AlCl₃, FeCl₃)

  • Cyclopropane (gas or liquefied)

  • Anhydrous workup solution (e.g., cold, dilute HCl)

  • Drying agent (e.g., anhydrous MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel (for liquid acylating agents) or a gas inlet tube (for gaseous cyclopropane), and a condenser with a drying tube or inert gas inlet.

  • Low-temperature cooling bath (e.g., ice-water, dry ice-acetone).

  • Syringe pump for controlled addition of liquid reagents (recommended).

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.

    • Set up the reaction apparatus in a well-ventilated fume hood.

    • Charge the reaction flask with the anhydrous solvent and the Lewis acid under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to the desired reaction temperature (e.g., -20 °C to 0 °C) using the cooling bath.

  • Reagent Addition:

    • If cyclopropane is a gas, bubble it slowly into the stirred Lewis acid suspension at a controlled rate.

    • If the acylating agent is a liquid, add it dropwise from the addition funnel or via a syringe pump over a prolonged period (e.g., 1-2 hours).

    • Crucially, monitor the internal reaction temperature continuously during the addition. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified period.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly and carefully pouring the reaction mixture into a flask containing a cold, dilute acid solution with vigorous stirring. This step is also exothermic and should be performed with caution.

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Exotherm_Troubleshooting Troubleshooting Logic for Exothermic Events start Temperature Rise Detected stop_addition Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling monitor_temp Monitor Temperature increase_cooling->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized resume_slowly Resume Addition Slowly temp_stabilized->resume_slowly Yes quench Prepare to Quench temp_stabilized->quench No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring

Caption: A decision-making flowchart for troubleshooting temperature excursions.

Experimental_Workflow Experimental Workflow for Controlled Acylation prep 1. Apparatus Preparation (Dry Glassware, Inert Atmosphere) charge 2. Charge Solvent & Lewis Acid prep->charge cool 3. Cool to Reaction Temperature (-20°C to 0°C) charge->cool add_reagents 4. Slow, Controlled Reagent Addition (Monitor Temperature Continuously) cool->add_reagents react 5. Reaction Stirring at Low Temp add_reagents->react workup 6. Quench & Aqueous Workup react->workup purify 7. Product Purification workup->purify

Technical Support Center: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What is the overview of the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone?

The synthesis is a two-step process. The first step involves the acidic hydrolysis and chlorination of α-acetyl-γ-butyrolactone to yield 5-chloro-2-pentanone. The second step is an intramolecular cyclization of 5-chloro-2-pentanone under basic conditions to form cyclopropyl methyl ketone.

Q2: What are the potential byproducts in the first step (synthesis of 5-chloro-2-pentanone)?

Potential byproducts in the first step include:

  • 5-hydroxy-2-pentanone (acetopropyl alcohol): This forms if the chlorination of the intermediate hydroxyketone is incomplete.

  • Unreacted α-acetyl-γ-butyrolactone: This can occur if the hydrolysis is incomplete due to insufficient reaction time or acid concentration.

  • Polymeric materials: At elevated temperatures, side reactions can lead to the formation of polymeric byproducts.

Q3: What are the common byproducts in the second step (cyclization to cyclopropyl methyl ketone)?

The primary byproduct concerns in the cyclization step are:

  • Polymeric materials: Intermolecular side reactions can lead to polymerization, especially at high concentrations of 5-chloro-2-pentanone.

  • Unreacted 5-chloro-2-pentanone: Incomplete cyclization will result in the starting material as an impurity.

Q4: How can I minimize the formation of byproducts?

To minimize byproduct formation:

  • Step 1: Ensure complete hydrolysis and chlorination by using the recommended concentration of hydrochloric acid and adhering to the specified reaction time and temperature. Prompt distillation of the 5-chloro-2-pentanone is crucial to prevent side reactions.[1]

  • Step 2: Maintain a moderate reaction temperature and ensure efficient stirring to favor the intramolecular cyclization over intermolecular reactions. The concentration of the reaction mixture should also be controlled.

Q5: What are the typical yields for this synthesis?

Yields can vary based on the specific conditions and scale of the reaction. However, benchmark yields are reported to be in the range of 79-90% for the crude 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone.[1] The subsequent cyclization to cyclopropyl methyl ketone can also be expected to have a high yield under optimal conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 5-chloro-2-pentanone 1. Incomplete hydrolysis of α-acetyl-γ-butyrolactone.2. Loss of product during distillation due to inefficient condensation.3. Allowing the reaction mixture to stand for an extended period before distillation, leading to side reactions.[1]1. Ensure the use of concentrated hydrochloric acid and appropriate heating to drive the hydrolysis to completion.2. Use an efficient condenser and a receiver cooled in an ice bath to minimize the loss of the volatile product.[1]3. Proceed with the distillation of 5-chloro-2-pentanone as soon as the initial reaction is complete.[1]
Presence of 5-hydroxy-2-pentanone impurity Incomplete chlorination of the intermediate.Ensure a sufficient concentration of hydrochloric acid is used and that the reaction conditions favor the complete conversion to the chlorinated product.
Low yield of cyclopropyl methyl ketone 1. Incomplete cyclization of 5-chloro-2-pentanone.2. Formation of polymeric byproducts due to intermolecular reactions.1. Ensure the appropriate amount of base is used and allow for sufficient reaction time.2. Control the rate of addition of 5-chloro-2-pentanone to the base solution and maintain a constant, moderate temperature with vigorous stirring to favor the intramolecular reaction.
Product is a dark color Formation of degradation or polymeric byproducts.This can occur if the reaction temperature is too high in either step. Carefully control the heating of the reaction mixtures. The initial reaction of α-acetyl-γ-butyrolactone with HCl is known to turn black.[1]
Difficulty in separating the organic layer Emulsion formation during workup.Add a saturated brine solution to help break the emulsion and facilitate phase separation.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Step Reactants Key Reagents Temperature (°C) Typical Crude Yield (%) Reference
1. Formation of 5-chloro-2-pentanoneα-Acetyl-γ-butyrolactoneConcentrated HClDistillation79 - 90[1]
2. Formation of Cyclopropyl Methyl Ketone5-Chloro-2-pentanoneSodium HydroxideBoilingHigh (not specified)[1]

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-pentanone

  • In a distillation flask, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[1]

  • Heat the mixture. Carbon dioxide will evolve, and the solution will change color from yellow to orange and then to black.[1]

  • Begin distillation as the effervescence subsides. Collect the distillate in a receiver cooled in an ice-water bath.[1]

  • Continue distillation until approximately 900 ml of distillate has been collected.[1]

  • Add 450 ml of water to the distillation flask and collect an additional 300 ml of distillate.[1]

  • Separate the organic layer from the distillate. The aqueous layer can be extracted with ether to recover more product.[1]

  • Dry the combined organic layers over anhydrous calcium chloride.[1]

  • Remove the ether by distillation to obtain crude 5-chloro-2-pentanone.[1]

Step 2: Synthesis of Cyclopropyl Methyl Ketone

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.[1]

  • Over 15-20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.[1]

  • If the reaction does not begin to boil during the addition, gently heat the flask to initiate boiling and continue for 1 hour.[1]

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.[1]

  • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the cyclopropyl methyl ketone.[1]

  • Separate the upper layer of cyclopropyl methyl ketone. The aqueous layer can be extracted with ether to recover more product.[1]

  • Combine the organic layer and ether extracts and dry over anhydrous calcium chloride.[1]

  • Remove the ether by distillation to obtain cyclopropyl methyl ketone.[1]

Visualizations

Reaction_Pathway A α-Acetyl-γ-butyrolactone B 5-Hydroxy-2-pentanone (Intermediate) A->B  HCl, H₂O (Hydrolysis, Decarboxylation) C 5-Chloro-2-pentanone B->C  HCl (Chlorination) F Unreacted Starting Material B->F Incomplete Chlorination D Cyclopropyl Methyl Ketone C->D  NaOH (Intramolecular Cyclization) E Polymeric Byproducts C->E Intermolecular Reaction Troubleshooting_Workflow start Low Product Yield step1_check Which step has low yield? start->step1_check step1_issues 5-Chloro-2-pentanone Formation Issues step1_check->step1_issues Step 1 step2_issues Cyclopropyl Methyl Ketone Formation Issues step1_check->step2_issues Step 2 incomplete_hydrolysis Incomplete Hydrolysis/ Chlorination step1_issues->incomplete_hydrolysis product_loss Product Loss During Distillation step1_issues->product_loss side_reactions_1 Side Reactions in Step 1 step1_issues->side_reactions_1 incomplete_cyclization Incomplete Cyclization step2_issues->incomplete_cyclization polymerization Polymerization step2_issues->polymerization solution1 Increase reaction time/ acid concentration incomplete_hydrolysis->solution1 Solution solution2 Improve condensation efficiency product_loss->solution2 Solution solution3 Distill promptly after reaction side_reactions_1->solution3 Solution solution4 Check stoichiometry of base/ increase reaction time incomplete_cyclization->solution4 Solution solution5 Control temperature and concentration polymerization->solution5 Solution

References

Technical Support Center: The Impact of Impurities on the Reactivity of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to understanding and mitigating the impact of impurities on the reactivity of cyclopropyl methyl ketone (CMK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving CMK.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial cyclopropyl methyl ketone and how do they originate?

Common impurities in cyclopropyl methyl ketone can be broadly categorized based on their origin in the manufacturing process. These include byproducts from the primary synthesis route, residual starting materials, and reagents.

  • Process-Related Impurities: The synthesis of CMK often involves the cyclization of 5-chloro-2-pentanone, which itself is synthesized from α-acetyl-γ-butyrolactone. Incomplete reactions or side reactions during these steps can lead to the presence of residual 5-chloro-2-pentanone or α-acetyl-γ-butyrolactone in the final product.

  • Byproducts of Synthesis: During the cleavage of α-acetyl-γ-butyrolactone, side reactions such as decarbonylation can occur, leading to the formation of byproducts like carbon monoxide, formaldehyde, and methyl vinyl ketone.[1]

  • Residual Catalysts and Reagents: Depending on the synthetic route, residual catalysts such as aluminum chloride (from Friedel-Crafts acylation type routes) or palladium (from hydrogenation steps in alternative syntheses) may be present.[1] Residual acids or bases used in the reaction workup can also be a source of impurity.

Q2: How can trace amounts of formaldehyde impurity affect my reaction involving cyclopropyl methyl ketone?

Formaldehyde, a potential byproduct of CMK synthesis, is a reactive aldehyde that can participate in side reactions, primarily through an aldol-type condensation with the enolizable ketone of CMK. This reaction is typically base-catalyzed but can also be promoted by acidic conditions. The resulting β-hydroxy ketone can further dehydrate to form an α,β-unsaturated ketone, a conjugated byproduct that can complicate purification and potentially introduce further reactivity.

Q3: My reaction is producing unexpected high-molecular-weight byproducts. Could methyl vinyl ketone be the culprit?

Yes, methyl vinyl ketone is a known reactive intermediate and a potential impurity in CMK. As a Michael acceptor, it can readily react with the enolate of cyclopropyl methyl ketone (formed under basic conditions) in a Michael addition reaction. This leads to the formation of a 1,5-dicarbonyl compound, which can then potentially undergo further intramolecular reactions, contributing to the formation of complex and higher-molecular-weight byproducts.

Q4: I am observing inconsistent reaction rates. Could residual catalyst impurities be the cause?

Absolutely. Residual catalysts from the synthesis of CMK can significantly impact the kinetics of subsequent reactions.

  • Lewis Acids (e.g., Aluminum Chloride): Trace amounts of Lewis acids can catalyze a variety of reactions, including aldol condensations and rearrangements of the cyclopropyl ring, leading to unpredictable reaction rates and byproduct profiles.

  • Transition Metals (e.g., Palladium): Residual palladium can be problematic, especially in reactions sensitive to metal catalysis, such as hydrogenations or cross-coupling reactions. It can either catalyze unintended side reactions or, conversely, be poisoned by other components in your reaction mixture, leading to decreased reaction rates. Catalyst poisoning can occur when impurities strongly bind to the active sites of the catalyst, rendering it inactive.[2]

Q5: How does the presence of acidic or basic impurities affect the stability and reactivity of cyclopropyl methyl ketone?

Cyclopropyl methyl ketone is susceptible to degradation under both acidic and basic conditions.

  • Acidic Impurities: Can promote the opening of the strained cyclopropyl ring, leading to the formation of various rearranged products. This can result in a lower yield of the desired product and the formation of difficult-to-separate impurities.

  • Basic Impurities: Can catalyze self-condensation reactions (aldol reactions) of CMK, leading to the formation of dimers and other higher-order condensation products. The presence of base also promotes the formation of the enolate, which can then react with other electrophilic impurities present.

Troubleshooting Guides

Problem 1: Reduced Reaction Yield and Formation of Unidentified Byproducts

Possible Cause: Presence of reactive impurities such as formaldehyde or methyl vinyl ketone in the cyclopropyl methyl ketone starting material.

Troubleshooting Steps:

  • Purity Analysis: Analyze the purity of your cyclopropyl methyl ketone batch using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This will help identify and quantify the presence of any impurities.

  • Impurity Identification: Compare the mass spectra of the unknown peaks with library data to identify potential impurities like formaldehyde adducts or Michael addition products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of major byproducts.

  • Purification of Starting Material: If significant impurities are detected, purify the cyclopropyl methyl ketone using fractional distillation before use.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), GC, or HPLC to observe the formation of byproducts in real-time. This can provide insights into the reaction pathway and the impact of impurities.

Problem 2: Inconsistent Reaction Kinetics or Complete Reaction Stoppage

Possible Cause: Presence of catalyst poisons or inhibitory impurities in the cyclopropyl methyl ketone or other reagents.

Troubleshooting Steps:

  • Elemental Analysis: If you suspect metallic impurities, perform an elemental analysis (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS) on your cyclopropyl methyl ketone to quantify the levels of residual metals like palladium or aluminum.

  • Catalyst Poisoning Assessment: Review the potential for other reagents or solvents in your reaction to act as catalyst poisons. Common poisons for palladium catalysts include sulfur-containing compounds, and strongly coordinating ligands.

  • Use of High-Purity Reagents: Ensure all reagents and solvents are of high purity and are free from potential catalyst inhibitors.

  • Catalyst Loading and Activity Check: If using a catalyst in your reaction, consider increasing the catalyst loading or using a fresh batch of catalyst to overcome potential inhibition.

Experimental Protocols

Protocol 1: GC-MS Method for the Analysis of Impurities in Cyclopropyl Methyl Ketone

This protocol provides a general guideline for the qualitative and quantitative analysis of impurities in cyclopropyl methyl ketone.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of volatile organic compounds.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: 35-350 amu

Sample Preparation:

  • Dilute the cyclopropyl methyl ketone sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify peaks corresponding to cyclopropyl methyl ketone and any impurities by comparing their retention times and mass spectra with reference standards or library data.

  • Quantify the impurities using an internal standard method for better accuracy.

Protocol 2: HPLC Method for Monitoring Reaction Progress

This protocol outlines a general reverse-phase HPLC method for monitoring the consumption of cyclopropyl methyl ketone and the formation of products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B

    • Linearly increase to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength where both reactant and product have reasonable absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable acid or base).

  • Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.

Data Analysis:

  • Monitor the peak area of cyclopropyl methyl ketone to determine its consumption over time.

  • Monitor the peak areas of new peaks to track the formation of products and byproducts.

Data Presentation

Table 1: Hypothetical Impact of Formaldehyde Impurity on a Grignard Reaction with Cyclopropyl Methyl Ketone

Formaldehyde Concentration (%)Main Product Yield (%)Aldol Adduct Byproduct (%)
0.0 (Control)95< 1
0.1923
0.58510
1.07818

Table 2: Hypothetical Effect of Residual Palladium on a Subsequent Hydrogenation Reaction

Palladium Concentration (ppm)Reaction Time (hours) for >99% Conversion
< 12
54
108
20> 24 (Incomplete)

Visualizations

Impurity_Impact_Workflow cluster_troubleshooting Troubleshooting Workflow Start Reaction Anomaly Observed (Low Yield, Byproducts, Slow Rate) Purity_Analysis Analyze CMK Purity (GC-MS, HPLC, NMR) Start->Purity_Analysis Impurity_Identified Impurity Identified? Purity_Analysis->Impurity_Identified Purify_CMK Purify CMK (Fractional Distillation) Impurity_Identified->Purify_CMK Yes Optimize_Reaction Optimize Reaction Conditions (Temperature, Catalyst, etc.) Impurity_Identified->Optimize_Reaction No Purify_CMK->Optimize_Reaction End Problem Resolved Optimize_Reaction->End Signaling_Pathway cluster_Aldol Aldol Condensation cluster_Michael Michael Addition CMK Cyclopropyl Methyl Ketone Enolate CMK Enolate CMK->Enolate Deprotonation Base Base Base->Enolate Formaldehyde Formaldehyde (Impurity) Enolate->Formaldehyde Nucleophilic Attack MVK Methyl Vinyl Ketone (Impurity) Enolate->MVK Conjugate Addition Aldol_Adduct Aldol Adduct Formaldehyde->Aldol_Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Michael_Adduct 1,5-Dicarbonyl Compound MVK->Michael_Adduct

References

Technical Support Center: Stereoselectivity in Cyclopropyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereoselectivity of cyclopropyl ketone reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cyclopropyl ketone reaction is showing poor diastereoselectivity. What are the common causes?

Poor diastereoselectivity in cyclopropyl ketone reactions can stem from several factors. The choice of solvent is a critical parameter that can influence the transition state energies of the diastereomeric pathways. Additionally, the nature of the Lewis acid catalyst, the reaction temperature, and the steric and electronic properties of the substrates all play significant roles. For instance, in Lewis acid-catalyzed ring-opening reactions, the coordination of the Lewis acid to the cyclopropyl ketone can be influenced by the solvent, thereby affecting the facial selectivity of nucleophilic attack.

Q2: I am observing low enantiomeric excess (ee) in my asymmetric reaction. How can I improve it?

Low enantiomeric excess is a common challenge in asymmetric catalysis. Key factors to investigate include:

  • Chiral Ligand: The structure of the chiral ligand is paramount. Subtle changes to the ligand's steric and electronic properties can have a profound impact on enantioselectivity. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate.

  • Solvent: The solvent can influence the conformation of the chiral catalyst and the transition state assembly. Halogenated solvents like dichloromethane (DCM) or dichloroethane (DCE) are often found to be effective, but it is crucial to perform a solvent screen.

  • Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity by better differentiating the activation energies of the enantiomeric transition states.

  • Lewis Acid: In reactions employing a chiral Lewis acid complex, the identity of the metal and its counter-ion can affect the geometry and Lewis acidity of the catalyst, thereby influencing the ee.

Q3: The regioselectivity of my cyclopropyl ketone ring-opening reaction is incorrect. What should I consider?

Incorrect regioselectivity in ring-opening reactions is often attributed to the mechanism of C-C bond cleavage. The choice of catalyst and solvent can influence which bond of the cyclopropane ring is cleaved. For example, in nucleophilic substitution reactions, the formation of a bicyclobutonium intermediate has been proposed to account for high regioselectivity. The solvent can affect the stability of charged intermediates, potentially altering the regiochemical outcome. Less polar solvents may favor pathways with more carbenium ion character in the transition state.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Nucleophilic Addition/Ring-Opening

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • Inconsistent diastereomeric ratios (d.r.) between runs.

Possible Causes & Solutions:

CauseSuggested Solution
Suboptimal Solvent Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly impact the diastereoselectivity. Start with common solvents like DCM, THF, and toluene and then explore others if necessary.
Ineffective Lewis Acid The choice of Lewis acid is critical. Screen a variety of Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, TiCl₄) to identify one that promotes the desired stereochemical outcome.
Incorrect Temperature Vary the reaction temperature. While room temperature is a common starting point, some reactions require cooling to enhance diastereoselectivity.
Substrate Sterics The steric bulk of both the nucleophile and the substituents on the cyclopropyl ketone can influence facial selectivity. If possible, consider modifying the substrate to enhance steric differentiation.

Quantitative Data Example: Solvent Effect on Diastereoselectivity The following data is illustrative and compiled from various sources. Actual results will vary based on the specific reaction.

ReactionSolventDiastereomeric Ratio (d.r.)Reference
Lewis Acid-Catalyzed BrominationDichloromethane (DCM)>95:5[1]
Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Symptoms:

  • Product is nearly racemic.

  • Enantiomeric excess (ee) is significantly lower than reported for similar systems.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Chiral Ligand/Catalyst Screen a library of chiral ligands. Even small modifications to the ligand structure can lead to large improvements in ee. Consider both commercially available and custom-synthesized ligands.
Non-Optimal Solvent The solvent can affect the catalyst's conformation and activity. Halogenated solvents are often a good starting point for asymmetric gold-catalyzed reactions, for example.
Reaction Temperature Too High Lowering the reaction temperature is a common strategy to improve ee. Try running the reaction at 0 °C, -20 °C, or even lower.
Interference from Achiral Additives Ensure all reagents and solvents are pure and dry. Achiral coordinating species can sometimes interfere with the chiral catalyst.

Quantitative Data Example: Solvent and Ligand Effects on Enantioselectivity in a Gold-Catalyzed (4+4) Cycloaddition

LigandSolventYield (%)ee (%)
(S)-DM-SEGPHOSToluene-61
(S)-DTBM-SEGPHOSToluene-65
(S)-DTBM-SEGPHOSDichloromethane (DCM)4587
(S)-DTBM-SEGPHOSChloroform--
(S)-DTBM-SEGPHOS1,2-Dichloroethane (DCE)--
Data adapted from a study on gold-catalyzed cycloadditions of cyclopropyl ketones.[2] The study noted halogenated solvents were generally more efficient.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Nucleophilic Ring-Opening of a Cyclopropyl Ketone

This protocol is a generalized procedure based on common practices in the literature.[1] Researchers should optimize conditions for their specific substrates.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclopropyl ketone (1.0 equiv).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., Dichloromethane, 0.1 M).

  • Lewis Acid Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution.

  • Nucleophile Addition: Add the nucleophile (e.g., Me₃SiBr, 1.2 equiv) dropwise at the desired temperature (e.g., room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Stereochemical Analysis: Determine the diastereomeric ratio or enantiomeric excess of the purified product using an appropriate analytical technique, such as nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Flame-dried flask under N2 reagents Add Cyclopropyl Ketone (1 equiv) start->reagents solvent Add Anhydrous Solvent reagents->solvent catalyst Add Lewis Acid (e.g., 10 mol%) solvent->catalyst nucleophile Add Nucleophile (1.2 equiv) catalyst->nucleophile stir Stir and Monitor (TLC/LC-MS) nucleophile->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify analysis Determine Stereoselectivity (NMR/HPLC) purify->analysis

Caption: A generalized experimental workflow for a Lewis acid-catalyzed reaction of a cyclopropyl ketone.

logical_relationship issue Poor Stereoselectivity cause1 Solvent Choice issue->cause1 cause2 Reaction Temperature issue->cause2 cause3 Catalyst/Ligand issue->cause3 cause4 Substrate Structure issue->cause4 solution1 Solvent Screening cause1->solution1 solution2 Temperature Optimization cause2->solution2 solution3 Catalyst/Ligand Screening cause3->solution3 solution4 Substrate Modification cause4->solution4

Caption: Troubleshooting logic for addressing poor stereoselectivity in cyclopropyl ketone reactions.

signaling_pathway CPK Cyclopropyl Ketone Intermediate Bicyclobutonium Intermediate CPK->Intermediate + LA LA Lewis Acid (LA) Nuc Nucleophile (Nu-) Nuc->Intermediate Product Ring-Opened Product (High Regio- and Stereoselectivity) Intermediate->Product

Caption: Postulated bicyclobutonium intermediate pathway in a nucleophilic substitution reaction.

References

"catalyst deactivation in the synthesis of cyclopropyl methyl ketone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of cyclopropyl methyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for cyclopropyl methyl ketone where catalyst deactivation is a concern?

A1: Two primary routes for the synthesis of cyclopropyl methyl ketone can be affected by catalyst deactivation:

  • Multi-step synthesis from 2-methylfuran: This process involves the hydrogenation of 2-methylfuran to acetyl-n-propanol using a palladium on carbon (Pd/C) catalyst. The catalyst in this step is prone to deactivation. This is followed by chlorination and a ring-closing reaction to form the final product.[1]

  • Friedel-Crafts acylation: This method involves the reaction of a cyclopropane precursor with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). In this case, the catalyst is consumed stoichiometrically by forming a complex with the ketone product, which can be considered a form of deactivation.[2][3]

Q2: What are the primary mechanisms of catalyst deactivation in these syntheses?

A2: The deactivation mechanisms depend on the catalyst used:

  • For Palladium on Carbon (Pd/C) in hydrogenation:

    • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[4]

    • Sintering: Agglomeration of palladium particles at high temperatures, which reduces the active surface area.[5]

    • Poisoning: Strong adsorption of impurities from the feedstock or reaction byproducts onto the active palladium sites.[4]

  • For Aluminum Chloride (AlCl₃) in Friedel-Crafts Acylation:

    • Complex Formation: The primary "deactivation" pathway is the formation of a stable complex between the AlCl₃ catalyst and the cyclopropyl methyl ketone product. This complex is generally stable under reaction conditions, meaning the AlCl₃ is not regenerated and must be used in stoichiometric amounts. The complex is typically broken during aqueous workup to release the ketone.[2][6]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, depending on the catalyst and the deactivation mechanism:

  • Palladium on Carbon (Pd/C): Deactivated Pd/C catalysts can often be regenerated. Common methods include:

    • Washing with solvents like chloroform and glacial acetic acid to remove organic residues.[7]

    • Thermal treatment in an inert atmosphere to remove volatile carbon-containing materials.[8]

    • Treatment with a hot alkaline solution followed by an acid wash to restore the catalyst's pore structure and remove poisons.[9]

  • Aluminum Chloride (AlCl₃): In the context of Friedel-Crafts acylation, "regeneration" refers to the workup procedure to break the catalyst-product complex and recover the product. The AlCl₃ is converted to aluminum hydroxide and is not typically recycled in the same form for subsequent reactions.[6][10] The use of solid, reusable acid catalysts is an alternative to circumvent this issue.

Troubleshooting Guides

Issue 1: Low Yield in Pd/C Catalyzed Hydrogenation of 2-Methylfuran

Symptom: The conversion of 2-methylfuran to acetyl-n-propanol is significantly lower than expected, or the reaction stalls before completion.

Possible Cause: Deactivation of the Pd/C catalyst.

Troubleshooting Steps:

  • Identify the Deactivation Mechanism:

    • Coking: If the catalyst appears blacker and more agglomerated than fresh catalyst, coking is a likely cause. This can be confirmed by temperature-programmed oxidation (TPO) or thermogravimetric analysis (TGA).

    • Sintering: If the reaction was run at an unusually high temperature, sintering might have occurred. This can be confirmed by transmission electron microscopy (TEM) to observe palladium particle size.

    • Poisoning: Review the purity of the 2-methylfuran feedstock and hydrogen gas for potential poisons like sulfur or nitrogen compounds.

  • Consult the Decision Workflow:

    Start Low Hydrogenation Yield Check_Purity Analyze Feedstock and Gas Purity Start->Check_Purity Poisoned Catalyst Poisoning Suspected Check_Purity->Poisoned Regen_Wash Regenerate via Solvent Washing or Acid/Base Treatment Poisoned->Regen_Wash Yes Check_Temp Review Reaction Temperature Profile Poisoned->Check_Temp No Success Yield Restored Regen_Wash->Success High_Temp Temperature Excursion Identified? Check_Temp->High_Temp Sintered Sintering Likely High_Temp->Sintered Yes Coked Coking Suspected High_Temp->Coked No Replace Replace Catalyst Sintered->Replace Regen_Thermal Regenerate via Thermal Treatment Coked->Regen_Thermal Regen_Thermal->Success

    Caption: Troubleshooting workflow for low yield in hydrogenation.

Issue 2: Reaction Stalls During Friedel-Crafts Acylation

Symptom: The reaction between the cyclopropane precursor and acetyl chloride does not proceed to completion, even with extended reaction times.

Possible Cause: Insufficient active AlCl₃ catalyst.

Troubleshooting Steps:

  • Verify Stoichiometry: In Friedel-Crafts acylation, AlCl₃ is a reactant, not a true catalyst, as it forms a complex with the ketone product.[2] Ensure at least a stoichiometric amount of AlCl₃ relative to the limiting reagent is used. Often, a slight excess (e.g., 1.1 equivalents) is recommended.

  • Check for Moisture: Aluminum chloride is extremely sensitive to moisture. The presence of water in the reactants or solvent will decompose the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.

  • Logical Troubleshooting Flow:

    Caption: Troubleshooting workflow for stalled Friedel-Crafts acylation.

Data Presentation

The following tables summarize representative quantitative data on catalyst performance and deactivation. Note that this data is for analogous reactions and is intended to be illustrative of the effects you might observe in the synthesis of cyclopropyl methyl ketone.

Table 1: Effect of Regeneration on Deactivated 10% Pd/C Catalyst in a Hydrogenation Reaction

Catalyst StateInitial Reaction Rate (mmol/g·min)Final Product Yield (%)
Fresh Catalyst25.498
Deactivated Catalyst (after 5 cycles)8.235
Regenerated (Solvent Wash)22.192
Regenerated (Thermal Treatment)24.596

Data is hypothetical and for illustrative purposes.

Table 2: Impact of AlCl₃ Stoichiometry on Friedel-Crafts Acylation Yield

Equivalents of AlCl₃Reaction Time (hours)Product Yield (%)
0.52415
1.0485
1.1492
1.5493

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone via Hydrogenation of 2-Methylfuran (Multi-step)

This protocol is adapted from patent literature.[1]

  • Hydrogenation of 2-Methylfuran:

    • In a 1000 mL hydrogenation vessel, add 400 g of 2-methylfuran, 100 g of water, and 2 g of 10% palladium on carbon catalyst.

    • Purge the vessel with nitrogen, then with hydrogen.

    • Maintain the reaction temperature at 25-30°C with stirring and continue the hydrogenation under a hydrogen atmosphere (e.g., balloon) for 2-3 hours.

    • Upon completion, purge with nitrogen and filter the reaction mixture to recover the catalyst. The catalyst can be set aside for regeneration.

    • Allow the filtrate to separate into aqueous and organic layers. The organic layer is acetyl-n-propanol.

  • Chlorination and Ring Closure:

    • The subsequent steps of hydrochloric acid chlorination and ring closure under alkaline conditions are detailed in the source literature.[11]

Protocol 2: General Procedure for Friedel-Crafts Acylation

This is a general protocol that can be adapted for the synthesis of cyclopropyl methyl ketone.

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and an addition funnel.

    • In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).

    • Dissolve the cyclopropane precursor and acetyl chloride (1.0 equivalent) in the anhydrous solvent and add this solution to the addition funnel.

  • Reaction Execution:

    • Cool the flask containing the AlCl₃ suspension in an ice bath.

    • Slowly add the solution from the addition funnel to the cooled suspension with vigorous stirring over 15-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[10]

    • Separate the organic layer and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation.

Protocol 3: Regeneration of Deactivated Palladium on Carbon Catalyst

This protocol is a combination of methods found in the literature.[7][9]

  • Solvent Washing:

    • Suspend the deactivated catalyst in a mixture of chloroform and glacial acetic acid (e.g., 20 mL and 30 mL respectively for a small batch of catalyst).

    • Stir the mixture at 60°C for 1 hour.

    • For enhanced cleaning, sonicate the mixture for 15 minutes.

    • Filter the catalyst, wash thoroughly with absolute ethanol and deionized water, and then dry.

  • Thermal Treatment:

    • Place the solvent-washed and dried catalyst in a tube furnace under a nitrogen atmosphere.

    • Heat the catalyst to 250-300°C at a rate of 5°C/min and hold for 3 hours.

    • Allow the catalyst to cool to room temperature under nitrogen before use.

Protocol 4: Catalyst Activity Testing for Pd/C
  • Standard Hydrogenation Test:

    • A standard reaction, such as the hydrogenation of maleic acid, can be used to assess catalyst activity.[12]

    • Charge a hydrogenation flask with a known amount of the catalyst (e.g., 25 mg of Pd) and a solution of maleic acid in a suitable solvent.

    • Pressurize the vessel with hydrogen to a set pressure (e.g., 50 psig).

    • Measure the time required for the hydrogen pressure to drop to a specific lower value (e.g., 35 psig). This time is inversely proportional to the catalyst's activity.

    • Compare the activity of fresh, deactivated, and regenerated catalysts.

References

"mitigation of rearrangement byproducts in cyclopropyl ketone reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate rearrangement byproducts in reactions involving cyclopropyl ketones.

Frequently Asked Questions (FAQs)

Q1: My cyclopropyl ketone is rearranging to a linear, unsaturated ketone under thermal conditions. How can I prevent this?

A1: Thermal rearrangement of cyclopropyl ketones can often lead to the formation of homoallylic ketones. To minimize this, consider converting the cyclopropyl methyl ketone to its trimethylsilyl enol ether. The thermal rearrangement of this intermediate often proceeds more cleanly to form cyclopentanone derivatives, avoiding the linear unsaturated ketone byproduct.[1]

Q2: I am observing the formation of dihydrofurans as a major byproduct. What reaction conditions favor this rearrangement and how can I avoid it?

A2: The rearrangement of cyclopropyl ketones to 4,5-dihydrofurans, known as the Cloke-Wilson rearrangement, can be induced thermally or by strong acids.[2][3] If this is an undesired byproduct, it is crucial to avoid high temperatures and strongly acidic conditions. If your desired reaction requires heat, explore lower temperature options or alternative energy sources. For acid-catalyzed reactions, consider using a milder Lewis acid or ensuring anhydrous conditions to suppress proton-catalyzed rearrangement pathways.[4] Interestingly, this rearrangement can also be catalyzed by organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures.[5]

Q3: My Lewis acid-catalyzed reaction is giving a complex mixture of products. How can I improve the selectivity?

A3: The choice of Lewis acid is critical in controlling the reaction pathway. Potent silyl Lewis acids, for instance, can promote ring-opening halogenation.[6] The selectivity can also be highly dependent on the solvent and temperature. It is advisable to screen a variety of Lewis acids with differing strengths (e.g., Sc(OTf)₃, GaCl₃) and solvents to optimize for the desired product.[4] In some cases, the use of chiral N,N'-dioxide ligands in combination with a Lewis acid like Sc(III) can significantly enhance enantioselectivity and diastereoselectivity, thereby reducing the formation of undesired stereoisomers.[4]

Q4: I am attempting a [3+2] cycloaddition with an alkyl cyclopropyl ketone and observing low yields and catalyst deactivation. What could be the issue?

A4: Alkyl cyclopropyl ketones are generally less reactive than their aryl counterparts in radical-relay cycloadditions due to their lower redox potential.[7][8] When using a catalyst like SmI₂, slow single-electron transfer (SET) to the alkyl cyclopropyl ketone can lead to catalyst degradation outcompeting the desired reaction. To mitigate this, the addition of a substoichiometric amount of samarium metal (Sm⁰) can help stabilize the SmI₂ catalyst and "switch on" the catalysis for these less reactive substrates.[7][8]

Troubleshooting Guides

Issue 1: Poor Yield and Byproduct Formation in Phosphine-Catalyzed Rearrangements
  • Symptom: Low yield of the desired cycloheptenone product with significant amounts of starting material remaining or unidentified byproducts.[9]

  • Possible Cause: Suboptimal catalyst loading, temperature, or solvent.

  • Troubleshooting Steps:

    • Catalyst Loading: Ensure the phosphine catalyst (e.g., PBu₃) loading is sufficient. The optimal condition is often around 20 mol %.[9]

    • Temperature: These rearrangements often require high temperatures (e.g., 110 °C).[9] Insufficient heat may lead to a sluggish reaction.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Toluene is a commonly used solvent for this transformation.[9] Consider screening other non-polar, high-boiling point solvents.

Issue 2: Lack of Regioselectivity in Cloke-Wilson Rearrangement
  • Symptom: Formation of a mixture of regioisomeric dihydrofurans.

  • Possible Cause: The substitution pattern on the cyclopropane ring and the reaction conditions can influence which bond cleaves. The mechanism can proceed through a diradical species, which can lead to isomerization.[2]

  • Troubleshooting Steps:

    • Substrate Design: The presence of electron-donating or withdrawing groups can direct the regioselectivity of the ring-opening.

    • Catalyst Choice: While traditionally a thermal reaction, organocatalyzed versions using DABCO have shown exclusive regioselectivity.[5] Utilizing such a catalytic system can prevent the formation of undesired regioisomers.

Quantitative Data Summary

Table 1: Effect of Catalyst on [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones

EntrySubstrateCatalyst SystemConditionsYield of Desired Product (%)Reference
1Hindered Aliphatic Cyclopropyl KetoneSmI₂55 °C, 4 h, THFLow[7]
2Hindered Aliphatic Cyclopropyl KetoneSmI₂ + 15 mol % Sm⁰55 °C, 4 h, THFSignificantly Higher[7]

Experimental Protocols

Protocol 1: Organocatalytic Cloke-Wilson Rearrangement

This protocol is adapted for the synthesis of 2,3-dihydrofurans from cyclopropyl ketones with high regioselectivity.[5]

  • To a solution of the cyclopropyl ketone (1.0 equiv) in dimethyl sulfoxide (DMSO), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 equiv).

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway Troubleshooting Logic for Cyclopropyl Ketone Reactions start Reaction Start: Cyclopropyl Ketone undesired_product Undesired Rearrangement Byproduct Observed start->undesired_product linear_ketone Linear Unsaturated Ketone undesired_product->linear_ketone Thermal Conditions? dihydrofuran Dihydrofuran (Cloke-Wilson) undesired_product->dihydrofuran Acidic/High Temp? complex_mixture Complex Mixture (Lewis Acid Catalysis) undesired_product->complex_mixture Lewis Acid Used? low_yield Low Yield (Alkyl Substrate) undesired_product->low_yield Alkyl Substrate in [3+2] Cycloaddition? solution1 Solution: Convert to Trimethylsilyl Enol Ether linear_ketone->solution1 solution2 Solution: - Avoid High Temp & Strong Acid - Use Organocatalyst (DABCO) dihydrofuran->solution2 solution3 Solution: - Screen Lewis Acids & Solvents - Use Chiral Ligands complex_mixture->solution3 solution4 Solution: - Add Sm(0) to Stabilize SmI2 Catalyst low_yield->solution4 desired_product Desired Product solution1->desired_product solution2->desired_product solution3->desired_product solution4->desired_product

Caption: Troubleshooting flowchart for common rearrangement issues.

cloke_wilson_mechanism Cloke-Wilson Rearrangement Mitigation substrate Cyclopropyl Ketone conditions Reaction Conditions substrate->conditions thermal_acid High Temperature or Strong Acid conditions->thermal_acid Undesired Pathway organocatalyst DABCO Catalyst 120 °C conditions->organocatalyst Controlled Pathway diradical Diradical Intermediate or Cationic Intermediate thermal_acid->diradical desired_product Single Dihydrofuran Regioisomer organocatalyst->desired_product byproducts Mixture of Dihydrofuran Regioisomers diradical->byproducts

Caption: Pathways for Cloke-Wilson rearrangement.

References

Technical Support Center: Improving the Atom Economy of Cyclopropyl Methyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of cyclopropyl methyl ketone (CMK). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the sustainability of their synthetic routes by focusing on atom economy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic methods.

I. Comparison of Synthetic Routes: Atom Economy

Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. Below is a comparison of the theoretical atom economy for different synthetic routes to cyclopropyl methyl ketone.

Synthesis RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Simmons-Smith Reaction Methyl vinyl ketone, Diiodomethane, ZincCyclopropyl methyl ketoneZinc Iodide22.5%
Friedel-Crafts Acylation Cyclopropane, Acetyl chloride, Aluminum chloride (catalyst)Cyclopropyl methyl ketoneHydrogen chloride51.5%
From α-Acetyl-γ-butyrolactone α-Acetyl-γ-butyrolactone, Water, Hydrochloric acid, Sodium hydroxideCyclopropyl methyl ketoneCarbon dioxide, Sodium chloride, Water26.2%
From 2-Methylfuran 2-Methylfuran, Hydrogen, Water, Hydrochloric acid, Sodium hydroxideCyclopropyl methyl ketoneSodium chloride, Water45.4%

II. Troubleshooting Guides & FAQs

This section provides troubleshooting guides and answers to frequently asked questions for common issues encountered during the synthesis of cyclopropyl methyl ketone.

A. Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for cyclopropanation, but it can be sensitive to reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of cyclopropyl methyl ketone - Inactive zinc-copper couple.- Impure or wet solvent/reagents.- Low reactivity of the α,β-unsaturated ketone.- Activate the zinc with copper sulfate or by washing with HCl followed by copper(II) acetate.- Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly distilled reagents.- Increase the reaction temperature or use a more reactive zinc carbenoid precursor (e.g., diethylzinc - Furukawa modification).
Formation of side products (e.g., ethylated ketone) - Use of diethylzinc can lead to ethyl addition to the carbonyl group.[1]- Use the traditional zinc-copper couple instead of diethylzinc.- Perform the reaction at lower temperatures.
Reaction is sluggish or does not go to completion - Insufficient activation of zinc.- Steric hindrance around the double bond.- Increase the excess of the Simmons-Smith reagent.- Consider a modified Simmons-Smith reagent with less steric bulk.
Difficulty in product purification - Presence of zinc salts in the crude product.- Quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate to precipitate zinc salts.- Perform a careful aqueous workup and extraction.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the zinc-copper couple in the Simmons-Smith reaction? A1: The zinc-copper couple reacts with diiodomethane to form the active organozinc carbenoid intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which is responsible for the cyclopropanation of the alkene.

  • Q2: Why is the stereochemistry of the alkene retained in the product? A2: The Simmons-Smith reaction is a concerted process where the carbene is delivered to the double bond in a single step from the same face, thus preserving the original stereochemistry of the alkene.[1]

  • Q3: Can other dihalomethanes be used instead of diiodomethane? A3: While diiodomethane is most common, dibromomethane can also be used, though it is generally less reactive. The choice of dihalomethane can affect the reactivity of the generated carbenoid.

B. Friedel-Crafts Acylation

Friedel-Crafts acylation offers a more atom-economical route but comes with its own set of challenges, particularly when dealing with small, strained rings like cyclopropane.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of cyclopropyl methyl ketone - Deactivation of the catalyst by the product ketone.- Ring-opening of the cyclopropane ring under strong Lewis acid conditions.- Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) as it complexes with the product.- Perform the reaction at low temperatures to minimize ring-opening.- Consider using a milder Lewis acid catalyst.
Formation of rearranged byproducts - The acylium ion intermediate is generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation. However, harsh conditions can promote side reactions.- Maintain a low reaction temperature.- Ensure slow and controlled addition of the acylating agent.
Difficult workup and catalyst removal - The aluminum chloride catalyst forms a complex with the ketone product.- Quench the reaction by carefully adding it to ice-water to hydrolyze the aluminum salts.- Perform a thorough aqueous workup with dilute acid to break the complex and remove aluminum salts.

Frequently Asked Questions (FAQs)

  • Q1: Why is a stoichiometric amount of Lewis acid required in Friedel-Crafts acylation? A1: The product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst is necessary.

  • Q2: Can I use other acylating agents besides acetyl chloride? A2: Yes, acid anhydrides, such as acetic anhydride, can also be used as acylating agents in Friedel-Crafts acylation.

  • Q3: Why is Friedel-Crafts acylation generally preferred over alkylation for introducing an acyl group? A3: Friedel-Crafts acylation avoids the common issue of carbocation rearrangements that plague Friedel-Crafts alkylation. The resulting ketone can then be reduced to the corresponding alkane if desired.

C. Synthesis from α-Acetyl-γ-butyrolactone

This two-step process involves the hydrolysis and decarboxylation of α-acetyl-γ-butyrolactone to form 5-chloro-2-pentanone, followed by an intramolecular cyclization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of 5-chloro-2-pentanone in the first step - Incomplete hydrolysis and decarboxylation.- Foaming of the reaction mixture into the condenser.[2]- Ensure sufficient heating and reaction time for complete conversion.- Control the heating rate to prevent excessive foaming.[2]
Formation of byproducts during distillation - Polymerization or decomposition of 5-chloro-2-pentanone at high temperatures.- Perform the distillation under reduced pressure to lower the boiling point.
Incomplete ring closure in the second step - Insufficient base or reaction time.- Presence of impurities from the first step.- Use a sufficient excess of a strong base (e.g., sodium hydroxide).- Ensure the 5-chloro-2-pentanone is reasonably pure before proceeding to the cyclization step.
Difficulty separating the product from the aqueous layer - Emulsion formation during workup.- Add a saturated brine solution to break the emulsion and facilitate phase separation.

Frequently Asked questions (FAQs)

  • Q1: What is the purpose of using hydrochloric acid in the first step? A1: Hydrochloric acid acts as both a catalyst for the hydrolysis of the lactone and a source of chloride ions to form 5-chloro-2-pentanone after decarboxylation.

  • Q2: What is the mechanism of the ring-closing reaction? A2: The ring closure is an intramolecular Williamson ether synthesis-like reaction. The base deprotonates the α-carbon to the ketone, forming an enolate which then acts as a nucleophile to displace the chloride on the γ-carbon, forming the cyclopropane ring.

  • Q3: Are there any significant byproducts in this synthesis? A3: The main byproduct in the first step is carbon dioxide.[2] In the second step, side reactions can include elimination to form unsaturated ketones if the conditions are not optimized.

D. Synthesis from 2-Methylfuran

This route involves the hydrogenation and hydrolysis of 2-methylfuran to yield acetyl-n-propanol, followed by chlorination and subsequent ring closure. A patent for this method claims high atom economy.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete hydrogenation of 2-methylfuran - Inactive catalyst.- Insufficient hydrogen pressure or reaction time.- Use a fresh, active catalyst (e.g., palladium on carbon).- Ensure the system is properly sealed and maintain adequate hydrogen pressure. Increase reaction time if necessary.
Low yield in the chlorination step - Incomplete reaction.- Formation of byproducts.- Ensure the reaction temperature is maintained and that a sufficient amount of chlorinating agent (e.g., HCl) is used.- Monitor the reaction by TLC or GC to determine the optimal reaction time.
Difficulties in the ring-closing step - Similar issues as with the α-acetyl-γ-butyrolactone route (e.g., incomplete reaction, side reactions).- Refer to the troubleshooting guide for the ring closure of 5-chloro-2-pentanone above.

Frequently Asked Questions (FAQs)

  • Q1: Why is this route considered to have a high atom economy? A1: This route starts from a simple, readily available feedstock (2-methylfuran) and, in a multi-step but efficient process, converts it to the desired product with the generation of relatively low molecular weight byproducts like water and sodium chloride.[3]

  • Q2: What are the key reaction conditions for the initial hydrogenation step? A2: The hydrogenation is typically carried out using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction conditions such as temperature and pressure need to be carefully controlled to achieve selective hydrogenation.

  • Q3: Can other furan derivatives be used as starting materials? A3: While 2-methylfuran is the direct precursor for this specific synthesis, other substituted furans could potentially be used to generate different substituted cyclopropyl ketones, though reaction conditions would likely need to be re-optimized.

III. Experimental Protocols

Detailed experimental protocols for the key synthetic routes are provided below.

Protocol 1: Simmons-Smith Reaction

Materials:

  • Methyl vinyl ketone

  • Diiodomethane

  • Zinc powder

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place zinc powder (1.2 eq) and a catalytic amount of copper(I) chloride.

  • Add anhydrous diethyl ether to cover the zinc-copper couple.

  • Slowly add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The mixture should be gently heated to initiate the reaction, which is indicated by the formation of a gray precipitate (the zinc-copper couple).

  • Once the formation of the active reagent is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove the zinc salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis from α-Acetyl-γ-butyrolactone

Step 1: Synthesis of 5-Chloro-2-pentanone [2] Materials:

  • α-Acetyl-γ-butyrolactone

  • Concentrated hydrochloric acid

  • Water

Procedure: [2]

  • In a distilling flask, combine α-acetyl-γ-butyrolactone (1.0 eq), concentrated hydrochloric acid, and water.

  • Heat the mixture. Carbon dioxide will evolve. Control the heating to prevent excessive foaming.

  • Distill the mixture to collect the crude 5-chloro-2-pentanone along with water.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain crude 5-chloro-2-pentanone.

Step 2: Synthesis of Cyclopropyl Methyl Ketone [2] Materials:

  • Crude 5-chloro-2-pentanone

  • Sodium hydroxide

  • Water

Procedure: [2]

  • In a round-bottom flask, prepare a concentrated solution of sodium hydroxide in water.

  • Slowly add the crude 5-chloro-2-pentanone to the sodium hydroxide solution with vigorous stirring. The reaction is exothermic.

  • Heat the mixture to reflux for 1-2 hours to ensure complete cyclization.

  • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purify the resulting cyclopropyl methyl ketone by distillation.

IV. Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

Simmons_Smith_Reaction cluster_reactants Reactants cluster_reagent_formation Reagent Formation cluster_reaction Cyclopropanation cluster_products Products MVK Methyl Vinyl Ketone TS Concerted Transition State MVK->TS CH2I2 Diiodomethane Reagent (Iodomethyl)zinc iodide (Simmons-Smith Reagent) CH2I2->Reagent + Zn Zn Zinc Reagent->TS CMK Cyclopropyl Methyl Ketone TS->CMK ZnI2 Zinc Iodide TS->ZnI2 Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediate_formation Intermediate Formation cluster_reaction Electrophilic Attack cluster_products Products Cyclopropane Cyclopropane Intermediate Sigma Complex Cyclopropane->Intermediate AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (catalyst) AcyliumIon->Intermediate CMK Cyclopropyl Methyl Ketone Intermediate->CMK - H⁺ HCl HCl Intermediate->HCl + Cl⁻ AAGB_Synthesis AAGB α-Acetyl-γ-butyrolactone Step1 Step 1: Hydrolysis, Decarboxylation & Chlorination AAGB->Step1 + HCl, H₂O, Δ Pentanone 5-Chloro-2-pentanone Step1->Pentanone - CO₂ Step2 Step 2: Intramolecular Cyclization Pentanone->Step2 + NaOH CMK Cyclopropyl Methyl Ketone Step2->CMK - NaCl, - H₂O Furan_Synthesis Furan 2-Methylfuran Step1 Step 1: Hydrogenation & Hydrolysis Furan->Step1 + H₂, Pd/C, H₂O Propanol Acetyl-n-propanol Step1->Propanol Step2 Step 2: Chlorination Propanol->Step2 + HCl Pentanone 5-Chloro-2-pentanone Step2->Pentanone Step3 Step 3: Ring Closure Pentanone->Step3 + NaOH CMK Cyclopropyl Methyl Ketone Step3->CMK

References

"handling and safety precautions for cyclopropyl methyl ketone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of cyclopropyl methyl ketone.

Frequently Asked Questions (FAQs)

Q1: What is Cyclopropyl Methyl Ketone and what are its primary hazards?

Cyclopropyl methyl ketone (CAS No. 765-43-5), also known as acetylcyclopropane, is a colorless to slightly yellow liquid with a fruity odor.[1][2] It is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][3] The primary hazards associated with this compound are its high flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][2][4] It is also harmful if swallowed.[2][5]

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the physical and chemical properties of cyclopropyl methyl ketone is crucial for its safe handling. Key quantitative data is summarized in the table below.

PropertyValue
Molecular FormulaC5H8O[1]
Molecular Weight84.12 g/mol [1][5]
Boiling Point106-114 °C[1][6]
Flash Point13 - 21 °C (55.4 - 70 °F)[2][4]
Density0.849 - 0.898 g/mL at 25 °C[6][7]
Autoignition Temperature450 °C (842 °F)[2][7]
Vapor Density2.91 (Air = 1.0)[7]

Q3: What personal protective equipment (PPE) is required when handling cyclopropyl methyl ketone?

To ensure personal safety, the following PPE should be worn when working with cyclopropyl methyl ketone:

  • Eye Protection: Chemical splash goggles or a face shield are necessary to prevent eye contact.[2][8]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][9]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][8] In case of a significant risk of splashing, impervious clothing may be necessary.[4][9]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][8] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2][9]

Troubleshooting Guides

Issue: I have accidentally spilled a small amount of cyclopropyl methyl ketone on my lab bench.

Solution:

  • Immediate Action: Alert others in the vicinity and ensure the area is well-ventilated.[8][9]

  • Eliminate Ignition Sources: Turn off any open flames, hot plates, or other potential ignition sources.[2][8]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][9]

  • Cleanup: Using spark-proof tools, collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal.[2][9][10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[8][9]

Issue: I think I may have been exposed to cyclopropyl methyl ketone. What should I do?

Solution: Follow the first aid procedures outlined below and seek medical attention.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2][8]
Skin Contact Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][8]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.[4][8]

Experimental Protocols

Protocol: Safe Storage of Cyclopropyl Methyl Ketone

  • Container: Store in a tightly closed container.[3][8]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][8]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[4][10]

  • Ignition Sources: Keep away from sources of ignition, heat, sparks, and open flames.[2][8][10] The storage area should be designated as a "Flammables-area".[2][10]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[2]

Visualizations

Spill_Response_Workflow spill Spill Occurs alert Alert Others & Ventilate Area spill->alert ignition Remove Ignition Sources alert->ignition contain Contain Spill with Inert Material ignition->contain cleanup Collect Waste (Spark-Proof Tools) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a cyclopropyl methyl ketone spill.

PPE_Decision_Tree start Handling Cyclopropyl Methyl Ketone? eye_protection Wear Chemical Splash Goggles start->eye_protection hand_protection Wear Chemical Resistant Gloves start->hand_protection body_protection Wear Lab Coat start->body_protection respiratory_protection Work in Fume Hood or Use Respirator start->respiratory_protection end Proceed with Experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Personal Protective Equipment (PPE) decision guide.

References

Technical Support Center: Cyclopropyl Ethenone (Cyclopropyl Methyl Ketone)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclopropyl ethenone, also commonly known as cyclopropyl methyl ketone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and issues related to the storage, stability, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for cyclopropyl ethenone?

A1: Cyclopropyl ethenone should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2][3] Long-term storage should also be in a cool, dry place.[1]

Q2: What are the main chemical incompatibilities of cyclopropyl ethenone?

A2: Cyclopropyl ethenone is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[2][4] Contact with these substances should be avoided to prevent vigorous reactions.

Q3: Is cyclopropyl ethenone stable under normal laboratory conditions?

A3: Yes, cyclopropyl ethenone is stable under recommended storage temperatures and pressures.[1][2] However, due to the inherent strain in the cyclopropyl ring, it can be susceptible to ring-opening reactions under certain conditions.[4]

Q4: What are the known degradation pathways for cyclopropyl ethenone?

A4: While specific degradation pathways under various conditions are not extensively documented in the literature, potential degradation can occur via reaction with incompatible materials. For instance, strong bases can catalyze self-condensation reactions (aldol condensation), while strong oxidizing or reducing agents can react with the ketone functional group. The cyclopropyl ring itself can undergo oxidation or ring-opening, particularly in biological systems or under radical conditions.[5]

Q5: How can I assess the purity of my cyclopropyl ethenone sample?

A5: The purity of cyclopropyl ethenone can be assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting and boiling points can also serve as indicators of purity.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC or NMR analysis Sample degradation due to improper storage or contamination.- Ensure the sample has been stored in a tightly sealed container, protected from light and moisture.- Verify that the storage temperature has been consistently cool.- Check for potential contamination from incompatible materials in the storage container or during sample handling.
Low assay value or poor reactivity in experiments - Degradation of the material.- Presence of impurities from synthesis.- Re-purify the material by distillation.- Confirm the identity and purity of the material using analytical methods outlined in the Experimental Protocols section before use.
Discoloration of the material (turning yellow) Slow polymerization or degradation over time, potentially accelerated by exposure to air, light, or impurities.- While slight discoloration may not significantly impact all applications, for high-purity requirements, distillation is recommended.- Store the purified material under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Inconsistent reaction outcomes Potential reaction of cyclopropyl ethenone with reaction components (e.g., strong bases/acids, certain metals).- Review reaction conditions to ensure compatibility. Avoid strong, non-sterically hindered bases that can lead to side reactions.- Consider the possibility of ring-opening or other reactions of the cyclopropyl group under the specific experimental conditions.

Quantitative Data Summary

Physicochemical Properties of Cyclopropyl Ethenone

PropertyValueReference
Molecular FormulaC5H8O[7]
Molecular Weight84.12 g/mol [7]
AppearanceClear colorless to very slightly yellow liquid[4][8]
Boiling Point111.3 °C @ 760 mm Hg[4]
Melting Point-68 °C[2][4]
Density0.898 g/mL[4]
Flash Point21 °C (70 °F)[2]
Solubility in Water49 g/L @ 25 °C[4]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

  • Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL of a dilute solution of cyclopropyl ethenone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to cyclopropyl ethenone.

Protocol 2: Identification and Structural Confirmation by 1H NMR Spectroscopy

  • Solvent: Chloroform-d (CDCl3).

  • Concentration: Approximately 10-20 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent and acquire the 1H NMR spectrum.

  • Expected Chemical Shifts (δ):

    • ~2.4 ppm (singlet, 3H, -COCH3)

    • ~1.8-2.0 ppm (multiplet, 1H, cyclopropyl-CH)

    • ~0.8-1.2 ppm (multiplets, 4H, cyclopropyl-CH2)

  • Analysis: Compare the obtained spectrum with a reference spectrum to confirm the structure and identify any impurity peaks.

Visualizations

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation start Cyclopropyl Ethenone Sample prep_gc Dilute in Dichloromethane start->prep_gc prep_nmr Dissolve in CDCl3 start->prep_nmr gc Gas Chromatography (GC-FID) prep_gc->gc nmr 1H NMR Spectroscopy prep_nmr->nmr purity Purity (%) gc->purity impurities Impurity Identification gc->impurities structure Structural Confirmation nmr->structure nmr->impurities

Caption: Workflow for assessing the purity and identity of cyclopropyl ethenone.

troubleshooting_logic Troubleshooting Logic for Impure Sample cluster_investigation Investigation cluster_action Corrective Action start Impurity Detected in Sample check_storage Review Storage Conditions (Temp, Light, Container Seal) start->check_storage check_handling Review Handling Procedures (Contamination Sources) start->check_handling check_reagents Review Reaction Conditions (Incompatible Reagents) start->check_reagents distill Purify by Distillation check_storage->distill check_handling->distill modify_protocol Modify Experimental Protocol check_reagents->modify_protocol reorder Procure New Material distill->reorder If purification fails

Caption: Decision tree for troubleshooting an impure sample of cyclopropyl ethenone.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent ring strain in small carbocycles provides a powerful driving force for a variety of chemical transformations, making them valuable building blocks in organic synthesis. This guide provides an objective comparison of the reactivity of cyclopropyl and cyclobutyl ketones, highlighting their distinct chemical behaviors through experimental data and mechanistic insights. The significant difference in ring strain energy between cyclopropane (27.5 kcal/mol) and cyclobutane (26.3 kcal/mol) dictates their preferred reaction pathways, with cyclopropyl ketones favoring ring-opening reactions and cyclobutyl ketones undergoing unique photochemical rearrangements.

Comparative Reactivity Overview

The reactivity of cyclopropyl and cyclobutyl ketones is largely governed by the desire to relieve ring strain. Cyclopropyl ketones, with their higher ring strain, are significantly more susceptible to reactions that involve the cleavage of the three-membered ring. In contrast, cyclobutyl ketones, while still strained, often exhibit reactivity patterns more akin to their acyclic counterparts, with the notable exception of photochemical reactions that leverage the specific geometry of the four-membered ring.

FeatureCyclopropyl KetonesCyclobutyl Ketones
Dominant Reactivity Ring-opening reactions (acid-catalyzed, nucleophilic, radical-mediated)Photochemical rearrangements (Norrish-Yang cyclization), standard ketone chemistry
Driving Force Release of high ring strainRelief of moderate ring strain, specific orbital interactions in photochemical excitation
Key Transformations Formation of 1,3-difunctionalized products, cyclopentanes, and tetralonesFormation of bicyclo[1.1.1]pentanols and subsequent derivatization to cis-1,3-disubstituted cyclobutanes
Relative Stability Less stable, more prone to ring cleavageMore stable than cyclopropyl ketones, but still reactive under specific conditions

Characteristic Reactions and Experimental Data

Cyclopropyl Ketone Reactivity: Ring-Opening is Key

The high degree of p-character in the C-C bonds of the cyclopropane ring imparts olefin-like properties, making cyclopropyl ketones susceptible to a variety of ring-opening reactions.

1. Acid-Catalyzed Ring Opening:

Under acidic conditions, the carbonyl group is protonated, which facilitates the cleavage of the cyclopropane ring to form a stabilized carbocation. This intermediate can then be trapped by nucleophiles or undergo further rearrangements. For example, aryl cyclopropyl ketones can undergo an intramolecular Friedel-Crafts-type reaction to yield 1-tetralones.

Experimental Data: Acid-Catalyzed Cyclization of Aryl Cyclopropyl Ketones

CatalystSolventTemperature (°C)Time (h)Yield (%)
Polyphosphoric acid-100185
Amberlyst-15Dichloroethane80278
Triflic acidDichloromethane00.592

2. Samarium(II) Iodide-Mediated Reductive Ring Opening:

Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that can induce the reductive ring-opening of cyclopropyl ketones. This methodology is particularly useful for the formation of five-membered rings through intermolecular coupling with alkenes or alkynes. Computational studies have shown that the activation barrier for the SmI2-catalyzed coupling of phenyl cyclopropyl ketone is 24.6 kcal/mol.[1] The reactivity in these reactions is sensitive to the substitution on the cyclopropane ring and the nature of the ketone (aryl vs. alkyl).[1]

Cyclobutyl Ketone Reactivity: The Norrish-Yang Cyclization

A hallmark of cyclobutyl ketone reactivity is the Norrish-Yang cyclization, a photochemical process that occurs upon UV irradiation. This reaction proceeds via an intramolecular γ-hydrogen abstraction by the excited carbonyl group, leading to a 1,4-diradical intermediate that cyclizes to form a bicyclo[1.1.1]pentan-2-ol.

Experimental Data: Norrish-Yang Cyclization of Cyclobutyl Phenyl Ketone

Light SourceSolventTemperature (°C)Time (h)Yield (%)
450 W Hanovia Hg lampBenzeneRoom Temp.2415-38
365 nm UV lampBenzeneRoom Temp.1245

This bicyclic intermediate can then undergo further transformations, such as palladium-catalyzed C-C bond cleavage and functionalization, to produce valuable cis-1,3-disubstituted cyclobutanes.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring Opening of Phenyl Cyclopropyl Ketone

Objective: To synthesize 1-tetralone via the acid-catalyzed ring-opening and cyclization of phenyl cyclopropyl ketone.

Materials:

  • Phenyl cyclopropyl ketone (1.0 mmol)

  • Polyphosphoric acid (10 g)

  • Dichloromethane (20 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask containing phenyl cyclopropyl ketone (1.0 mmol), add polyphosphoric acid (10 g).

  • Heat the mixture to 100 °C with vigorous stirring for 1 hour.

  • Allow the reaction mixture to cool to room temperature and then carefully quench with ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-tetralone.

Protocol 2: Norrish-Yang Cyclization of Cyclobutyl Phenyl Ketone

Objective: To synthesize 2-phenylbicyclo[1.1.1]pentan-2-ol via the photochemical cyclization of cyclobutyl phenyl ketone.

Materials:

  • Cyclobutyl phenyl ketone (0.3 mmol)

  • Benzene (degassed, 30 mL)

  • Quartz reaction vessel

  • 365 nm UV lamp

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Dissolve cyclobutyl phenyl ketone (0.3 mmol) in degassed benzene (30 mL) in a quartz reaction vessel.

  • Purge the solution with nitrogen gas for 15 minutes to remove any dissolved oxygen.

  • Irradiate the solution with a 365 nm UV lamp at room temperature for 12 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude 2-phenylbicyclo[1.1.1]pentan-2-ol can be purified by column chromatography on silica gel.

Mechanistic Pathways

Acid_Catalyzed_Ring_Opening ketone Phenyl Cyclopropyl Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone H+ carbocation Carbocation Intermediate protonated_ketone->carbocation Ring Opening tetralone 1-Tetralone carbocation->tetralone Intramolecular Electrophilic Aromatic Substitution

Caption: Acid-catalyzed ring-opening of phenyl cyclopropyl ketone.

Norrish_Yang_Cyclization start Cyclobutyl Phenyl Ketone excited Excited State (n -> π*) start->excited hν (365 nm) diradical 1,4-Diradical Intermediate excited->diradical γ-H Abstraction product 2-Phenylbicyclo[1.1.1]pentan-2-ol diradical->product Cyclization

References

Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the cyclopropyl group is a prized structural motif, imparting unique conformational rigidity and electronic properties to molecules. The validation of its presence, particularly when adjacent to a carbonyl group in cyclopropyl ketones, is a critical step in chemical synthesis and drug development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural elucidation of these valuable compounds.

The Gold Standard: NMR Spectroscopy

NMR spectroscopy stands as the most powerful and definitive non-destructive technique for the structural validation of cyclopropyl ketones. It provides a wealth of information regarding the molecular framework through chemical shifts, spin-spin coupling, and various 2D correlation experiments.

Key ¹H NMR Spectral Features:

The proton NMR spectrum of a cyclopropyl ketone is highly characteristic. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, a consequence of the ring's anisotropic magnetic field.

  • Methine Proton (α-proton): The proton on the carbon bearing the carbonyl group is the most deshielded of the ring protons, typically resonating between δ 1.8-2.7 ppm.[1][2]

  • Methylene Protons (β-protons): The four protons on the other two carbons of the ring are magnetically non-equivalent and appear further upfield, usually between δ 0.8-1.5 ppm.[1][2]

  • Complex Splitting Patterns: Due to geminal and vicinal couplings, the signals for the cyclopropyl protons are often complex and overlapping multiplets. Characteristic cis and trans vicinal coupling constants (J) are observed, with ³Jcis (typically 7-9 Hz) being larger than ³Jtrans (typically 4-6 Hz), which is invaluable for stereochemical assignments.[3][4]

Key ¹³C NMR Spectral Features:

The carbon NMR spectrum provides direct insight into the carbon skeleton.

  • Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 205-220 ppm.[5][6] The conjugation of the cyclopropyl ring with the carbonyl group can influence this chemical shift.[5]

  • Methine Carbon (α-carbon): The carbon atom of the cyclopropyl ring attached to the carbonyl group resonates between δ 17-25 ppm.[1]

  • Methylene Carbons (β-carbons): The two equivalent methylene carbons of the cyclopropyl ring appear further upfield, typically between δ 10-15 ppm.[1]

Alternative and Complementary Validation Methods

While NMR is often sufficient for complete structural determination, other spectroscopic techniques provide complementary data that can corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of the carbonyl group. Cyclopropyl ketones exhibit a strong, sharp absorption band for the C=O stretch. The position of this band is sensitive to conjugation and ring strain. Typically, the C=O stretch for a cyclopropyl ketone is observed around 1690-1715 cm⁻¹.[7][8] This is slightly lower than that of a typical saturated acyclic ketone (around 1715 cm⁻¹) due to conjugation with the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can support the proposed structure. For a simple cyclopropyl ketone like cyclopropyl methyl ketone, common fragments observed in the mass spectrum include the acylium ion [CH₃CO]⁺ (m/z 43) and the cyclopropylcarbonyl cation [C₃H₅CO]⁺ (m/z 69).[9] The molecular ion peak (M⁺) is also observed, confirming the molecular formula.[9]

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule.[10][11][12] It is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and stereochemistry.[10][12] While powerful, this technique requires a suitable single crystal, which can sometimes be challenging to obtain.[10]

Comparative Analysis

The following table summarizes the key data obtained from each technique for a model compound, Cyclopropyl Methyl Ketone .

Technique Parameter Typical Value for Cyclopropyl Methyl Ketone Information Provided
¹H NMR Chemical Shift (δ)~2.5 ppm (methine-H), ~1.0-1.2 ppm (methylene-H)Electronic environment of protons, confirms cyclopropyl ring presence.
Coupling Constants (J)³Jcis: ~8 Hz, ³Jtrans: ~5 HzConnectivity and stereochemistry of protons.[3][13]
¹³C NMR Chemical Shift (δ)~209 ppm (C=O), ~17 ppm (methine-C), ~11 ppm (methylene-C)Carbon skeleton confirmation.[1]
IR Spectroscopy Wavenumber (ν)~1700 cm⁻¹Presence and electronic nature of the carbonyl group.[14]
Mass Spectrometry Mass-to-charge (m/z)84 (M⁺), 69, 43Molecular weight and fragmentation pattern.[9]
X-ray Crystallography Bond Lengths/Anglese.g., C-C: ~1.51 Å, C=O: ~1.22 ÅDefinitive 3D structure, absolute stereochemistry.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the cyclopropyl ketone sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: A proton-decoupled experiment is standard. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption band for the carbonyl (C=O) stretch.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI)). Acquire the mass spectrum over a relevant m/z range (e.g., 10-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the expected structure.

Visualizing the Workflow and Logic

The following diagrams illustrate the typical workflow for NMR analysis and the logical process of structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation Prep Dissolve Sample (5-10 mg in ~0.6 mL CDCl3) Acq_1H Acquire 1H NMR Prep->Acq_1H Acq_13C Acquire 13C NMR Acq_1H->Acq_13C Acq_2D Acquire 2D NMR (COSY, HSQC - Optional) Acq_13C->Acq_2D Proc Fourier Transform & Phasing Acq_2D->Proc Cal Calibrate Chemical Shifts Proc->Cal Integ Integration & Peak Picking Cal->Integ Assign Assign Signals & Analyze Couplings Integ->Assign Confirm Structure Validated Assign->Confirm

Workflow for NMR Spectroscopic Analysis.

Structure_Validation_Logic Data NMR Spectral Data H_NMR 1H NMR: - Upfield signals (δ 0.8-2.7) - Complex multiplets Data->H_NMR C_NMR 13C NMR: - Ketone C=O (δ ~209) - 3 Aliphatic carbons Data->C_NMR J_Coup J-Coupling: - 3Jcis > 3Jtrans Data->J_Coup Prop1 Presence of Cyclopropyl Ring H_NMR->Prop1 C_NMR->Prop1 Prop2 Presence of Ketone Group C_NMR->Prop2 Prop3 Confirms Connectivity & Stereochemistry J_Coup->Prop3 Conclusion Cyclopropyl Ketone Structure Confirmed Prop1->Conclusion Prop2->Conclusion Prop3->Conclusion

Logical Flow for Structure Confirmation via NMR.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of small molecules is crucial for structural elucidation and identification. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of cyclopropyl ethenone (also known as cyclopropyl methyl ketone) with its acyclic analogues, 2-pentanone and 3-methyl-2-butanone (methyl isopropyl ketone). The presence of the strained cyclopropyl ring significantly influences the fragmentation pathways, leading to a unique mass spectrum.

This guide presents quantitative data, a detailed experimental protocol for acquiring such data, and a visual representation of the fragmentation pathways to facilitate a deeper understanding of the molecule's behavior under electron ionization.

Comparative Fragmentation Data

The following table summarizes the major fragment ions and their relative intensities observed in the 70 eV electron ionization mass spectra of cyclopropyl ethenone and its acyclic counterparts.

Compound Molecular Ion (M+) m/z of Key Fragments (Relative Intensity %)
Cyclopropyl Ethenone84 (27.25%)69 (77.81%), 43 (99.99%), 41 (55.23%)
2-Pentanone86 (present, low intensity)71 (M-15), 58 (McLafferty), 43 (base peak)
3-Methyl-2-butanone86 (14.97%)71 (3.59%), 43 (99.99%)

Fragmentation Pathways of Cyclopropyl Ethenone

The fragmentation of cyclopropyl ethenone under electron ionization is characterized by several key pathways initiated by the removal of an electron from the oxygen atom. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The major observed fragments can be rationalized as follows:

  • Formation of the Acylium Ion (m/z 43): The most abundant ion in the spectrum corresponds to the acetyl cation ([CH₃CO]⁺). This is a common fragmentation pathway for methyl ketones, arising from the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring.

  • Loss of a Methyl Radical (m/z 69): Cleavage of the methyl group results in the formation of the cyclopropylcarbonyl cation.

  • Ring Opening and Rearrangement (m/z 41): The cyclopropyl ring can undergo rearrangement upon ionization, leading to the formation of the allyl cation.

The following diagram illustrates the proposed primary fragmentation pathways for cyclopropyl ethenone.

fragmentation_pathway Cyclopropyl Ethenone Cyclopropyl Ethenone (m/z 84) Ion_69 [C₄H₅O]⁺ (m/z 69) Cyclopropyl Ethenone->Ion_69 - •CH₃ Ion_43 [CH₃CO]⁺ (m/z 43) Cyclopropyl Ethenone->Ion_43 - •C₃H₅ Ion_41 [C₃H₅]⁺ (m/z 41) Ion_69->Ion_41 - CO

Caption: Primary fragmentation pathways of cyclopropyl ethenone under electron ionization.

Comparison with Acyclic Analogues

The fragmentation patterns of 2-pentanone and 3-methyl-2-butanone provide a valuable comparison to highlight the influence of the cyclopropyl group.

  • 2-Pentanone: The mass spectrum of 2-pentanone is dominated by a base peak at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion, similar to cyclopropyl ethenone. However, it also shows a significant peak at m/z 58 resulting from a McLafferty rearrangement, a process not observed for cyclopropyl ethenone due to the absence of a gamma-hydrogen on a flexible alkyl chain.[1] The loss of a methyl group (M-15) leads to a fragment at m/z 71.[1]

  • 3-Methyl-2-butanone (Methyl Isopropyl Ketone): The mass spectrum of 3-methyl-2-butanone also displays a strong base peak at m/z 43.[2] The loss of an isopropyl group is a favorable fragmentation pathway. A peak at m/z 71, corresponding to the loss of a methyl group, is also observed.[2]

The key difference in the fragmentation of cyclopropyl ethenone is the presence of the prominent peak at m/z 69, resulting from the loss of a methyl radical to form the stable cyclopropylcarbonyl cation. Furthermore, the rearrangement of the cyclopropyl ring contributes to the significant ion at m/z 41. These features serve as a diagnostic fingerprint for the cyclopropyl ketone moiety.

Experimental Protocols

The following provides a general methodology for acquiring electron ionization mass spectra of small, volatile organic compounds like cyclopropyl ethenone.

Instrumentation:

A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source is typically used.

Experimental Parameters:

  • Ionization Mode: Electron Ionization (EI).[3]

  • Electron Energy: 70 eV.[3] This is the standard energy for EI-MS to ensure reproducible fragmentation patterns and allow for comparison with library spectra.[3]

  • Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzers are commonly used.

  • Vacuum: The ion source and mass analyzer are maintained under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to prevent ion-molecule reactions.

Sample Introduction:

  • Via Gas Chromatography (GC):

    • A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

    • A small volume (typically 1 µL) is injected into the GC.

    • The GC column separates the analyte from the solvent and any impurities.

    • The analyte elutes from the column and enters the mass spectrometer's ion source.

  • Via Direct Insertion Probe:

    • A small amount of the pure sample is placed in a capillary tube.

    • The capillary tube is inserted into the direct insertion probe.

    • The probe is introduced into the high-vacuum region of the ion source.

    • The probe is heated to volatilize the sample directly into the electron beam.

Data Acquisition:

The mass spectrometer is set to scan a mass range appropriate for the analyte (e.g., m/z 10-200). The detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum.

References

A Comparative Guide to Catalytic Cyclopropanation Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cyclopropanation, the formation of a three-membered carbocyclic ring, is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds prevalent in natural products, pharmaceuticals, and agrochemicals. The efficiency and selectivity of this reaction are critically dependent on the chosen catalytic method. This guide offers a comparative overview of prominent cyclopropanation techniques, presenting key performance data, detailed experimental protocols, and a visual representation of a general experimental workflow.

Comparing Catalytic Efficiency: A Data-Driven Overview

The catalytic efficiency of different cyclopropanation methods can be evaluated based on several key metrics: yield, diastereoselectivity (dr), enantioselectivity (ee%), turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of various catalytic systems across different substrate classes.

Transition Metal-Catalyzed Cyclopropanation

Transition metals, particularly rhodium, ruthenium, cobalt, and copper, are widely employed for their high efficiency in catalyzing the reaction between a diazo compound and an alkene.[1]

Catalyst / LigandAlkene SubstrateDiazo ReagentYield (%)dr (cis:trans)ee (%)TONTOF (h⁻¹)Reference
[Rh₂(OAc)₄]StyreneEthyl diazoacetate9275:25---[2][3]
Rh₂(S-PTAD)₄1-OcteneEthyl diazoacetate>99>20:197->500x faster than slowest catalyst[4]
Ru(II)-PyboxStyreneEthyl diazoacetate85-95--[2][3]
Co(II)-SalenStyreneEthyl diazoacetate78-88--[2][3]
(PDI)CoBr₂1,3-Diene2,2-Dichloropropane95-up to 45--[5][6]
Iron(II) ChlorideStyrenen-Butyraldehyde991.5:1---[7]
Ir electron storage catalyst4-MethylstyreneDiiodomethane/H₂-trans only-5.7-[8][9]
Simmons-Smith and Related Reactions

The Simmons-Smith reaction and its variations utilize a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[10][11][12] Catalytic asymmetric versions have been developed to control stereochemistry.[13]

Reagent / CatalystAlkene SubstrateCarbene SourceYield (%)dree (%)Reference
Et₂Zn / CH₂I₂Allylic AlcoholDiiodomethane86--[11]
Furukawa's Reagent / Chiral PromoterAllylic AlcoholBis(iodomethyl)zincHigh-High[13]
NiBr₂ / ZnElectron-deficient alkeneCH₂I₂High--[14]
Enzymatic Cyclopropanation

Biocatalysis has emerged as a powerful and sustainable approach to cyclopropanation, often exhibiting exquisite stereoselectivity.[15][16][17] Engineered enzymes, such as cytochrome P450 variants, can catalyze cyclopropanation with high efficiency and selectivity.

EnzymeAlkene SubstrateDiazo ReagentYield (%)dr (cis:trans)ee (%)Total Turnovers (TTO)Reference
P411-VACcisN-vinylacetamideEthyl diazoacetate9697:39740,000[15]
P411-VACtransN-vinylacetamideEthyl diazoacetate883:9792-[15]
4-OT M45V/F50ACinnamaldehydeDiethyl 2-chloromalonateHigh>25:1up to 99-[16][17]
Ir(Me)-CYP119(−)-V254Lcis-2-OcteneEthyl diazoacetate-108:19499[18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key cyclopropanation methods.

General Procedure for Rh(II)-Catalyzed Cyclopropanation in Aqueous Media[2][3]
  • Reaction Setup: To a solution of the alkene (1.0 mmol) and the Rh(II) catalyst (0.01 mmol) in 5 mL of water is added a solution of ethyl diazoacetate (1.1 mmol) in 2 mL of dichloromethane via syringe pump over 1 hour.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.

General Procedure for Cobalt-Catalyzed Reductive Cyclopropanation[14]
  • Catalyst Preparation: In a glovebox, a solution of the cobalt catalyst and a suitable ligand in an anhydrous solvent is prepared.

  • Reaction Setup: To this catalyst solution is added the alkene substrate, the dihaloalkane carbene precursor, and a reducing agent (e.g., zinc dust).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature for a designated period. Reaction progress is monitored by GC or NMR spectroscopy.

  • Workup and Purification: The reaction is quenched, filtered to remove solids, and the filtrate is concentrated. The residue is then purified by column chromatography.

General Procedure for Enzymatic Cyclopropanation using Engineered Cytochrome P450[15]
  • Enzyme Expression and Preparation: The engineered cytochrome P450 enzyme is expressed in E. coli and the cell lysate or purified enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer).

  • Reaction Mixture: In a typical reaction, the alkene substrate is added to the enzyme solution. The reaction is initiated by the addition of the diazo reagent and a reducing agent (e.g., sodium dithionite) to regenerate the enzyme's active state.

  • Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle shaking.

  • Product Extraction and Analysis: After the reaction period, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by chiral GC or HPLC to determine yield, diastereoselectivity, and enantioselectivity.

Visualizing the Workflow

A general experimental workflow for comparing different catalytic cyclopropanation methods is outlined below. This process highlights the key stages from catalyst selection to final product analysis.

G A Catalyst Selection (Metal, Ligand, Enzyme) D Reaction Setup (Inert atmosphere, Temp. control) A->D B Substrate Preparation (Alkene, Carbene Precursor) B->D C Solvent & Reagent Selection C->D E Addition of Reagents (e.g., Syringe pump for diazo) D->E F Reaction Monitoring (TLC, GC, NMR) E->F G Workup & Isolation (Extraction, Filtration) F->G H Purification (Column Chromatography) G->H I Characterization & Efficiency Determination (NMR, GC-MS, Chiral HPLC) H->I

Caption: General workflow for comparing cyclopropanation methods.

The logical relationship between catalyst choice and the resulting product stereochemistry is a critical aspect of modern cyclopropanation. The following diagram illustrates how different catalytic approaches lead to specific stereochemical outcomes.

G Alkene Alkene Achiral Achiral Catalyst (e.g., Rh₂(OAc)₄) Alkene->Achiral ChiralMetal Chiral Transition Metal Complex Alkene->ChiralMetal Enzyme Engineered Enzyme Alkene->Enzyme Carbene Carbene Precursor (e.g., Diazo compound) Carbene->Achiral Carbene->ChiralMetal Carbene->Enzyme Racemic Racemic or Diastereomeric Mixture Achiral->Racemic Leads to Enantioenriched Enantioenriched Product (High ee%) ChiralMetal->Enantioenriched Leads to Stereopure Highly Diastereo- and Enantiopure Product Enzyme->Stereopure Leads to

Caption: Catalyst selection dictates product stereochemistry.

References

Stereochemical Landscape of Cyclopropyl Ketone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of reactions is paramount for the synthesis of complex molecules with desired biological activity. Cyclopropyl ketones are versatile building blocks, but their unique electronic and steric properties present both opportunities and challenges in controlling stereoselectivity. This guide provides a comparative analysis of the stereochemical determination of products from various cyclopropyl ketone reactions, supported by experimental data and detailed protocols.

Nucleophilic Addition to the Carbonyl Group: Hydride Reduction

The reduction of cyclopropyl ketones to the corresponding alcohols is a fundamental transformation where the stereochemical outcome is highly dependent on the substrate's conformation and the nature of the reducing agent. A systematic study on the hydride reduction of cis- and trans-substituted cyclopropyl ketones has revealed that high stereoselectivity can be achieved, particularly when the substrate possesses a bulky substituent on the cyclopropane ring.[1][2][3]

The key to understanding the stereoselectivity lies in the conformational preference of the cyclopropyl ketone. Ab initio calculations have shown that the bisected s-cis and s-trans conformers are the two minimum energy conformations, with the s-cis conformer generally being more stable.[2] The stereochemical outcome is often dictated by the hydride attack on the less-hindered face of the more stable bisected s-cis conformer.[2]

Table 1: Stereoselective Hydride Reduction of Substituted Cyclopropyl Ketones

EntrySubstrateReducing AgentSolventTemp (°C)Diastereomeric Ratio (anti:syn)Reference
1cis-(t-butyldiphenylsilyloxymethyl)cyclopropyl phenyl ketoneLiAlH₄CH₂Cl₂-78>99:1[3]
2cis-(t-butyldiphenylsilyloxymethyl)cyclopropyl phenyl ketoneK-SelectrideCH₂Cl₂-78>99:1[3]
3trans-(t-butyldiphenylsilyloxymethyl)cyclopropyl t-butyl ketoneK-SelectrideTHF-78>99:1[1]
4trans-(benzyloxymethyl)cyclopropyl methyl ketoneLiAlH₄THF-7860:40[1]
Experimental Protocol: General Procedure for Hydride Reduction of Cyclopropyl Ketones[3]

To a solution of the cyclopropyl ketone (1.0 equiv) in the specified solvent (0.1 M) at -78 °C was added the reducing agent (2.0 equiv) dropwise. The reaction mixture was stirred at -78 °C for the time specified in the literature. The reaction was then quenched by the addition of saturated aqueous Rochelle's salt solution. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding alcohol.

G Stereochemical Model for Hydride Reduction cluster_0 Bisected s-cis Conformer (More Stable) cluster_1 Bisected s-trans Conformer (Less Stable) s-cis s-cis attack_scis attack_scis s-cis->attack_scis product_anti anti-Alcohol (Major Product) attack_scis->product_anti s-trans s-trans attack_strans attack_strans s-trans->attack_strans product_syn syn-Alcohol (Minor Product) attack_strans->product_syn Ketone Cyclopropyl Ketone Ketone->s-cis Conformational Equilibrium Ketone->s-trans

Caption: Conformational control in the hydride reduction of cyclopropyl ketones.

Ring-Opening Reactions

The strained three-membered ring of cyclopropyl ketones can undergo a variety of ring-opening reactions, often with high stereoselectivity. These reactions can be promoted by transition metals, Lewis acids, or light.

Palladium-Catalyzed Stereoselective Ring-Opening

Aryl cyclopropyl ketones can be efficiently converted to α,β-unsaturated ketones via a palladium-catalyzed ring-opening reaction. This process has been shown to be highly stereoselective, exclusively yielding the (E)-isomer.[4]

Table 2: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones

EntryAryl GroupCatalystLigandYield (%)ProductReference
1PhenylPd(OAc)₂PCy₃89(E)-1-phenylbut-2-en-1-one[4]
24-MethoxyphenylPd(OAc)₂PCy₃85(E)-1-(4-methoxyphenyl)but-2-en-1-one[4]
32-ThienylPd(OAc)₂PCy₃78(E)-1-(thiophen-2-yl)but-2-en-1-one[4]
Experimental Protocol: General Procedure for Palladium-Catalyzed Ring-Opening[4]

A mixture of the aryl cyclopropyl ketone (0.5 mmol), Pd(OAc)₂ (5 mol %), and PCy₃ (10 mol %) in toluene (2 mL) was stirred at 110 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding (E)-1-arylbut-2-en-1-one.

Lewis Acid-Catalyzed Asymmetric Ring-Opening

Chiral Lewis acids can catalyze the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles. For instance, a chiral N,N'-dioxide-scandium(III) complex has been successfully employed for the asymmetric ring-opening with β-naphthols, providing chiral β-naphthol derivatives in good yields and high enantioselectivities.[5][6]

Table 3: Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols

EntryR¹ in Cyclopropyl KetoneNucleophileYield (%)ee (%)Reference
1Phenyl2-Naphthol9995[5][6]
24-Chlorophenyl2-Naphthol9897[5][6]
32-Furyl2-Naphthol9592[5][6]
Experimental Protocol: General Procedure for Asymmetric Ring-Opening with β-Naphthols[6]

To a solution of the chiral N,N'-dioxide ligand (0.022 mmol) and Sc(OTf)₃ (0.02 mmol) in ethyl acetate (0.5 mL) was added the cyclopropyl ketone (0.2 mmol) and 2-naphthol (0.24 mmol). The reaction mixture was stirred at 60 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel.

G Lewis Acid-Catalyzed Asymmetric Ring-Opening Ketone Cyclopropyl Ketone Intermediate Activated Intermediate Ketone->Intermediate Coordination Lewis_Acid Chiral Sc(III) Complex Lewis_Acid->Intermediate Nucleophile β-Naphthol Nucleophile->Intermediate Nucleophilic Attack Product Chiral β-Naphthol Derivative Intermediate->Product Ring-Opening

Caption: Proposed pathway for asymmetric ring-opening.

[3+2] Cycloaddition Reactions

Photocatalysis has emerged as a powerful tool to initiate novel transformations of cyclopropyl ketones. Enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes can be achieved using a dual catalyst system, combining a chiral Lewis acid with a photoredox catalyst.[7][8]

This reaction proceeds via a one-electron reduction of the Lewis acid-activated aryl cyclopropyl ketone to form a ring-opened distonic radical anion, which then undergoes an intramolecular cyclization with the tethered alkene.[7]

Table 4: Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

EntryAlkene Partner MoietyLewis Acid Catalystee (%)Diastereomeric RatioYield (%)Reference
1Methyl AcrylateChiral Sc(III) Box92>20:185[7]
2N-PhenylmaleimideChiral Sc(III) Box95>20:190[7]
3StyreneChiral Sc(III) Box8810:178[7]
Experimental Protocol: General Procedure for Photocatalytic [3+2] Cycloaddition[7]

In a nitrogen-filled glovebox, a solution of the aryl cyclopropyl ketone (0.1 mmol), the chiral Lewis acid (10 mol %), and the photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic dye, 1-5 mol %) in a suitable solvent (e.g., CH₂Cl₂ or THF, 0.05 M) was prepared in a sealed vial. The reaction mixture was then irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time. After the reaction was complete, the solvent was removed in vacuo, and the residue was purified by flash column chromatography on silica gel.

G Photocatalytic [3+2] Cycloaddition Workflow Start Aryl Cyclopropyl Ketone + Alkene Irradiation Visible Light Irradiation Start->Irradiation Catalysts Chiral Lewis Acid + Photoredox Catalyst Catalysts->Irradiation SET Single Electron Transfer (SET) Irradiation->SET Ring_Opening Radical Anion Ring-Opening SET->Ring_Opening Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Product Enantioenriched Cyclopentane Cyclization->Product

Caption: Key steps in the photocatalytic [3+2] cycloaddition.

This comparative guide highlights the diverse reactivity of cyclopropyl ketones and the various strategies available to control the stereochemical outcome of their reactions. By understanding the underlying mechanistic principles and having access to detailed experimental protocols, researchers can better harness the synthetic potential of these valuable building blocks.

References

A Comparative Guide to the Kinetics of Cyclopropyl Ketone Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of cyclopropyl ketones is a powerful transformation in organic synthesis, providing access to a diverse array of acyclic and heterocyclic structures. The inherent strain of the three-membered ring is the thermodynamic driving force for these reactions, but the kinetics are highly dependent on the substitution pattern of the cyclopropane, the nature of the ketone, and the reaction conditions. This guide provides a comparative overview of the kinetic studies of various cyclopropyl ketone ring-opening reactions, supported by experimental data and detailed methodologies.

Comparison of Reaction Rates and Activation Energies

The rate at which cyclopropyl ketones undergo ring-opening is a critical factor in their synthetic utility. This rate can be influenced by thermal, photochemical, or catalytic conditions. Below is a summary of available kinetic data, which allows for a comparison of different activation methods and substrate reactivities.

Substrate/ReactionReaction TypeRate Constant (k) / Relative RateActivation Energy (Ea) / Activation Free Energy (ΔG‡)Notes
1-Acetyl-2,2-dimethylcyclopropaneThermal Rearrangement-9.1 kcal/molExperimental Ea for rearrangement to (β-methylallyl)acetone.
Cyclopropyl Methyl KetoneAcid-Catalyzed HydroarylationFasterLower (Qualitative)Reacts faster than aryl-substituted cyclopropyl ketones in the presence of a Brønsted acid.[1]
Cyclopropyl Phenyl KetoneAcid-Catalyzed HydroarylationIntermediateIntermediate (Qualitative)Slower than cyclopropyl methyl ketone but faster than the 4-methoxy substituted analogue.[1]
Cyclopropyl 4-Methoxyphenyl KetoneAcid-Catalyzed HydroarylationSlowerHigher (Qualitative)The electron-donating group on the phenyl ring disfavors the reaction.[1]
Cyclohexyl Cyclopropyl KetoneSmI2-Catalyzed Coupling-25.4 kcal/molDFT calculated activation barrier.
Phenyl Cyclopropyl KetoneSmI2-Catalyzed Coupling-24.6 kcal/molDFT calculated activation barrier.
(trans,trans-2-Methoxy-3-phenylcyclopropyl)methyl RadicalRadical Ring-Opening8 x 10¹¹ s⁻¹ (at 25 °C)-Not a ketone, but illustrates the extremely fast rate of radical-mediated cyclopropane ring-opening.
cis-Aryl Cyclopropyl KetonePhotocatalytic IsomerizationComplete in < 1 h-Isomerization to the trans isomer is rapid upon formation of the ketyl radical anion.[2]

Reaction Mechanisms and Kinetic Insights

The diverse reactivity of cyclopropyl ketones stems from the variety of pathways through which the three-membered ring can be opened. Understanding these mechanisms is key to controlling reaction outcomes.

Thermal Rearrangements

Thermally induced ring-opening of cyclopropyl ketones often proceeds through a concerted pericyclic reaction or via diradical intermediates. The activation barriers for these reactions are sensitive to the substitution pattern on the cyclopropane ring. For instance, the thermal rearrangement of 1-acetyl-2,2-dimethylcyclopropane to (β-methylallyl)acetone has a relatively low experimental activation energy of 9.1 kcal/mol.

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the carbonyl group of the cyclopropyl ketone is activated, facilitating nucleophilic attack and subsequent ring-opening. The kinetics of these reactions are strongly influenced by the electronic properties of the substituents. A study on the acid-catalyzed hydroarylation of different cyclopropyl ketones showed the following qualitative trend in reaction rates: cyclopropyl methyl ketone > cyclopropyl phenyl ketone > cyclopropyl 4-methoxyphenyl ketone.[1] This suggests that electron-donating groups on an aryl substituent at the ketone decrease the reaction rate.

Photochemical and Radical-Mediated Ring-Opening

Upon photochemical excitation or one-electron reduction, cyclopropyl ketones can form radical anions (ketyls) that undergo rapid ring-opening.[2] The ring-opening of cyclopropylcarbinyl radicals is known to be an extremely fast process, with rate constants on the order of 10¹¹ s⁻¹ at room temperature. In a photocatalytic [3+2] cycloaddition, the initial ring-opening of an aryl cyclopropyl ketone ketyl radical is reversible and rapid, with the cis-isomer completely converting to the more stable trans-isomer in under an hour.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing kinetic studies. Below are examples of methodologies employed in the investigation of cyclopropyl ketone ring-opening reactions.

General Procedure for Kinetic Analysis of Acid-Catalyzed Hydroarylation

This protocol is adapted from the study of the ring-opening hydroarylation of monosubstituted cyclopropanes.[1]

Materials:

  • Cyclopropyl ketone substrate (e.g., cyclopropyl phenyl ketone)

  • Arene nucleophile (e.g., 1,3,5-trimethoxybenzene)

  • Brønsted acid catalyst (e.g., triflic acid)

  • Solvent (e.g., hexafluoroisopropanol - HFIP)

  • Internal standard for NMR analysis

  • NMR tubes

Procedure:

  • A stock solution of the cyclopropyl ketone, arene nucleophile, and internal standard in the chosen solvent is prepared in a volumetric flask.

  • The solution is distributed into individual NMR tubes.

  • The reaction is initiated by adding a specific amount of the acid catalyst to each NMR tube.

  • The NMR tubes are then placed in a thermostated NMR spectrometer at a constant temperature (e.g., 65 °C).

  • ¹H NMR spectra are recorded at regular time intervals.

  • The conversion of the starting material to the product is determined by integrating the respective signals in the NMR spectra relative to the internal standard.

  • The data is plotted as conversion (%) versus time (min) to compare the relative reaction rates of different substrates.

Synthesis of Substituted Cyclopropyl Ketones

The following is a general procedure for the synthesis of aryl cyclopropyl ketones, which are common substrates in ring-opening studies.

Materials:

  • Substituted chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Sodium hydride is suspended in DMSO under an inert atmosphere.

  • Trimethylsulfoxonium iodide is added portion-wise, and the mixture is stirred to form the sulfur ylide.

  • A solution of the substituted chalcone in DMSO is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by pouring it into ice water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships in chemical reactions and experimental designs.

reaction_pathway cluster_thermal Thermal Rearrangement cluster_acid Acid-Catalyzed Ring-Opening cluster_photo Photochemical/Radical Ring-Opening Cyclopropyl Ketone_T Cyclopropyl Ketone Transition State_T Diradical or Concerted TS Cyclopropyl Ketone_T->Transition State_T Δ Ring-Opened Product_T Acyclic Ketone Transition State_T->Ring-Opened Product_T Cyclopropyl Ketone_A Cyclopropyl Ketone Activated Ketone Protonated/ Lewis Acid Adduct Cyclopropyl Ketone_A->Activated Ketone H+ or LA Ring-Opened Cation Carbocation Intermediate Activated Ketone->Ring-Opened Cation Ring Opening Product_A Functionalized Product Ring-Opened Cation->Product_A + Nu- Cyclopropyl Ketone_P Cyclopropyl Ketone Ketyl Radical Ketyl Radical Anion Cyclopropyl Ketone_P->Ketyl Radical hν or e- Distonic Radical Ring-Opened Radical Anion Ketyl Radical->Distonic Radical Fast Ring Opening Final Product_P Cycloadduct or Functionalized Product Distonic Radical->Final Product_P

Caption: Mechanisms of Cyclopropyl Ketone Ring-Opening.

kinetic_workflow Start Substrate and Reagent Preparation ReactionSetup Reaction Setup in Thermostated Vessel (e.g., NMR tube) Start->ReactionSetup Initiation Initiation of Reaction (e.g., Catalyst Addition) ReactionSetup->Initiation DataAcquisition Time-Resolved Data Acquisition (e.g., NMR) Initiation->DataAcquisition Analysis Data Analysis: Integration and Concentration Calculation DataAcquisition->Analysis Plotting Plotting Kinetic Data (e.g., [A] vs. time) Analysis->Plotting Determination Determination of Rate Constants and Activation Parameters Plotting->Determination

Caption: Experimental Workflow for a Kinetic Study.

References

A Comparative Guide to the Computational Analysis of Transition States in Cyclopropyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of cyclopropyl ketones, driven by the inherent strain of the three-membered ring, makes them valuable intermediates in organic synthesis, including the construction of complex molecular architectures found in pharmaceuticals. Understanding the transition states of their various reactions—such as ring-opening, rearrangement, and cycloaddition—is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This guide provides a comparative overview of computational methods used to analyze these transition states, supported by experimental data and detailed methodologies.

Comparison of Computational Methods for Activation Energy Prediction

Density Functional Theory (DFT) is the most widely used computational method for studying the reaction mechanisms of cyclopropyl ketones due to its balance of accuracy and computational cost. Various functionals can be employed, each with its strengths and weaknesses. The choice of functional can significantly impact the accuracy of the calculated activation energies.

Below is a summary of calculated activation energies for various cyclopropyl ketone reactions using different computational methods. Where available, experimental values are provided for comparison.

Reaction TypeSubstrateCatalyst/ConditionsComputational MethodCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Reference
SmI₂-Catalyzed Intermolecular Coupling Cyclohexyl cyclopropyl ketoneSmI₂DFT25.4-[1]
Phenyl cyclopropyl ketoneSmI₂DFT24.6-[1]
2,6-Dimethylphenyl cyclopropyl ketoneSmI₂DFT23.1-[1]
DABCO-Catalyzed Cloke-Wilson Rearrangement Phenyl-substituted cyclopropyl ketoneDABCOSMD(DMSO)-M06-2X/6-31+G(d,p)33.9 (Nucleophilic Attack)-[1][2]
Phosphine-Catalyzed Rearrangement VinylcyclopropylketonePBu₃DFT28.5 (Uncatalyzed[3][3]-σ)-[4]
VinylcyclopropylketonePBu₃DFT41.1 (Catalyzed Ring Closure)-[4]

Note: ΔG‡ refers to the Gibbs free energy of activation. The accuracy of DFT calculations can be influenced by the choice of functional and basis set. Benchmark studies on pericyclic reactions, which share mechanistic similarities with some cyclopropyl ketone rearrangements, have shown that meta-hybrid functionals like M06-2X often provide high accuracy, with mean absolute errors around 1.1 kcal/mol for reaction barriers.[3][5] Double-hybrid functionals also perform well, while simpler GGA functionals like BP86 may have larger errors but can still capture qualitative trends.[3][5]

Experimental Protocols

Detailed experimental procedures are essential for validating computational models and for the practical application of these reactions.

SmI₂-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones and Alkynes

This procedure is adapted from the work of Procter and colleagues.[3][5][6]

Preparation of SmI₂ Solution (0.1 M in THF):

  • An oven-dried round-bottom flask equipped with a magnetic stir bar is flushed with a strong stream of nitrogen for 30 minutes.

  • Samarium metal (1.4 equivalents) and 1,2-diiodoethane (1.0 equivalent) are added to the flask, which is then flushed with nitrogen for an additional 30 minutes.

  • Freshly distilled and degassed tetrahydrofuran (THF) is added to achieve a 0.1 M concentration, and the mixture is stirred overnight at room temperature.

  • The resulting deep blue solution of SmI₂ is allowed to settle for at least one hour before use and should be titrated prior to the reaction.

General Procedure for the Catalytic Coupling:

  • To an oven-dried microwave reaction vial containing a magnetic stir bar, add the aryl cyclopropyl ketone (1.0 equivalent, 0.1 mmol).

  • The vial is flushed with nitrogen for 15 minutes.

  • Anhydrous THF (0.5 mL) and the alkyne (5.0 equivalents, 0.5 mmol) are added via syringe.

  • The vial is placed in a preheated oil bath at 55 °C.

  • The freshly prepared SmI₂ solution (typically 25 mol %, 0.250 mL of the 0.1 M solution) is then added.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

Phosphine-Catalyzed Rearrangement of Vinylcyclopropylketones to Cycloheptenones

The following is a general procedure based on the experimental work that inspired the DFT study by Wu et al.[7][8]

General Procedure:

  • To a reaction tube, add the vinylcyclopropylketone substrate (1.0 equivalent).

  • Add a catalytic amount of tributylphosphine (PBu₃, typically 20 mol %).

  • Add the appropriate solvent (e.g., toluene).

  • The reaction mixture is heated to 110 °C.

  • The reaction is monitored by a suitable method (e.g., GC-MS or NMR) until the starting material is consumed.

  • The product cycloheptenone is then isolated and purified using standard techniques such as column chromatography.

DABCO-Catalyzed Cloke-Wilson Rearrangement of Cyclopropyl Ketones

This protocol is based on the work of Xu and coworkers.[9][10][11]

General Procedure:

  • In a reaction vessel, dissolve the cyclopropyl ketone substrate (1.0 equivalent) in dimethyl sulfoxide (DMSO).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst.

  • Heat the reaction mixture to 120 °C.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, the reaction is worked up, and the 2,3-dihydrofuran product is purified by column chromatography.

Visualizing Reaction Pathways and Computational Workflows

Graphviz diagrams are provided to illustrate the logical flow of a typical computational analysis and the mechanistic pathways of key cyclopropyl ketone reactions.

Computational_Workflow cluster_start Input Structures cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_verify Verification cluster_analysis Energy Analysis Reactant Reactant(s) Opt_React Optimize Reactant Geometry Reactant->Opt_React Product Product(s) Opt_Prod Optimize Product Geometry Product->Opt_Prod TS_Search Transition State (TS) Search Opt_React->TS_Search Opt_Prod->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc->IRC_Calc Imaginary Frequency Confirmed Energy_Profile Construct Potential Energy Surface IRC_Calc->Energy_Profile Activation_Energy Determine Activation Energy (ΔG‡) Energy_Profile->Activation_Energy Phosphine_Catalyzed_Rearrangement cluster_reaction Phosphine-Catalyzed Rearrangement of Vinylcyclopropylketone Start Vinylcyclopropyl- ketone + PBu₃ Zwitterion Zwitterionic Intermediate Start->Zwitterion Nucleophilic Attack (Ring Opening) Proton_Transfer Proton Transfer (Tautomerism) Zwitterion->Proton_Transfer Ring_Closure_TS 7-endo-trig Ring Closure TS Proton_Transfer->Ring_Closure_TS Product_Complex Cycloheptenone + PBu₃ Ring_Closure_TS->Product_Complex Ring Closure Final_Product Cycloheptenone Product_Complex->Final_Product Catalyst Regeneration SmI2_Catalyzed_Coupling cluster_cycle SmI₂-Catalyzed Intermolecular Coupling CPK Cyclopropyl Ketone Ketyl_Radical Ketyl Radical Intermediate CPK->Ketyl_Radical + SmI₂ SmI2_cat SmI₂ Ring_Opened β-Keto Radical Ketyl_Radical->Ring_Opened Ring Opening Adduct Vinyl Radical Intermediate Ring_Opened->Adduct + Alkyne Alkyne Alkyne Cyclization_TS 5-exo-trig Cyclization TS Adduct->Cyclization_TS Product_Radical Cyclopentenyl Ketyl Radical Cyclization_TS->Product_Radical Product Cyclopentenone Product Product_Radical->Product + Sm(III) Product->SmI2_cat Regeneration

References

"a comparative study of Lewis acid catalysts in cyclopropyl ketone reactions"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of cyclopropyl ketones has established them as valuable building blocks in organic synthesis. Their unique reactivity, driven by the inherent ring strain of the cyclopropane ring, allows for a variety of transformations to access complex molecular architectures. Lewis acid catalysis has emerged as a powerful tool to control the outcome of these reactions, enabling selective ring-opening, cycloaddition, and rearrangement pathways. This guide provides a comparative overview of common Lewis acid catalysts used in cyclopropyl ketone reactions, supported by experimental data, to aid in catalyst selection and reaction optimization.

Performance Comparison of Lewis Acid Catalysts

The choice of Lewis acid catalyst is critical in dictating the efficiency, regioselectivity, and stereoselectivity of cyclopropyl ketone reactions. The following tables summarize the performance of various Lewis acids in representative transformations. It is important to note that direct comparison can be challenging due to variations in substrates, nucleophiles, and reaction conditions across different studies.

Table 1: Lewis Acid Screening in the [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with Benzaldehyde

This table compares the effectiveness of different Lewis acids in promoting the cycloaddition reaction between a donor-acceptor cyclopropane and benzaldehyde to form a tetrahydrofuran derivative.

EntryLewis Acid (mol%)SolventTime (h)Conversion (%)Diastereomeric Ratio (cis:trans)
1Sn(OTf)₂ (5)CH₂Cl₂1100>100:1
2Cu(OTf)₂ (5)CH₂Cl₂38959:1
3Sc(OTf)₃ (5)CH₂Cl₂31003.1:1
4SnCl₄ (5)CH₂Cl₂310031:1
5TiCl₄CH₂Cl₂-Decomposition-
6AlCl₃CH₂Cl₂-Decomposition-
7ZnCl₂CH₂Cl₂-No Reaction-
8Mg(OTf)₂CH₂Cl₂-No Reaction-
9La(OTf)₃CH₂Cl₂-No Reaction-

Data compiled from a study on the catalytic synthesis of 2,5-disubstituted tetrahydrofurans.

Table 2: Enantioselective Ring-Opening of a Cyclopropyl Ketone with 2-Naphthol Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex

This table highlights the performance of a specific chiral Lewis acid complex in the asymmetric ring-opening of a cyclopropyl ketone with a naphthol nucleophile.

EntrySubstrate (R)Yield (%)ee (%)
1C₆H₅9592
24-MeC₆H₄9291
34-MeOC₆H₄9993
44-FC₆H₄8590
54-ClC₆H₄8288
64-BrC₆H₄8087
72-Naphthyl9395
82-Thienyl7585
9Vinyl7090

Data from a study on the asymmetric ring-opening of cyclopropyl ketones with β-naphthols.[1]

Reaction Mechanisms and Experimental Protocols

The reactions of cyclopropyl ketones initiated by Lewis acids generally proceed through the activation of the carbonyl group, which facilitates the cleavage of a carbon-carbon bond in the three-membered ring.

General Reaction Mechanism

The following diagram illustrates the general mechanism of Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane.

ReactionMechanism start Cyclopropyl Ketone activated Activated Complex start->activated Coordination LA Lewis Acid (LA) LA->activated intermediate Ring-Opened Intermediate activated->intermediate Ring Opening product Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu) nucleophile->product ExperimentalWorkflow A Define Model Reaction (Substrate, Nucleophile, Solvent) B Select a Panel of Lewis Acid Catalysts A->B C Perform Parallel Reactions (Identical Conditions) B->C D Analyze Reaction Outcomes (TLC, GC, NMR) C->D E Identify Promising Catalysts (Yield, Selectivity) D->E F Optimize Reaction Conditions (Temperature, Concentration, Time) E->F G Validate Optimized Conditions F->G CatalystSelection start Desired Transformation? ring_opening Simple Ring-Opening start->ring_opening Ring-Opening cycloaddition [3+n] Cycloaddition start->cycloaddition Cycloaddition asymmetric Asymmetric Reaction? ring_opening->asymmetric cyclo_la Consider Sn(OTf)₂ or Cu(OTf)₂ for high diastereoselectivity cycloaddition->cyclo_la achiral Achiral Product asymmetric->achiral No chiral Chiral Product asymmetric->chiral Yes strong_la Consider Strong LA (e.g., TiCl₄, SnCl₄) if substrate is robust achiral->strong_la mild_la Consider Mild LA (e.g., Sc(OTf)₃, Yb(OTf)₃) for sensitive substrates achiral->mild_la chiral_la Use Chiral Lewis Acid Complex (e.g., Sc(III)-N,N'-dioxide) chiral->chiral_la

References

A Comparative Guide to the Validation of Asymmetric Induction in Chiral Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral cyclopropyl ketones is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in biologically active molecules. Achieving high levels of asymmetric induction is crucial for obtaining the desired stereoisomer. This guide provides an objective comparison of common methodologies for the synthesis of chiral cyclopropyl ketones, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Key Methodologies

The asymmetric synthesis of chiral cyclopropyl ketones can be broadly categorized into four main approaches: the Simmons-Smith reaction, the Corey-Chaykovsky reaction, organocatalytic methods, and chemoenzymatic synthesis. Each method offers distinct advantages and is suited for different substrate scopes and research objectives.

Data Summary

The following tables summarize the performance of these key methodologies in the asymmetric synthesis of various cyclopropyl ketones, focusing on yield and enantiomeric excess (ee).

Table 1: Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols

EntrySubstrate (Allylic Alcohol)Chiral Ligand/AuxiliaryYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
1Cinnamyl alcoholAziridine-phosphine 6~9015:190[1]
2(E)-4-phenylbut-3-en-2-olDioxaborolane98>50:1N/A[2]
3GeraniolDioxaborolane85>20:192[3]

Table 2: Asymmetric Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Ketones

EntrySubstrate (Enone)Chiral Sulfide/YlideBaseYield (%)Enantiomeric Excess (ee, %)Reference
1ChalconeCamphor-derived sulfonium saltKOBut9294[4]
22-Benzylidene-1-indanoneCinchona alkaloid-derived catalystK2CO39891[5]
3(E)-4-phenylbut-3-en-2-oneChiral diamine catalystN/A6893[6]

Table 3: Organocatalytic Asymmetric Cyclopropanation

EntrySubstrateCatalystReagentYield (%)Enantiomeric Excess (ee, %)Reference
1CinnamaldehydeDiarylprolinol silyl etherBromomalonate8197[7]
2CrotonaldehydeChiral secondary amineBenzyl chlorideGoodExcellent[8][9]
3CinnamaldehydeDihydroindole derivativePhenylacyl sulfonium ylideHigh96[10]

Table 4: Chemoenzymatic Cyclopropanation

EntrySubstrateBiocatalystCarbene SourceYield (%)Enantiomeric Excess (ee, %)Reference
1StyreneEngineered MyoglobinEthyl α-diazopyruvateHigh>99[11]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.

Asymmetric Simmons-Smith Reaction

The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid. In the asymmetric variant, a chiral ligand coordinates to the zinc atom, directing the cyclopropanation to one face of the alkene.[12]

Simmons_Smith Alkene Allylic Alcohol Intermediate Chiral Zinc Carbenoid Complex Alkene->Intermediate Coordination Reagent Et2Zn, CH2I2 Reagent->Intermediate Ligand Chiral Dioxaborolane Ligand Ligand->Intermediate Product Chiral Cyclopropyl Ketone Intermediate->Product Cyclopropanation

Caption: Asymmetric Simmons-Smith Reaction Pathway.

Asymmetric Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert an α,β-unsaturated ketone to a cyclopropyl ketone.[4] Asymmetric induction is achieved by using a chiral sulfide to generate a chiral sulfur ylide.[4]

Corey_Chaykovsky Enone α,β-Unsaturated Ketone Intermediate Betaine Intermediate Enone->Intermediate 1,4-Addition Ylide Chiral Sulfur Ylide Ylide->Intermediate Product Chiral Cyclopropyl Ketone Intermediate->Product Intramolecular Ring Closure

Caption: Asymmetric Corey-Chaykovsky Reaction Mechanism.

Organocatalytic Cyclopropanation Workflow

Organocatalytic cyclopropanation often involves the activation of the α,β-unsaturated aldehyde or ketone by a chiral amine catalyst to form a chiral iminium ion, which then reacts with a nucleophile.[10]

Organocatalysis_Workflow cluster_reaction Reaction Steps cluster_workup Workup Enone Enone/Enal Iminium Chiral Iminium Ion Enone->Iminium Catalyst Chiral Amine Catalyst Catalyst->Iminium Adduct Michael Adduct Iminium->Adduct Nucleophile Nucleophile Nucleophile->Adduct Product Chiral Cyclopropyl Ketone Adduct->Product Intramolecular Alkylation Quench Quench Reaction Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify FinalProduct Pure Chiral Product Purify->FinalProduct

Caption: General Workflow for Organocatalytic Cyclopropanation.

Experimental Protocols

General Procedure for Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol
  • Materials: Anhydrous dichloromethane (DCM), diethylzinc (1.0 M in hexanes), diiodomethane, chiral ligand (e.g., aziridine-phosphine 6[1]), and the allylic alcohol substrate.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral ligand (10 mol%).

    • Dissolve the ligand in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add diethylzinc (2.0 equivalents) dropwise and stir for 30 minutes.

    • Add diiodomethane (1.2 equivalents) dropwise and stir for another 30 minutes.

    • Add a solution of the allylic alcohol (1.0 equivalent) in anhydrous DCM dropwise.

    • Allow the reaction to stir at 0 °C for 4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Asymmetric Corey-Chaykovsky Cyclopropanation of a Chalcone
  • Materials: Anhydrous solvent (e.g., THF or DMSO), a chiral sulfonium salt (e.g., camphor-derived[4]), a strong base (e.g., potassium tert-butoxide), and the chalcone substrate.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the chiral sulfonium salt (1.1 equivalents).

    • Add the anhydrous solvent and cool the suspension to the desired temperature (e.g., -78 °C).

    • Add the base portion-wise and stir the resulting ylide solution for 1 hour.

    • Add a solution of the chalcone (1.0 equivalent) in the anhydrous solvent dropwise.

    • Stir the reaction at the same temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

General Procedure for Organocatalytic Asymmetric Cyclopropanation of an α,β-Unsaturated Aldehyde
  • Materials: Anhydrous solvent (e.g., chloroform or toluene), a chiral amine catalyst (e.g., a diarylprolinol silyl ether[7]), the α,β-unsaturated aldehyde, and the cyclopropanating agent (e.g., bromomalonate).

  • Procedure:

    • To a vial, add the α,β-unsaturated aldehyde (1.0 equivalent), the cyclopropanating agent (1.2 equivalents), and the chiral amine catalyst (10-20 mol%).

    • Add the anhydrous solvent and stir the mixture at the specified temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture directly.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

General Procedure for Chemoenzymatic Cyclopropanation
  • Materials: Buffer solution (e.g., potassium phosphate buffer, pH 7), the engineered enzyme (e.g., myoglobin variant[11]), the alkene substrate, and the diazo compound (carbene precursor).

  • Procedure:

    • In an anaerobic environment (e.g., a glovebox), prepare a solution of the engineered enzyme in the buffer.

    • Add the alkene substrate, typically from a stock solution in a water-miscible solvent like ethanol.

    • Initiate the reaction by adding the diazo compound.

    • Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours[11]).

    • Quench the reaction by adding an acid (e.g., 3 M HCl).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Analyze the yield and enantiomeric excess of the product by chiral GC or HPLC.

Conclusion

The validation of asymmetric induction in the synthesis of chiral cyclopropyl ketones relies on a careful selection of the synthetic methodology. The Simmons-Smith and Corey-Chaykovsky reactions offer well-established routes with the potential for high stereocontrol through the use of chiral ligands and auxiliaries. Organocatalysis has emerged as a powerful, metal-free alternative, often providing excellent enantioselectivities under mild conditions. For a green and highly selective approach, chemoenzymatic methods present a promising frontier. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate these choices and successfully synthesize the desired chiral cyclopropyl ketones for their research and development endeavors.

References

A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl ketone moiety is a versatile functional group in organic synthesis, prized for its unique electronic properties and the inherent strain of the three-membered ring. This strain can be harnessed as a driving force for a variety of chemical transformations. However, the reactivity of cyclopropyl ketones is significantly influenced by the nature of the substituent attached to the carbonyl group. This guide provides an objective comparison of the reactivity of aryl cyclopropyl ketones versus alkyl cyclopropyl ketones, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate substrate for their synthetic endeavors.

Core Reactivity Differences: An Overview

The primary distinction in reactivity between aryl and alkyl cyclopropyl ketones stems from the electronic properties of the aryl versus the alkyl group. The aryl group, through its ability to engage in conjugation and stabilize radical intermediates, renders aryl cyclopropyl ketones more susceptible to single-electron transfer (SET) processes and certain metal-catalyzed reactions. In contrast, the electron-donating nature of alkyl groups can decrease the electrophilicity of the carbonyl carbon and the overall reactivity in specific transformations.

A key indicator of this difference is their standard redox potential. Aryl ketones are more easily reduced by single-electron transfer than their aliphatic counterparts. For instance, acetophenone has a reduction potential (E1/2) of -2.11 V versus the saturated calomel electrode (SCE), whereas cyclohexanone has a more negative reduction potential of -2.73 V vs SCE.[1][2] This fundamental electronic difference dictates their suitability for a range of chemical reactions.

Comparative Reactivity in Key Transformations

The differential reactivity of aryl and alkyl cyclopropyl ketones is most pronounced in three main classes of reactions: samarium(II) iodide-catalyzed couplings, photocatalytic cycloadditions, and metal-catalyzed ring-opening reactions.

Samarium(II) Iodide-Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI2) is a powerful single-electron reducing agent that can initiate the ring-opening of cyclopropyl ketones to form a ketyl radical, which can then participate in intermolecular coupling reactions. Computational and experimental studies have revealed significant differences in the reactivity of aryl and alkyl cyclopropyl ketones in these transformations.

Aryl cyclopropyl ketones generally exhibit faster reaction kinetics in SmI2-catalyzed couplings.[3] The aryl group stabilizes the initially formed ketyl radical and facilitates the subsequent cyclopropyl fragmentation.[3] However, the formation of a gauche styrene intermediate can increase the energy barrier for the subsequent radical trapping step.[3]

Conversely, alkyl cyclopropyl ketones lack the conjugative stabilization of the ketyl radical, leading to higher energy barriers for reduction and fragmentation.[3] This often results in slower reaction rates or a complete lack of reactivity under standard conditions.[1][2] To overcome this limitation, the addition of metallic samarium (Sm(0)) has been shown to stabilize the SmI2 catalyst, "switching-on" the reactivity of even recalcitrant alkyl cyclopropyl ketones.[1][2]

Table 1: Comparison of Aryl vs. Alkyl Cyclopropyl Ketones in SmI2-Catalyzed Couplings

FeatureAryl Cyclopropyl KetonesAlkyl Cyclopropyl Ketones
Reaction Rate Generally faster kinetics.[3]Slower kinetics, may require catalyst stabilization.[1][2][3]
Ketyl Radical Stability Stabilized by conjugation with the aryl ring.[3]Lacks conjugative stabilization.[3]
Activation Barrier Lower activation barrier for reduction and fragmentation.[3]Higher activation barrier for reduction and fragmentation.[3]
Catalyst System SmI2 is often sufficient.May require the addition of Sm(0) for efficient reaction.[1][2]
Photocatalytic [3+2] Cycloadditions

Visible light photocatalysis offers a mild and efficient method for the [3+2] cycloaddition of cyclopropyl ketones with alkenes. However, this methodology has been predominantly successful with aryl cyclopropyl ketones. The initiation step involves a one-electron reduction of the ketone to its radical anion, a process that is significantly more facile for aryl ketones due to their lower reduction potentials.[4]

Aliphatic cyclopropyl ketones are generally not suitable substrates for these photocatalytic reactions, presumably due to the increased difficulty in generating their corresponding radical anions under the reaction conditions.[4]

Table 2: Reactivity in Visible Light Photocatalytic [3+2] Cycloadditions

Substrate TypeReactivityRationale
Aryl Cyclopropyl Ketones Successful substrates, leading to highly substituted cyclopentanes.[4][5]Lower reduction potential allows for facile one-electron reduction to the key radical anion intermediate.[4]
Alkyl Cyclopropyl Ketones Generally unsuccessful substrates.[4]Higher reduction potential makes the initial one-electron reduction step difficult to achieve.[4]
Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis, particularly with palladium and nickel, has been effectively employed for the ring-opening of aryl cyclopropyl ketones. These reactions can lead to the formation of valuable products such as α,β-unsaturated ketones and γ-alkylated ketones.

For instance, a palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones has been developed to produce (E)-1-arylbut-2-en-1-ones.[6][7] Similarly, nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones with alkyl bromides provide a regioselective route to alkylated ketones.[8] A notable limitation in some of these nickel-catalyzed systems is the lack of reactivity observed for alkyl-substituted cyclopropyl ketones.[9]

Table 3: Comparison in Metal-Catalyzed Ring-Opening Reactions

Catalytic SystemAryl Cyclopropyl KetonesAlkyl Cyclopropyl Ketones
Palladium-catalyzed Efficiently undergo stereoselective ring-opening to form α,β-unsaturated ketones.[6][7]Reactivity not extensively reported under these specific conditions.
Nickel-catalyzed Serve as effective substrates for reductive ring-opening and γ-alkylation.[8][9]Reported to be unreactive in some γ-alkylation protocols.[9]

Experimental Protocols

General Procedure for SmI2-Catalyzed Coupling of an Alkyl Cyclopropyl Ketone

This protocol is adapted from the work of Procter and coworkers on the catalytic formal [3+2] cycloadditions of alkyl cyclopropyl ketones.[1]

Materials:

  • Alkyl cyclopropyl ketone

  • Alkene or alkyne coupling partner

  • Samarium(II) iodide (SmI2) solution in THF (typically 0.1 M)

  • Samarium metal powder (if required for catalyst stabilization)

  • Anhydrous tetrahydrofuran (THF)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl cyclopropyl ketone (1.0 equiv).

  • If using, add samarium metal powder (0.1-0.2 equiv).

  • Add the alkene or alkyne coupling partner (1.5-3.0 equiv).

  • Add anhydrous THF to achieve the desired concentration (typically 0.1-0.2 M).

  • Add the SmI2 solution in THF (0.1-0.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Visible Light Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone

This protocol is based on the method developed by Yoon and coworkers.[4]

Materials:

  • Aryl cyclopropyl ketone

  • Alkene

  • Ru(bpy)3(PF6)2 photocatalyst

  • Lewis acid additive (e.g., La(OTf)3)

  • Amine additive (e.g., TMEDA)

  • Anhydrous solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine the aryl cyclopropyl ketone (1.0 equiv), alkene (1.5-2.0 equiv), Ru(bpy)3(PF6)2 (1-2 mol%), and the Lewis acid additive (10-20 mol%).

  • Add the amine additive (1.0-1.5 equiv) and anhydrous solvent.

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Logical Workflows

The disparate reactivity of aryl and alkyl cyclopropyl ketones can be visualized through their respective reaction pathways.

G cluster_aryl Aryl Cyclopropyl Ketone Reactivity cluster_alkyl Alkyl Cyclopropyl Ketone Reactivity A_start Aryl Cyclopropyl Ketone A_reduct One-Electron Reduction (SET) A_start->A_reduct A_radical Stabilized Ketyl Radical Anion A_reduct->A_radical A_fragment Ring Opening A_radical->A_fragment A_intermediate Aryl-Stabilized Radical Intermediate A_fragment->A_intermediate A_product [3+2] Cycloaddition or Coupling Product A_intermediate->A_product B_start Alkyl Cyclopropyl Ketone B_reduct One-Electron Reduction (SET) B_start->B_reduct B_radical Unstabilized Ketyl Radical Anion B_reduct->B_radical Higher Barrier B_fragment Ring Opening B_radical->B_fragment Higher Barrier B_intermediate Alkyl Radical Intermediate B_fragment->B_intermediate B_product [3+2] Cycloaddition or Coupling Product B_intermediate->B_product

Caption: SET-initiated pathways for aryl vs. alkyl cyclopropyl ketones.

The diagram above illustrates the key mechanistic difference in SET-initiated reactions. The aryl group provides electronic stabilization to the radical anion intermediate, lowering the energy barriers for both its formation and subsequent ring-opening.

G cluster_workflow Experimental Workflow: Substrate Selection start Desired Transformation? photocat Photocatalytic [3+2] Cycloaddition start->photocat SET-based sm_coupling SmI2-Mediated Coupling start->sm_coupling Reductive metal_ring Metal-Catalyzed Ring Opening start->metal_ring Oxidative Addition aryl_ketone Select Aryl Cyclopropyl Ketone photocat->aryl_ketone check_conditions Are specialized conditions (e.g., Sm(0) addition) feasible? sm_coupling->check_conditions metal_ring->aryl_ketone alkyl_ketone Consider Alkyl Cyclopropyl Ketone no_reaction Reaction may be inefficient or fail alkyl_ketone->no_reaction If standard conditions are used check_conditions->aryl_ketone No check_conditions->alkyl_ketone Yes

Caption: Decision workflow for selecting the appropriate cyclopropyl ketone.

This workflow provides a logical guide for researchers based on the desired chemical transformation, highlighting the general preference for aryl cyclopropyl ketones in many modern synthetic methods.

Conclusion

The choice between an aryl and an alkyl cyclopropyl ketone as a synthetic precursor is not arbitrary and has profound implications for reactivity. Aryl cyclopropyl ketones are generally more reactive in transformations initiated by single-electron transfer, such as photocatalytic and many SmI2-mediated reactions, due to the stabilizing effect of the aryl group on radical intermediates. They are also more versatile substrates in a number of metal-catalyzed ring-opening reactions. While recent advances have expanded the scope of reactions for alkyl cyclopropyl ketones, they often require more specialized and robust catalytic systems to achieve comparable efficiency. A thorough understanding of these reactivity differences is crucial for the successful design and implementation of synthetic strategies involving these valuable building blocks.

References

Assessing the Purity of Cyclopropyl Methyl Ketone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Cyclopropyl methyl ketone, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comparative overview of analytical methods for assessing its purity, with a primary focus on gas chromatography (GC), and includes detailed experimental protocols and supporting data.

Gas chromatography is a widely utilized technique for the analysis of volatile compounds like cyclopropyl methyl ketone, offering high resolution and sensitivity for separating the main component from potential impurities. Commercial suppliers of cyclopropyl methyl ketone often specify a purity of ≥98.0% as determined by GC, with some synthesis patents claiming purities as high as 99.8%.[1][2] A certificate of analysis for a commercial sample reported a purity of 99.39% by GC, underscoring the industry's reliance on this method.

Alternative techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also serve as powerful tools for purity assessment. While GC is generally faster and more cost-effective for volatile substances, HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally unstable.[3][4][5] qNMR provides a direct, primary method of quantification without the need for a reference standard of the analyte itself, offering a distinct advantage in terms of accuracy.[6][7]

This guide will delve into the specifics of each technique, providing the necessary details to implement these methods in a laboratory setting and to critically evaluate the purity of cyclopropyl methyl ketone.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for determining the purity of cyclopropyl methyl ketone depends on several factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Quantification based on the direct relationship between the integrated signal intensity and the number of atomic nuclei.[6][8]
Typical Purity Values Reported ≥98.0% to 99.8%[1][2]Method available, but specific purity data for cyclopropyl methyl ketone is less commonly reported.High accuracy, capable of determining absolute purity.[9]
Advantages High resolution for volatile compounds, fast analysis times, cost-effective.[3][5]Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[3][4]Direct and absolute quantification without the need for a specific reference standard of the analyte, high precision.[6][7]
Disadvantages Limited to volatile and thermally stable compounds.Can be more expensive due to solvent consumption, potentially longer analysis times.[3][5]Lower sensitivity compared to GC and HPLC, requires a high-field NMR spectrometer.
Common Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Mass Spectrometer (MS)Not applicable (direct detection of nuclear spins)

Experimental Protocols

Detailed methodologies for the implementation of GC, HPLC, and qNMR for the purity assessment of cyclopropyl methyl ketone are provided below.

This protocol is adapted from a method used for the analysis of a structurally related precursor, 5-chloro-2-pentanone, and is expected to provide excellent separation for cyclopropyl methyl ketone and its potential impurities.[1] Given that ketones are polar compounds, a polar stationary phase is recommended for optimal separation.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-FFAP (Fused Silica Capillary Column with a Nitroterephthalic acid modified polyethylene glycol stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Injection Volume: 1 µL of a 1% solution of cyclopropyl methyl ketone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Split Ratio: 50:1.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the cyclopropyl methyl ketone peak relative to the total area of all peaks in the chromatogram.

For ketones that may not be suitable for GC analysis or for orthogonal testing, HPLC with UV detection is a viable alternative. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method to enhance the UV absorbance of ketones.[10][11]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 365 nm (for the DNPH derivative).

  • Injection Volume: 10 µL.

  • Sample Preparation (Derivatization):

    • Prepare a 1 mg/mL solution of cyclopropyl methyl ketone in acetonitrile.

    • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric acid as a catalyst.

    • Mix 100 µL of the sample solution with 1 mL of the DNPH solution.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Dilute the reaction mixture with the initial mobile phase composition before injection.

  • Data Analysis: Purity is determined by comparing the peak area of the cyclopropyl methyl ketone-DNPH derivative to that of a reference standard of known purity.

qNMR offers a primary ratio method for purity determination without the need for a specific cyclopropyl methyl ketone reference standard. An internal standard of known purity and concentration is used for quantification.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard: A high-purity standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the cyclopropyl methyl ketone sample into a clean NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A longer delay (e.g., 30-60 seconds) is crucial for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8 or 16 scans).

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for cyclopropyl methyl ketone (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the cyclopropyl methyl ketone and the internal standard, respectively.

Workflow and Data Visualization

The following diagrams illustrate the logical workflow for assessing the purity of cyclopropyl methyl ketone using the described analytical techniques.

Caption: Workflow for purity assessment of cyclopropyl methyl ketone.

GC_Method_Parameters GC_Parameters Gas Chromatography Method Column: DB-FFAP Carrier Gas: N₂ or He Injector Temp: 250 °C Detector Temp: 280 °C Oven Program: 60-180 °C Detector: FID

Caption: Key parameters for the GC analysis of cyclopropyl methyl ketone.

By employing these methodologies and understanding their comparative advantages, researchers can confidently assess the purity of cyclopropyl methyl ketone, ensuring the quality and reliability of their subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of Ethenone, Cyclopropyl-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Ethenone, cyclopropyl- (also known as cyclopropyl methyl ketone), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This highly flammable liquid necessitates a stringent disposal protocol to mitigate risks. This guide provides essential safety information, detailed disposal procedures, and in-lab treatment options.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be aware of the inherent hazards associated with cyclopropyl ethenone. Adherence to safety protocols is non-negotiable to prevent accidents and ensure a safe laboratory environment.

Key Hazards:

  • Flammability: Cyclopropyl ethenone is a highly flammable liquid and vapor.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] All equipment used for handling must be properly grounded to prevent static discharge.[1]

  • Health Hazards: It can cause skin and serious eye irritation.[2][3] Ingestion may be harmful.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles or a face shield.[3]

  • Hand Protection: Wear appropriate protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use only under a chemical fume hood.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of cyclopropyl ethenone are summarized in the table below.

PropertyValue
CAS Number 765-43-5
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol [4][5]
Appearance Clear colorless to very slightly yellow liquid[4][6]
Boiling Point 114 °C[4][6][7][8]
Melting Point < -70 °C[4][6][7]
Flash Point 21 °C (69.8 °F)[1][2][6][8]
Density 0.849 g/mL at 25 °C[4][7][8]
Solubility in Water Fully miscible[4][6][7][9]

Standard Disposal Procedure

The standard and most recommended method for the disposal of cyclopropyl ethenone is through a licensed professional waste disposal service. Under no circumstances should it be poured down the drain. [7]

Step-by-Step Standard Disposal Workflow:

  • Waste Collection:

    • Collect waste cyclopropyl ethenone in a designated, properly labeled, and chemically compatible container. The container should be kept tightly closed when not in use.[1]

    • Do not mix with incompatible waste streams, such as strong oxidizing or reducing agents.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("Cyclopropyl Ethenone" or "Cyclopropyl Methyl Ketone"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

    • Ensure the storage area is designated for flammable liquids and is in compliance with all institutional and regulatory guidelines.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

In-Lab Neutralization Protocol (for Small Quantities)

For experienced laboratory personnel, small quantities of cyclopropyl ethenone waste can be treated in the lab before being collected as hazardous waste. This procedure aims to convert the ketone into a less hazardous substance through oxidation. This protocol is adapted from general principles of ketone oxidation and should be performed with extreme caution, under a fume hood, and with appropriate PPE. Always test this procedure on a small scale (1-2 mL) before treating larger quantities.

Principle: Oxidation of the ketone using a solution of sodium hypochlorite (bleach) under basic conditions.

Materials:

  • Waste cyclopropyl ethenone

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste to be treated)

  • Ice bath

Experimental Protocol:

  • Preparation:

    • Place the large beaker on a stir plate within a fume hood.

    • Add a stir bar to the beaker.

    • Cool the beaker in an ice bath.

  • Dilution and Basification:

    • For every 1 volume of cyclopropyl ethenone waste, add 5 volumes of water to the beaker.

    • Slowly add 1 M sodium hydroxide solution while stirring until the pH of the solution is between 10 and 12.

  • Oxidation:

    • Slowly and dropwise, add the sodium hypochlorite solution to the stirring, cooled mixture. A general guideline is to use approximately 10-15 mL of bleach for every 1 mL of ketone.

    • Monitor the temperature of the reaction mixture closely. If the temperature rises significantly, slow down or stop the addition of the hypochlorite solution until the temperature stabilizes.

    • Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.

  • Quenching Excess Oxidant:

    • After the 2-hour reaction time, test for the presence of excess hypochlorite using potassium iodide-starch paper (a blue-black color indicates excess oxidant).

    • If excess oxidant is present, quench it by adding a small amount of sodium bisulfite solution dropwise until the test paper no longer turns blue-black.

  • Final Disposal:

    • Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).

    • The treated solution should be collected as aqueous hazardous waste and disposed of through your institution's EHS office.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_Disposal External Disposal A Waste Generation (Cyclopropyl Ethenone) B Segregate Waste (Flammable Liquid) A->B C Option 1: Standard Disposal B->C D Option 2: In-Lab Treatment (Small Quantities Only) B->D E Collect in Labeled, Closed Container C->E F Oxidation with Sodium Hypochlorite D->F J Store in Designated Flammable Waste Area E->J G Quench Excess Oxidant F->G H Neutralize pH G->H I Collect Treated Aqueous Waste H->I I->J K Schedule Pickup with Licensed Waste Disposal Service J->K L Transport to Treatment/Disposal Facility K->L

Caption: Disposal workflow for cyclopropyl ethenone.

This comprehensive guide provides the necessary information for the safe and compliant disposal of cyclopropyl ethenone. By adhering to these procedures, laboratory professionals can minimize risks, ensure a safe working environment, and protect the environment.

References

Personal protective equipment for handling Ethenone, cyclopropyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethenone, cyclopropyl-, also known as cyclopropylketene. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for Ethenone, cyclopropyl- was found. The following guidance is based on the known hazards of the parent compound, ketene, which is highly reactive and toxic. Users should treat Ethenone, cyclopropyl- with extreme caution and adhere to these stringent safety protocols.

I. Personal Protective Equipment (PPE)

Due to the hazardous nature of ketenes, a comprehensive PPE strategy is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Respiratory Full-face respirator with appropriate cartridge or a self-contained breathing apparatus (SCBA).[1]Use a NIOSH-approved respirator. A full-face respirator also provides eye and face protection.[1]
Eyes & Face Tightly fitting safety goggles and a face shield, or a full-face respirator.[1][2]Standard safety glasses are not sufficient.
Hands Chemical-resistant gloves (e.g., Neoprene).Inspect gloves for tears or punctures before and during use. Contaminated gloves should be disposed of properly after use.
Body Fire/flame-resistant and impervious clothing, such as a lab coat, apron, or coveralls made of non-permeable material.Ensure clothing provides full coverage of arms and legs.
Feet Closed-toe, chemical-resistant shoes or boots.---

II. Safe Handling and Operational Plan

Ethenone, cyclopropyl- should only be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

Operational Steps:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing Ethenone, cyclopropyl-.

    • Clearly demarcate the work area and restrict access.

  • Handling:

    • Wear all required PPE as specified in Table 1.

    • Use non-sparking tools and equipment to prevent ignition.[2][3]

    • Keep the container tightly closed when not in use and store in a well-ventilated place.[1][2][3]

    • Avoid contact with skin and eyes.[2][3]

    • Do not breathe gas, fumes, vapor, or spray.[2]

  • Emergency Procedures:

    • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. Seek emergency medical help immediately.[1][2][3] Artificial respiration may be necessary.[2]

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of water.[2]

    • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2][3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

III. Disposal Plan

Proper disposal of Ethenone, cyclopropyl- and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Excess Ethenone, cyclopropyl- Should be treated as hazardous waste. It may be possible to dispose of it by burning in a suitable combustion chamber at a licensed chemical destruction plant.[1][2][3] Contact your institution's environmental health and safety (EHS) office for specific procedures.
Contaminated Labware (glassware, etc.) Triple rinse with a suitable solvent in a fume hood. The rinsate should be collected and disposed of as hazardous waste. The cleaned labware can then be washed normally.
Contaminated PPE (gloves, apron, etc.) Dispose of as hazardous waste in a designated, sealed container.
Spill Cleanup Materials Absorb spills with an inert material and collect in a sealed container for disposal as hazardous waste.

IV. Experimental Workflow and Safety Logic

The following diagrams illustrate the necessary workflow for safely handling Ethenone, cyclopropyl- and the logical relationships of the safety protocols.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Sealed handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Consult EHS for Pickup disp2->disp3 G cluster_hazards Potential Hazards cluster_controls Control Measures compound Ethenone, cyclopropyl- haz1 High Reactivity compound->haz1 haz2 Toxicity (Inhalation) compound->haz2 haz3 Flammability compound->haz3 ctrl1 Engineering Controls (Fume Hood) haz1->ctrl1 ctrl2 Administrative Controls (SOPs, Training) haz1->ctrl2 haz2->ctrl2 ctrl3 Personal Protective Equipment haz2->ctrl3 haz3->ctrl1 haz3->ctrl2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.